molecular formula C26H32N2O7S B216556 KT-362 CAS No. 105394-80-7

KT-362

Numéro de catalogue: B216556
Numéro CAS: 105394-80-7
Poids moléculaire: 516.6 g/mol
Clé InChI: YIVXAQUBENUHJC-WLHGVMLRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

structure given in first source

Propriétés

Numéro CAS

105394-80-7

Formule moléculaire

C26H32N2O7S

Poids moléculaire

516.6 g/mol

Nom IUPAC

(E)-but-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propan-1-one

InChI

InChI=1S/C22H28N2O3S.C4H4O4/c1-26-19-9-8-17(16-20(19)27-2)10-12-23-13-11-22(25)24-14-5-15-28-21-7-4-3-6-18(21)24;5-3(6)1-2-4(7)8/h3-4,6-9,16,23H,5,10-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

Clé InChI

YIVXAQUBENUHJC-WLHGVMLRSA-N

SMILES isomérique

COC1=C(C=C(C=C1)CCNCCC(=O)N2CCCSC3=CC=CC=C32)OC.C(=C/C(=O)O)\C(=O)O

SMILES canonique

COC1=C(C=C(C=C1)CCNCCC(=O)N2CCCSC3=CC=CC=C32)OC.C(=CC(=O)O)C(=O)O

Synonymes

5-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-1-oxopropyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine fumarate
KT 362
KT-362

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of KT-362

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KT-362 is a potent, multi-faceted cardiovascular agent with primary activity as an intracellular calcium antagonist. Its mechanism of action is centered on the modulation of intracellular calcium signaling, particularly in vascular smooth muscle and cardiac tissues. This guide elucidates the core mechanisms of this compound, detailing its impact on the inositol (B14025) phospholipid signaling pathway, its effects on ion channels, and its consequential physiological effects. The information presented herein is a synthesis of preclinical research, providing a comprehensive overview for scientific and drug development applications.

Core Mechanism of Action: Intracellular Calcium Antagonism

This compound exerts its primary pharmacological effects by attenuating the increase in cytosolic free calcium ([Ca²⁺]i), a critical trigger for cellular processes such as muscle contraction. Unlike traditional calcium channel blockers that solely target sarcolemmal calcium entry, this compound possesses a dual action, inhibiting both the release of calcium from intracellular stores and its influx from the extracellular space.

Inhibition of Inositol Phospholipid Hydrolysis

A key feature of this compound's mechanism is its interference with the Gq-protein coupled receptor signaling cascade. Specifically, it inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into its second messenger products, inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

Norepinephrine (B1679862) (NE) and other vasoconstrictors activate α₁-adrenoceptors, which are coupled to the Gq protein. This activation stimulates phospholipase C (PLC) to hydrolyze PIP₂, generating IP₃. IP₃ then binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca²⁺ into the cytoplasm. This compound has been shown to significantly inhibit NE-induced accumulation of inositol monophosphate (IP), a metabolite of IP₃, indicating a direct or indirect inhibition of PLC or an upstream component of this pathway.[1] This reduction in IP₃ production is a primary contributor to the vasorelaxant properties of this compound.[1]

Modulation of Sarcoplasmic Reticulum Calcium Release

In addition to inhibiting the generation of the primary signal for Ca²⁺ release (IP₃), some evidence suggests that this compound may also have a direct modulatory effect on the Ca²⁺ release channels of the sarcoplasmic reticulum, akin to the action of ryanodine. This further limits the availability of intracellular calcium for contraction. The combined effect of reduced IP₃ and a potential ryanodine-like action significantly diminishes the amount of calcium released from the SR.

Inhibition of Sarcolemmal Calcium and Sodium Channels

While its primary action is on intracellular calcium release, this compound also demonstrates effects on ion channels located in the cell membrane (sarcolemma). It has been shown to inhibit calcium entry through both potential-gated and receptor-operated calcium channels. This secondary action contributes to its overall calcium-antagonizing effect and differentiates it from agents that only affect intracellular release.

Furthermore, this compound exhibits a use-dependent blockade of "fast" sodium channels, particularly in the activated state. This property is largely responsible for its antiarrhythmic effects.

Signaling Pathway of this compound's Core Mechanism

The following diagram illustrates the signaling pathway affected by this compound in a vascular smooth muscle cell.

KT362_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum (SR) NE Norepinephrine (NE) Alpha1_R α1-Adrenoceptor NE->Alpha1_R binds Gq Gq Protein Alpha1_R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R binds Ca_channel Ca²⁺ Channel Ca_cytosol ↑ [Ca²⁺]i Ca_channel->Ca_cytosol influx Na_channel Na⁺ Channel Contraction Muscle Contraction Ca_cytosol->Contraction induces Ca_SR Ca²⁺ Store IP3R->Ca_SR triggers release Ca_SR->Ca_cytosol KT362 This compound KT362->PLC inhibits KT362->Ca_channel inhibits KT362->Na_channel inhibits KT362->IP3R inhibits (ryanodine-like effect)

Figure 1. Mechanism of action of this compound in vascular smooth muscle cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in preclinical studies. Precise IC₅₀ and EC₅₀ values are not consistently available in the reviewed literature; therefore, effective concentration ranges are provided.

Table 1: Effect of this compound on Norepinephrine (NE)-Induced Responses
Parameter Observation
NE-Induced ContractionsGreatly inhibited by 10-100 µM this compound
NE-Induced Inositol Monophosphate (IP) AccumulationGreatly inhibited by 10-100 µM this compound
Tissue ModelCanine Femoral Artery
Table 2: Effects of this compound on Intracellular Calcium ([Ca²⁺]i) in Cultured Neonatal Rat Ventricular Cells
Parameter Observation
Systolic [Ca²⁺]iDecreased in a concentration-dependent manner (1-30 µM)
Diastolic [Ca²⁺]iDecreased in a concentration-dependent manner (1-30 µM)
Time to Peak of Ca²⁺ TransientSignificantly prolonged at 30 µM
Half-life of Ca²⁺ TransientProlonged at ≥10 µM

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound. These protocols are based on standard practices from the era of the original research.

Measurement of Inositol Monophosphate (IP) Accumulation in Vascular Smooth Muscle

This protocol is designed to measure the effect of this compound on agonist-induced inositol phospholipid hydrolysis.

Experimental Workflow Diagram

IP_Assay_Workflow A 1. Tissue Preparation Canine femoral artery rings are prepared. B 2. Radiolabeling Tissues are incubated with [³H]myo-inositol. A->B C 3. Pre-incubation Tissues are pre-incubated with this compound or vehicle. B->C D 4. Stimulation Norepinephrine (NE) is added to stimulate IP₃ production. C->D E 5. Termination and Extraction The reaction is stopped with acid, and inositol phosphates are extracted. D->E F 6. Anion Exchange Chromatography Inositol phosphates are separated. E->F G 7. Scintillation Counting Radioactivity of inositol monophosphate (IP) is quantified. F->G

Figure 2. Workflow for Inositol Monophosphate Accumulation Assay.

Methodology

  • Tissue Preparation: Rings of canine femoral artery are dissected and placed in a physiological salt solution.

  • Radiolabeling: The arterial rings are incubated for 2-3 hours in a buffer containing [³H]myo-inositol to allow for its incorporation into membrane phospholipids.

  • Pre-incubation: Following labeling, the tissues are washed and pre-incubated for 30 minutes in a buffer containing LiCl (to inhibit inositol monophosphatase) and the desired concentration of this compound or vehicle control.

  • Stimulation: Norepinephrine is added to the incubation medium to stimulate α₁-adrenoceptors and subsequent inositol phospholipid hydrolysis. Incubation continues for a defined period (e.g., 30 minutes).

  • Termination and Extraction: The reaction is terminated by the addition of a strong acid, such as trichloroacetic acid. The tissue is homogenized, and the aqueous phase containing the inositol phosphates is separated from the lipid phase.

  • Chromatographic Separation: The aqueous extract is applied to an anion-exchange chromatography column (e.g., Dowex AG1-X8). The column is washed, and different inositol phosphate (B84403) species are eluted with buffers of increasing ionic strength.

  • Quantification: The radioactivity in the eluate fraction corresponding to inositol monophosphate is quantified using liquid scintillation counting. The results are expressed as counts per minute (CPM) or disintegrations per minute (DPM) per milligram of tissue.

Measurement of Cytosolic Calcium ([Ca²⁺]i) using Fura-2

This protocol outlines the measurement of intracellular calcium concentrations in cultured vascular smooth muscle cells or cardiomyocytes using the ratiometric fluorescent indicator Fura-2.

Methodology

  • Cell Culture: Vascular smooth muscle cells or neonatal ventricular cells are cultured on glass coverslips suitable for microscopy.

  • Fura-2 Loading: The cells are incubated in a physiological salt solution containing 1-5 µM of the acetoxymethyl ester form of Fura-2 (Fura-2/AM) for 30-60 minutes at 37°C. A non-ionic surfactant like Pluronic F-127 is often included to aid in dye loading.

  • De-esterification: After loading, the cells are washed and incubated in a dye-free buffer for at least 30 minutes to allow for the complete de-esterification of Fura-2/AM by intracellular esterases, which traps the active Fura-2 dye inside the cells.

  • Microscopy Setup: The coverslip with the loaded cells is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (e.g., 340 nm and 380 nm) and a detector to capture emission at ~510 nm.

  • Perfusion and Stimulation: The cells are perfused with a physiological buffer. After establishing a baseline fluorescence ratio, the perfusion solution is switched to one containing the desired concentration of this compound for a pre-incubation period. Subsequently, a stimulating agent (e.g., norepinephrine or high K⁺ solution) is added to the perfusate.

  • Data Acquisition: The fluorescence emission intensity at 510 nm is recorded for both the 340 nm and 380 nm excitation wavelengths. The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is calculated over time.

  • Calibration: At the end of the experiment, the cells are exposed to a solution containing a calcium ionophore (e.g., ionomycin) in the presence of a high calcium concentration to obtain the maximum fluorescence ratio (Rₘₐₓ), followed by a calcium-free solution with a chelator (e.g., EGTA) to obtain the minimum ratio (Rₘᵢₙ). These values are used to convert the fluorescence ratios into absolute intracellular calcium concentrations using the Grynkiewicz equation.

Conclusion

This compound is a unique cardiovascular agent with a multi-target mechanism of action centered on the attenuation of intracellular calcium signaling. Its ability to inhibit the production of IP₃, a key second messenger for calcium release, combined with its effects on sarcolemmal ion channels, provides a powerful mechanism for vasodilation and antiarrhythmic activity. The in-depth understanding of its mechanism of action, as detailed in this guide, is essential for its potential therapeutic development and for its use as a tool in cardiovascular research.

References

KT-362: A Technical Guide to its Function as an Intracellular Calcium Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KT-362, with the chemical name 5-[3-([2-(3,4-dimethoxyphenyl)-ethyl]amino)-1-oxopropyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine fumarate, is a compound identified as an intracellular calcium antagonist.[1] Its primary mechanism of action involves the modulation of intracellular calcium signaling, a fundamental process in a vast array of cellular functions. This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its mechanism of action, quantitative parameters, and the experimental protocols used to characterize its activity. The information presented here is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development.

Core Mechanism of Action

This compound exerts its effects primarily by inhibiting the release of calcium from intracellular stores.[2] This action is linked to its ability to decrease the production of inositol (B14025) 1,4,5-trisphosphate (IP3), a critical second messenger responsible for mobilizing calcium from the endoplasmic reticulum.[2] Additionally, this compound is suggested to have a ryanodine-like action, which would further contribute to the reduction of calcium released from intracellular stores.[2]

Beyond its effects on intracellular calcium release, this compound also demonstrates secondary inhibitory effects on calcium entry through both potential-gated and receptor-linked channels in the sarcolemma.[2] This dual mechanism of action, targeting both intracellular release and transmembrane influx of calcium, positions this compound as a multifaceted modulator of calcium homeostasis. Its effects have been observed in various cell types, including arterial smooth muscle and neonatal rat ventricular cells.[1][2] In vascular smooth muscle, these actions lead to relaxation and a reduction in total peripheral resistance.[2]

Signaling Pathway of this compound

KT362_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) GPCR G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol 1,4,5- Trisphosphate (IP3) PIP2->IP3 Ca_Channel Sarcolemmal Ca²⁺ Channel Ca_Cytosol [Ca²⁺]i (Cytosolic Calcium) Ca_Channel->Ca_Cytosol Influx Agonist Agonist (e.g., Norepinephrine) Agonist->GPCR IP3R IP3 Receptor (IP3R) IP3->IP3R Binds & Activates KT362 This compound KT362->PLC Inhibits IP3 Production KT362->Ca_Channel Inhibits Influx KT362->IP3R Inhibits Release (Ryanodine-like effect) Ca_ER Ca²⁺ Store IP3R->Ca_ER Opens Ca_ER->Ca_Cytosol Release Fura2_Workflow start Start prep_cells Prepare Cells on Coverslips start->prep_cells load_fura2 Load Cells with Fura-2 AM prep_cells->load_fura2 wash_deesterify Wash and De-esterify load_fura2->wash_deesterify mount Mount on Microscope wash_deesterify->mount baseline Record Baseline Fluorescence (340/380 nm Ratio) mount->baseline add_agonist Add Agonist (e.g., Norepinephrine) baseline->add_agonist record_response1 Record Ca²⁺ Response add_agonist->record_response1 add_kt362 Add this compound record_response1->add_kt362 add_agonist2 Add Agonist with this compound add_kt362->add_agonist2 record_response2 Record Ca²⁺ Response add_agonist2->record_response2 analyze Analyze Data (Compare Responses) record_response2->analyze end End analyze->end Contraction_Workflow start Start prep_tissue Prepare Arterial Tissue Rings start->prep_tissue mount_tissue Mount in Organ Bath prep_tissue->mount_tissue equilibrate Equilibrate Tissue mount_tissue->equilibrate ne_curve1 Generate Norepinephrine Concentration-Response Curve (Control) equilibrate->ne_curve1 wash Wash Tissue ne_curve1->wash incubate_kt362 Incubate with this compound wash->incubate_kt362 ne_curve2 Generate Norepinephrine Concentration-Response Curve (with this compound) incubate_kt362->ne_curve2 analyze Analyze Data (Compare Curves) ne_curve2->analyze end End analyze->end IP_Accumulation_Workflow start Start label_cells Label Cells/Tissue with [³H]-myo-inositol start->label_cells preincubate_licl Pre-incubate with LiCl label_cells->preincubate_licl treat_kt362 Treat with this compound preincubate_licl->treat_kt362 stimulate_agonist Stimulate with Agonist (e.g., Norepinephrine) treat_kt362->stimulate_agonist extract_ip Extract Inositol Phosphates stimulate_agonist->extract_ip separate_ip Separate IP by Anion-Exchange Chromatography extract_ip->separate_ip quantify Quantify [³H]-IP (Scintillation Counting) separate_ip->quantify analyze Analyze Data quantify->analyze end End analyze->end

References

An In-depth Technical Guide to the Chemical and Pharmacological Profile of KT-362

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and pharmacological effects of KT-362, a potent intracellular calcium antagonist. The information is curated for professionals in the fields of pharmacology, medicinal chemistry, and drug development, with a focus on presenting clear, actionable data and methodologies.

Chemical Structure and Identity

This compound is chemically identified as 5-[3-[2-(3,4-Dimethoxyphenyl)ethyl]aminopropionyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine fumarate. Its core structure is a benzothiazepine (B8601423) ring, a seven-membered heterocyclic compound containing sulfur and nitrogen, which is a common scaffold in pharmacologically active molecules.

Chemical Formula: C₂₂H₂₈N₂O₃S

SMILES: COC1=C(C=C(C=C1)CCNCCC(=O)N2CCCSC3=CC=CC=C32)OC

InChI: InChI=1S/C22H28N2O3S/c1-26-19-9-8-17(16-20(19)27-2)10-12-23-13-11-22(25)24-14-5-15-28-21-7-4-3-6-18(21)24/h3-4,6-9,16,23H,5,10-15H2,1-2H3

Mechanism of Action: Inhibition of Intracellular Calcium Signaling

This compound functions as an intracellular calcium (Ca²⁺) antagonist. Its primary mechanism involves the inhibition of the inositol (B14025) phospholipid signaling pathway, a crucial cascade in cellular signal transduction. Specifically, this compound has been shown to decrease inositol phospholipid hydrolysis. This action leads to a reduction in the production of inositol 1,4,5-trisphosphate (IP₃), a key second messenger responsible for mobilizing Ca²⁺ from intracellular stores, primarily the endoplasmic reticulum. By attenuating the IP₃-mediated Ca²⁺ release, this compound effectively lowers the cytosolic free Ca²⁺ concentration.

This reduction in intracellular calcium levels is the foundation for its pharmacological effects, most notably the relaxation of vascular smooth muscle. This leads to vasodilation and a subsequent decrease in blood pressure.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway affected by this compound.

KT362_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR G-Protein Coupled Receptor (α1-adrenoceptor) PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol 1,4,5- Trisphosphate (IP3) PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binds to Ca_release Ca²⁺ Release Ca_cytosol [Ca²⁺]i ↑ Ca_release->Ca_cytosol Contraction Smooth Muscle Contraction Ca_cytosol->Contraction Induces IP3R->Ca_release Opens Norepinephrine (B1679862) Norepinephrine Norepinephrine->GPCR Activates KT362 This compound KT362->PLC Inhibits

Norepinephrine-induced vasoconstriction pathway and the inhibitory action of this compound.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the biological activity of this compound.

ParameterValueSpecies/TissueExperimental ConditionsReference
IC₅₀ 7.8 µMRabbit Atrial MuscleInhibition of the first post-rest contraction (B1) in preparations pretreated with 1 µM nifedipine.[1]
Inhibition of NE-induced Contractions Greatly inhibitedCanine Femoral ArteryPretreatment with 10-100 µM this compound.[2]
Inhibition of IP Accumulation Greatly inhibitedCanine Femoral ArteryPretreatment with 10-100 µM this compound.[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and further investigation of this compound's pharmacological properties.

Norepinephrine-Induced Vasoconstriction Assay in Vascular Smooth Muscle

This protocol outlines the general procedure for measuring the contractile response of isolated vascular smooth muscle to norepinephrine and the inhibitory effect of this compound.

Objective: To determine the dose-response relationship of norepinephrine-induced contraction and the potency of this compound as an inhibitor.

Materials:

  • Isolated arterial tissue (e.g., rabbit aorta, canine femoral artery)

  • Physiological Salt Solution (PSS), composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11. Continuously gassed with 95% O₂ / 5% CO₂ at 37°C.

  • Norepinephrine stock solution

  • This compound stock solution

  • Isometric force transducer and recording system (e.g., myograph)

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical guidelines.

    • Carefully dissect the desired artery and place it in cold PSS.

    • Clean the artery of adhering connective tissue and cut it into rings of appropriate length (e.g., 2-3 mm).

    • Mount the arterial rings in an organ bath containing PSS, with one end attached to a fixed support and the other to an isometric force transducer.

  • Equilibration:

    • Allow the tissue to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1-2 g), with PSS changes every 15-20 minutes.

  • Viability Check:

    • Induce a contraction with a high-potassium solution (e.g., 60 mM KCl) to ensure tissue viability.

    • Wash the tissue with PSS and allow it to return to baseline tension.

  • Norepinephrine Dose-Response Curve:

    • Cumulatively add increasing concentrations of norepinephrine to the organ bath (e.g., from 10⁻⁹ M to 10⁻⁵ M).

    • Record the steady-state contractile force at each concentration.

  • Inhibition by this compound:

    • Wash the tissue with PSS and allow it to return to baseline.

    • Pre-incubate the tissue with a specific concentration of this compound for a defined period (e.g., 30 minutes).

    • Repeat the cumulative norepinephrine dose-response curve in the presence of this compound.

    • Repeat this procedure with different concentrations of this compound to determine its inhibitory potency (e.g., IC₅₀).

Data Analysis:

  • Express the contractile response as a percentage of the maximal contraction induced by norepinephrine in the absence of the inhibitor.

  • Plot the dose-response curves and calculate the EC₅₀ for norepinephrine in the absence and presence of this compound.

  • Calculate the IC₅₀ of this compound against a fixed concentration of norepinephrine.

Inositol Monophosphate (IP₁) Accumulation Assay

This protocol provides a general framework for measuring the accumulation of inositol monophosphate as an indicator of inositol phospholipid hydrolysis.

Objective: To quantify the inhibitory effect of this compound on agonist-induced inositol phosphate (B84403) production.

Materials:

  • Cultured cells expressing the target receptor (e.g., HEK293 cells transfected with the α1-adrenoceptor) or primary vascular smooth muscle cells.

  • Inositol-free culture medium

  • [³H]myo-inositol

  • Stimulation buffer (e.g., Krebs-Henseleit buffer) containing LiCl (e.g., 10 mM) to inhibit inositol monophosphatase.

  • Agonist (e.g., norepinephrine)

  • This compound

  • Lysis buffer (e.g., perchloric acid)

  • Anion-exchange chromatography columns (e.g., Dowex AG1-X8)

  • Scintillation fluid and counter

Procedure:

  • Cell Labeling:

    • Plate cells in multi-well plates.

    • Incubate the cells in inositol-free medium containing [³H]myo-inositol for 24-48 hours to allow for incorporation into membrane phosphoinositides.

  • Pre-incubation:

    • Wash the cells with stimulation buffer.

    • Pre-incubate the cells with this compound at various concentrations for a specified time (e.g., 30 minutes) in stimulation buffer containing LiCl.

  • Stimulation:

    • Add the agonist (norepinephrine) to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction of Inositol Phosphates:

    • Terminate the reaction by adding ice-cold lysis buffer (e.g., 0.5 M perchloric acid).

    • Incubate on ice for at least 20 minutes.

    • Neutralize the extracts with a suitable buffer (e.g., KOH).

    • Centrifuge to pellet the precipitate.

  • Separation of Inositol Phosphates:

    • Apply the supernatant to anion-exchange columns.

    • Wash the columns to remove free [³H]myo-inositol.

    • Elute the total inositol phosphates with a high-salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).

  • Quantification:

    • Add the eluate to scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

Data Analysis:

  • Express the results as counts per minute (CPM) or disintegrations per minute (DPM).

  • Calculate the fold increase in IP₁ accumulation upon agonist stimulation compared to the basal level.

  • Determine the concentration-dependent inhibition of agonist-induced IP₁ accumulation by this compound and calculate the IC₅₀ value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the inositol monophosphate accumulation assay.

IP1_Assay_Workflow start Start labeling Cell Labeling with [³H]myo-inositol start->labeling end End preincubation Pre-incubation with This compound and LiCl labeling->preincubation stimulation Stimulation with Norepinephrine preincubation->stimulation extraction Extraction of Inositol Phosphates stimulation->extraction separation Anion-Exchange Chromatography extraction->separation quantification Scintillation Counting separation->quantification analysis Data Analysis (IC₅₀ Calculation) quantification->analysis analysis->end

Workflow for the Inositol Monophosphate Accumulation Assay.

References

An In-depth Technical Guide on the Core Effects of KT-362 on Vascular Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KT-362, a novel thiazepine derivative, has demonstrated significant vasodilatory effects through its multifaceted interaction with the signaling pathways governing vascular smooth muscle contraction. This technical guide consolidates the current understanding of this compound's mechanism of action, presenting key quantitative data, detailed experimental methodologies, and comprehensive signaling pathway diagrams. The primary mode of action for this compound involves the inhibition of calcium influx and mobilization within vascular smooth muscle cells, alongside a reduction in the calcium sensitivity of the contractile apparatus. These effects culminate in the relaxation of vascular smooth muscle, highlighting its potential as a therapeutic agent for cardiovascular diseases characterized by excessive vasoconstriction.

Introduction

Vascular smooth muscle tone is a critical determinant of peripheral vascular resistance and, consequently, blood pressure. The contractile state of vascular smooth muscle cells (VSMCs) is intricately regulated by the concentration of intracellular free calcium ([Ca²⁺]i) and the calcium sensitivity of the contractile machinery. Pathological increases in vasoconstriction are a hallmark of several cardiovascular diseases, including hypertension. This compound (5-[3-([2-(3,4-dimethoxyphenyl)-ethyl]amino)-1-oxopropyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine fumarate) has emerged as a potent smooth muscle relaxant. This document provides a detailed technical overview of its effects on vascular smooth muscle, intended for researchers and professionals in drug development.

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound on vascular smooth muscle contraction have been quantified in various experimental settings. The following tables summarize the key findings.

Parameter Agonist Vessel Type Species IC50 Value Reference
Inhibition of ContractionNoradrenalineRabbit AtriaRabbit7.8 µM[1]
Inhibition of ContractionHigh K⁺Rat AortaRatData not explicitly available in abstracts[2]
Inhibition of ContractionNoradrenalineRat AortaRatData not explicitly available in abstracts[2]
Effect of this compound on Intracellular Calcium ([Ca²⁺]i)
Condition Observation
High K⁺-induced [Ca²⁺]i increaseThis compound decreases cytosolic Ca²⁺ levels.[2]
Noradrenaline-induced [Ca²⁺]i increaseThis compound decreases cytosolic Ca²⁺ levels.[2]
Noradrenaline-induced contraction in Ca²⁺-free solutionThis compound inhibits the transient contraction.[2]
Caffeine-induced contraction in Ca²⁺-free solutionThis compound has no effect on the transient contraction.[2]

Detailed Experimental Protocols

Isolated Aortic Ring Contraction Studies (Organ Bath)

This protocol is a standard method for assessing the contractile and relaxant properties of compounds on vascular smooth muscle.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, glucose 11.1)

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Organ bath system with isometric force transducers

  • Agonists (e.g., Noradrenaline, high KCl solution)

  • This compound

Procedure:

  • Euthanize the rat via an approved ethical method.

  • Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution.

  • Remove adhering connective and adipose tissue.

  • Cut the aorta into rings of approximately 2-3 mm in length.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

  • Connect one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Apply a resting tension of 2.0 g and allow the tissues to equilibrate for 60-90 minutes, with washes every 15-20 minutes.

  • Induce a stable contraction with an agonist (e.g., 1 µM Noradrenaline or 60 mM KCl).

  • Once a plateau is reached, add this compound in a cumulative manner to obtain a concentration-response curve for its relaxant effect.

  • Record the changes in isometric tension.

Intracellular Calcium Measurement using Fura-2 AM

This protocol allows for the ratiometric measurement of intracellular calcium concentrations in cultured vascular smooth muscle cells.

Materials:

  • Cultured rat aortic smooth muscle cells

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microscopy system with dual-wavelength excitation (340/380 nm)

Procedure:

  • Culture vascular smooth muscle cells on glass coverslips.

  • Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

  • Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

  • Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for approximately 30 minutes.

  • Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

  • Excite the cells alternately at 340 nm and 380 nm and record the emission fluorescence at 510 nm.

  • Establish a baseline fluorescence ratio.

  • Stimulate the cells with an agonist (e.g., Noradrenaline) in the presence or absence of this compound.

  • Record the changes in the 340/380 nm fluorescence ratio, which is proportional to the intracellular calcium concentration.

Signaling Pathways and Mechanisms of Action

This compound exerts its vasodilatory effects through a multi-pronged mechanism targeting key steps in the vascular smooth muscle contraction signaling cascade.

Inhibition of Calcium Influx

Vascular smooth muscle contraction is initiated by an increase in intracellular calcium. One major source of this calcium is influx from the extracellular space through voltage-gated L-type calcium channels, which open in response to membrane depolarization (e.g., induced by high K⁺). This compound has been shown to inhibit high K⁺-induced contractions, suggesting it blocks these L-type calcium channels, thereby reducing calcium influx.[2]

G High K+ High K+ Membrane Depolarization Membrane Depolarization High K+->Membrane Depolarization L-type Ca2+ Channel L-type Ca2+ Channel Membrane Depolarization->L-type Ca2+ Channel Opens Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx Contraction Contraction Ca2+ Influx->Contraction This compound This compound This compound->L-type Ca2+ Channel Inhibits

Inhibition of Voltage-Gated Calcium Influx by this compound.
Inhibition of Receptor-Mediated Calcium Mobilization

Agonists like noradrenaline bind to G-protein coupled receptors (GPCRs), specifically α₁-adrenergic receptors in the case of noradrenaline, on the surface of vascular smooth muscle cells. This activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This compound has been shown to inhibit noradrenaline-induced contractions and inositol phosphate (B84403) accumulation, indicating that it interferes with this pathway, likely at a point upstream of or at the level of IP₃ production.[2]

G cluster_cell Vascular Smooth Muscle Cell Noradrenaline Noradrenaline α1-Adrenergic Receptor (GPCR) α1-Adrenergic Receptor (GPCR) Noradrenaline->α1-Adrenergic Receptor (GPCR) Binds Gq/11 Gq/11 α1-Adrenergic Receptor (GPCR)->Gq/11 Activates PLC PLC Gq/11->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to PIP2 PIP2 IP3 Receptor IP3 Receptor IP3->IP3 Receptor Binds SR Sarcoplasmic Reticulum Ca2+ Release Ca2+ Release SR->Ca2+ Release IP3 Receptor->Ca2+ Release Opens Contraction Contraction Ca2+ Release->Contraction This compound This compound This compound->PLC Inhibits? G Agonist (e.g., Noradrenaline) Agonist (e.g., Noradrenaline) GPCR GPCR Agonist (e.g., Noradrenaline)->GPCR RhoA RhoA GPCR->RhoA Activates Rho-kinase Rho-kinase RhoA->Rho-kinase Activates MLC Phosphatase MLC Phosphatase Rho-kinase->MLC Phosphatase Inhibits MLC Phosphorylation MLC Phosphorylation MLC Phosphatase->MLC Phosphorylation Dephosphorylates Contraction Contraction MLC Phosphorylation->Contraction This compound This compound This compound->Rho-kinase Inhibits?

References

Pharmacological Profile of KT-362: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KT-362 is a novel benzothiazepine (B8601423) derivative with significant potential in cardiovascular therapy. This document provides a comprehensive overview of its pharmacological profile, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used for its characterization. This compound acts as a putative intracellular calcium antagonist, exhibiting both vasodilatory and antiarrhythmic properties. Its primary mechanism involves the inhibition of intracellular calcium mobilization, distinguishing it from traditional calcium channel blockers. This guide synthesizes available quantitative data, outlines detailed experimental protocols, and presents signaling pathways and experimental workflows through clear visualizations to support further research and development.

Introduction

This compound, with the chemical name 5-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-1-oxopropyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine fumarate, is a pharmacological agent that has demonstrated significant effects on the cardiovascular system. It is recognized for its ability to relax vascular smooth muscle and suppress cardiac arrhythmias.[1][2] The unique pharmacological profile of this compound stems from its proposed action as an intracellular calcium antagonist, a mechanism that differentiates it from classical calcium entry blockers like verapamil (B1683045) and diltiazem.[3] This guide aims to provide a detailed technical overview of this compound for researchers and drug development professionals.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of intracellular calcium (Ca2+) mobilization.[4] This is achieved through a multi-faceted approach targeting key steps in the calcium signaling cascade.

2.1. Inhibition of Inositol (B14025) Phospholipid Hydrolysis

This compound has been shown to inhibit norepinephrine-induced vasoconstriction by decreasing the hydrolysis of inositol phospholipids (B1166683) in vascular smooth muscle.[3] This action reduces the production of inositol 1,4,5-trisphosphate (IP3), a crucial second messenger responsible for releasing Ca2+ from the sarcoplasmic reticulum (SR).[1]

2.2. Modulation of Sarcoplasmic Reticulum Calcium Release

In addition to inhibiting IP3 production, this compound is suggested to have a direct modulatory effect on Ca2+ release channels of the sarcoplasmic reticulum.[4] Its effects on Ca2+ transients in ventricular cells can be mimicked by the combined application of a sarcolemmal Ca2+ channel antagonist and ryanodine (B192298), a modulator of SR Ca2+ release channels, suggesting a complex interaction with intracellular Ca2+ stores.[4]

2.3. Effects on Sarcolemmal Calcium Channels

While its primary action is intracellular, this compound also exerts effects on sarcolemmal Ca2+ channels, contributing to its overall calcium-modulating properties.[4] This dual action on both intracellular release and transmembrane influx of Ca2+ underscores its comprehensive inhibitory effect on cellular calcium signaling.

Signaling Pathway of this compound Action

KT362_Mechanism cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Norepinephrine Norepinephrine Alpha1_Adrenoceptor α1-Adrenoceptor Norepinephrine->Alpha1_Adrenoceptor Activates PLC Phospholipase C (PLC) Alpha1_Adrenoceptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Sarcolemmal_Ca_Channel Sarcolemmal Ca2+ Channel Intracellular_Ca [Ca2+]i Sarcolemmal_Ca_Channel->Intracellular_Ca Influx SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates Ca_release SR->Ca_release Ca_release->Intracellular_Ca Increases Vasoconstriction Vasoconstriction Intracellular_Ca->Vasoconstriction Leads to KT362 This compound KT362->PLC Inhibits KT362->Sarcolemmal_Ca_Channel Inhibits KT362->SR Modulates Release

Caption: Proposed signaling pathway for the action of this compound.

Quantitative Data

Table 1: In Vitro Efficacy of this compound

ParameterSpeciesTissue/Cell LineExperimental ConditionValueReference
IC50 RabbitLeft AtriaInhibition of B1 contraction (in the presence of 1 µM nifedipine)7.8 µM[2]

In Vivo Efficacy

4.1. Hypotensive Effects

In anesthetized dogs, intravenous administration of this compound (0.1-3.0 mg/kg) resulted in a dose-dependent decrease in mean blood pressure and total peripheral resistance.[5] These hemodynamic effects are consistent with its vasodilatory action observed in vitro.

4.2. Antiarrhythmic Effects

This compound has demonstrated efficacy in preventing ventricular arrhythmias induced by various stimuli, including coronary occlusion, cardiac glycosides, and catecholamines.[1] Its antiarrhythmic properties are attributed to its effects on intracellular calcium release and a use-dependent block of the "fast" sodium channel.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

5.1. Measurement of Intracellular Calcium using Fura-2 AM

This protocol is essential for assessing the impact of this compound on intracellular calcium concentrations.

Experimental Workflow: Fura-2 AM Calcium Imaging

Fura2_Workflow Cell_Culture 1. Culture cells on coverslips Dye_Loading 2. Load cells with Fura-2 AM Cell_Culture->Dye_Loading Incubation 3. Incubate for de-esterification Dye_Loading->Incubation Wash 4. Wash to remove extracellular dye Incubation->Wash Imaging_Setup 5. Mount coverslip on microscope Wash->Imaging_Setup Baseline_Recording 6. Record baseline fluorescence (340nm & 380nm excitation) Imaging_Setup->Baseline_Recording Compound_Addition 7. Add this compound Baseline_Recording->Compound_Addition Post_Treatment_Recording 8. Record fluorescence changes Compound_Addition->Post_Treatment_Recording Data_Analysis 9. Calculate 340/380 ratio (proportional to [Ca2+]i) Post_Treatment_Recording->Data_Analysis

Caption: Workflow for intracellular calcium measurement using Fura-2 AM.

Protocol Details:

  • Cell Preparation: Plate cells (e.g., neonatal rat ventricular cells) on glass coverslips and culture until the desired confluency.

  • Dye Loading: Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution). Incubate the cells with the Fura-2 AM solution for 30-60 minutes at 37°C in the dark.

  • De-esterification: After loading, wash the cells with fresh buffer and incubate for an additional 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.

  • Imaging: Mount the coverslip in a perfusion chamber on an inverted microscope equipped for ratiometric fluorescence imaging. Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.

  • Data Acquisition and Analysis: Record the fluorescence intensity at both excitation wavelengths before and after the application of this compound. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

5.2. Inositol Monophosphate (IP1) Accumulation Assay

This assay is used to quantify the effect of this compound on Gq-coupled receptor signaling pathways.

Experimental Workflow: IP1 Accumulation Assay

IP1_Workflow Cell_Seeding 1. Seed cells in a multi-well plate Pre_incubation 2. Pre-incubate cells with this compound Cell_Seeding->Pre_incubation Stimulation 3. Stimulate with agonist (e.g., Norepinephrine) in the presence of LiCl Pre_incubation->Stimulation Cell_Lysis 4. Lyse cells to release IP1 Stimulation->Cell_Lysis Detection 5. Add HTRF reagents (IP1-d2 and anti-IP1 antibody-Cryptate) Cell_Lysis->Detection Incubation_Detection 6. Incubate for competitive binding Detection->Incubation_Detection Measurement 7. Measure HTRF signal Incubation_Detection->Measurement Data_Analysis_IP1 8. Calculate IP1 concentration Measurement->Data_Analysis_IP1

Caption: Workflow for the HTRF-based IP1 accumulation assay.

Protocol Details:

  • Cell Culture: Plate cells expressing the receptor of interest (e.g., alpha-1 adrenoceptor) in a suitable multi-well plate.

  • Pre-incubation: Pre-incubate the cells with various concentrations of this compound for a defined period.

  • Stimulation: Add an agonist (e.g., norepinephrine) in the presence of lithium chloride (LiCl), which inhibits the degradation of IP1. Incubate for a specified time to allow for IP1 accumulation.

  • Lysis and Detection: Lyse the cells and add the Homogeneous Time-Resolved Fluorescence (HTRF) detection reagents. These typically consist of an IP1 analog labeled with a donor fluorophore (e.g., d2) and an anti-IP1 antibody labeled with an acceptor fluorophore (e.g., Europium cryptate).

  • Measurement: After an incubation period to allow for competitive binding, measure the HTRF signal. The signal is inversely proportional to the amount of IP1 produced by the cells.

  • Data Analysis: Calculate the IP1 concentration based on a standard curve.

5.3. Vascular Smooth Muscle Contraction Assay

This assay assesses the direct effect of this compound on the contractility of blood vessels.

Protocol Details:

  • Tissue Preparation: Isolate arterial rings (e.g., from canine femoral artery) and mount them in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Equilibration: Allow the tissues to equilibrate under a resting tension.

  • Contraction Induction: Induce contraction with an agonist such as norepinephrine.

  • Drug Application: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

  • Data Recording: Record the changes in isometric tension. The relaxant effect of this compound is expressed as a percentage of the initial agonist-induced contraction.

Discussion and Future Directions

This compound presents a compelling profile as a cardiovascular drug with a novel mechanism of action centered on the modulation of intracellular calcium. Its ability to inhibit both agonist-induced vasoconstriction and cardiac arrhythmias in preclinical models highlights its therapeutic potential. However, to fully realize this potential, further research is warranted.

A significant gap in the current understanding of this compound is the lack of comprehensive data on its binding affinity and selectivity. Future studies should focus on radioligand binding assays to determine its affinity (Kd or Ki values) for putative intracellular targets, such as the IP3 receptor or ryanodine receptor. Furthermore, a broad selectivity screen against a panel of other receptors, ion channels, and enzymes would provide crucial information about its specificity and potential off-target effects.

In vivo studies with more detailed dose-response relationships are also necessary to establish a clearer picture of its therapeutic window and to optimize dosing for both its hypotensive and antiarrhythmic effects.

Conclusion

This compound is a promising pharmacological agent with a unique mechanism of action as an intracellular calcium antagonist. The available data demonstrates its efficacy in relaxing vascular smooth muscle and suppressing cardiac arrhythmias in preclinical models. This technical guide provides a consolidated resource of its pharmacological profile, including quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows. Further investigation into its binding characteristics and in vivo dose-response relationships will be critical for its continued development as a potential therapeutic agent for cardiovascular diseases.

References

In-Depth Technical Guide: The Inhibitory Action of KT-362 on Norepinephrine-Induced Vasoconstriction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacological effects of KT-362 on norepinephrine-induced vasoconstriction. It consolidates key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Core Findings: this compound's Attenuation of Vasoconstriction

This compound has been identified as a potent inhibitor of vasoconstriction induced by norepinephrine (B1679862) (NE). Studies on canine femoral arteries demonstrate that this compound, at concentrations ranging from 10 to 100 µM, significantly curtails the contractile response to norepinephrine.[1] This inhibitory effect is observed in both standard physiological and zero-calcium buffer conditions, suggesting that this compound's mechanism of action is primarily intracellular and distinct from that of calcium channel blockers like diltiazem.[1]

Quantitative Analysis of Inhibition

The inhibitory effects of this compound on norepinephrine-induced vascular smooth muscle contraction and the associated biochemical signaling are summarized below.

Table 1: Effect of this compound and Other Vasodilators on Norepinephrine-Induced Contractions in Canine Femoral Artery

CompoundConcentration (µM)Inhibition of NE-Induced Contraction
This compound 10 - 100Marked Inhibition
Diltiazem40Inhibition
Nitroglycerin100Inhibition
8-Br-cGMP1Inhibition

Table 2: Effect of this compound and Other Vasodilators on Norepinephrine-Induced Inositol (B14025) Monophosphate (IP) Accumulation

CompoundConcentration (µM)Effect on NE-Induced IP Accumulation
This compound 10 - 100Marked Inhibition
Diltiazem40No Significant Effect
Nitroglycerin100No Significant Effect
8-Br-cGMP1No Significant Effect

Signaling Pathway of Norepinephrine-Induced Vasoconstriction and this compound's Point of Intervention

Norepinephrine initiates vasoconstriction primarily through the activation of α1-adrenergic receptors on vascular smooth muscle cells. This triggers a well-defined signaling cascade, which is the target of this compound's inhibitory action.

Norepinephrine_Vasoconstriction_Pathway NE Norepinephrine (NE) Alpha1_AR α1-Adrenergic Receptor NE->Alpha1_AR Binds to Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor IP_Accumulation Inositol Monophosphate (IP) Accumulation IP3->IP_Accumulation Ca_release Ca²⁺ Release SR->Ca_release Ca_calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_calmodulin->MLCK Activates Contraction Vasoconstriction MLCK->Contraction Phosphorylates Myosin Light Chain KT362 This compound KT362->PLC Inhibits

Caption: Norepinephrine-induced vasoconstriction pathway and the inhibitory target of this compound.

Experimental Protocols

The following sections detail the methodologies employed to investigate the effects of this compound on norepinephrine-induced vasoconstriction.

Isometric Tension Recording in Isolated Canine Femoral Artery

This protocol measures the contractile force of arterial segments in response to pharmacological agents.

Tension_Recording_Workflow A1 Isolation of Canine Femoral Artery A2 Cutting of Arterial Rings (3-4 mm) A1->A2 A3 Mounting in Organ Bath (Krebs Solution, 37°C, 95% O₂/5% CO₂) A2->A3 A4 Equilibration under Optimal Resting Tension A3->A4 B1 Pre-incubation with this compound (10-100 µM) or Vehicle A4->B1 C1 Cumulative Addition of Norepinephrine B1->C1 D1 Recording of Isometric Contractile Force C1->D1 E1 Data Analysis: Dose-Response Curves D1->E1

Caption: Experimental workflow for isometric tension recording.

Methodology:

  • Tissue Preparation: Mongrel dogs are euthanized, and the femoral arteries are excised and placed in cold, oxygenated Krebs solution. The arteries are cleaned of adhering fat and connective tissue, and cut into rings of 3-4 mm in width.

  • Mounting: The arterial rings are mounted in organ baths containing Krebs solution maintained at 37°C and bubbled with a 95% O₂ / 5% CO₂ gas mixture. The rings are connected to isometric force transducers for continuous recording of contractile tension.

  • Equilibration: The tissues are allowed to equilibrate for at least 60 minutes under an optimal resting tension, which is determined by length-tension relationship experiments.

  • Experimental Procedure: After equilibration, the arterial rings are pre-incubated with various concentrations of this compound (10, 30, and 100 µM) or vehicle for a specified period. A cumulative concentration-response curve to norepinephrine is then generated.

  • Zero Calcium Experiments: For experiments in a zero-calcium environment, the Krebs solution is replaced with a calcium-free Krebs solution containing EGTA to chelate any residual calcium.

Measurement of Inositol Monophosphate (IP) Accumulation

This assay quantifies the level of inositol monophosphate, a second messenger in the α1-adrenergic signaling pathway, to assess the upstream effects of this compound.

IP_Accumulation_Workflow A1 Incubation of Arterial Segments with [³H]myo-inositol A2 Washing and Pre-incubation with LiCl A1->A2 B1 Addition of this compound (10-100 µM) or Vehicle A2->B1 C1 Stimulation with Norepinephrine B1->C1 D1 Termination of Reaction (e.g., with Trichloroacetic Acid) C1->D1 E1 Extraction of Inositol Phosphates D1->E1 F1 Separation of Inositol Monophosphate (IP) by Anion Exchange Chromatography E1->F1 G1 Quantification of [³H]IP by Liquid Scintillation Counting F1->G1

Caption: Workflow for the inositol monophosphate accumulation assay.

Methodology:

  • Labeling: Canine femoral artery segments are incubated in a physiological salt solution containing [³H]myo-inositol to allow for its incorporation into the cellular phosphoinositide pool.

  • Pre-incubation: After labeling, the tissues are washed and pre-incubated in a buffer containing lithium chloride (LiCl). LiCl inhibits the degradation of inositol monophosphate, allowing for its accumulation to be measured.

  • Treatment and Stimulation: The arterial segments are then incubated with various concentrations of this compound or vehicle, followed by stimulation with norepinephrine.

  • Extraction and Separation: The reaction is terminated, and the tissues are homogenized. The inositol phosphates are extracted and separated using anion-exchange chromatography.

  • Quantification: The amount of [³H]-labeled inositol monophosphate is quantified using liquid scintillation counting.

Conclusion

The presented data and methodologies provide a comprehensive overview of the inhibitory effects of this compound on norepinephrine-induced vasoconstriction. The evidence strongly suggests that this compound acts as an intracellular antagonist, targeting the phosphoinositide signaling pathway, specifically by inhibiting the production of inositol monophosphate. This mechanism distinguishes it from other classes of vasodilators and highlights its potential as a novel therapeutic agent for conditions characterized by excessive vasoconstriction. Further research into the precise molecular interactions of this compound within the cell will be crucial for its future development.

References

The Impact of KT-362 on Intracellular Calcium Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KT-362 is a potent intracellular calcium antagonist with a complex mechanism of action that extends to multiple facets of cellular calcium homeostasis. This technical guide provides an in-depth analysis of the intracellular calcium signaling pathways affected by this compound, intended for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines detailed experimental protocols for investigating the effects of this compound, and presents visual diagrams of the implicated signaling pathways and experimental workflows. The primary actions of this compound involve the inhibition of inositol (B14025) 1,4,5-trisphosphate (IP3)-mediated calcium release, a ryanodine-like effect on sarcoplasmic reticulum calcium channels, and the blockade of sarcolemmal calcium channels. These combined effects contribute to its vasodilatory and antiarrhythmic properties.

Introduction to this compound and Intracellular Calcium Signaling

Intracellular calcium (Ca2+) is a ubiquitous second messenger that governs a vast array of cellular processes, including muscle contraction, neurotransmission, and gene expression. The precise spatial and temporal control of intracellular Ca2+ concentrations is therefore critical for normal cellular function. Dysregulation of Ca2+ signaling is implicated in numerous pathologies, making the components of these pathways attractive targets for therapeutic intervention.

This compound (5-[3-([2-(3,4-dimethoxyphenyl)-ethyl]amino)-1-oxopropyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine fumarate) has been identified as a multifaceted intracellular calcium antagonist.[1][2] Its primary therapeutic potentials, including antiarrhythmic and hypotensive effects, are closely linked to its ability to modulate intracellular Ca2+ release.[2] This guide delves into the specific molecular pathways affected by this compound, providing a comprehensive resource for understanding its mechanism of action.

Core Signaling Pathways Modulated by this compound

This compound exerts its influence on intracellular calcium signaling through at least three distinct mechanisms:

  • Inhibition of IP3-Mediated Calcium Release: this compound has been shown to decrease the production of inositol 1,4,5-trisphosphate (IP3), a key second messenger that binds to IP3 receptors (IP3Rs) on the endoplasmic/sarcoplasmic reticulum (ER/SR) to trigger Ca2+ release.[1][2]

  • Modulation of Ryanodine (B192298) Receptors: The compound exhibits a "ryanodine-like action," suggesting an interaction with ryanodine receptors (RyRs), another major class of intracellular Ca2+ release channels on the ER/SR.[2][3] This action contributes to a further decrease in the amount of Ca2+ released from intracellular stores.[2]

  • Blockade of Sarcolemmal Calcium Channels: this compound also demonstrates inhibitory effects on sarcolemmal Ca2+ channels, which are responsible for the influx of extracellular Ca2+ into the cell.[3]

The following diagram illustrates the primary signaling pathways affected by this compound.

KT362_Signaling_Pathways cluster_extracellular Extracellular Space cluster_cell Cytosol cluster_membrane Plasma Membrane cluster_sr Sarcoplasmic Reticulum (SR) Extracellular Ca2+ Extracellular Ca2+ L_type_Ca_Channel L-type Ca2+ Channel Extracellular Ca2+->L_type_Ca_Channel Influx GPCR G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5- Trisphosphate (IP3) PIP2->IP3 Intracellular Ca2+ Increased Intracellular [Ca2+] L_type_Ca_Channel->Intracellular Ca2+ IP3R IP3 Receptor (IP3R) IP3R->Intracellular Ca2+ Ca2+ Release RyR Ryanodine Receptor (RyR) RyR->Intracellular Ca2+ Ca2+ Release SR Ca2+ SR Ca2+ Store SR Ca2+->IP3R SR Ca2+->RyR IP3->IP3R Binds & Activates Cellular_Response Cellular Response (e.g., Contraction) Intracellular Ca2+->Cellular_Response Triggers KT362_PLC This compound KT362_PLC->PLC Inhibits IP3 Production KT362_Channel This compound KT362_Channel->L_type_Ca_Channel Blocks KT362_RyR This compound KT362_RyR->RyR Modulates (Ryanodine-like)

Figure 1: Overview of intracellular calcium signaling pathways affected by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data available on the effects of this compound from various experimental systems.

Table 1: Effect of this compound on Calcium Transients in Cultured Neonatal Rat Ventricular Cells [3]

This compound Concentration (µM)Effect on Systolic [Ca2+]iEffect on Diastolic [Ca2+]iEffect on Time to Peak of Ca2+ TransientEffect on Half-life of Ca2+ Transient
1DecreaseDecreaseNo significant changeNo significant change
3DecreaseDecreaseNo significant changeNo significant change
10DecreaseDecreaseNo significant changeProlonged
30DecreaseDecreaseSignificantly prolongedProlonged

Table 2: Inhibitory Concentration of this compound in Isolated Rabbit Left Atria

Experimental ConditionIC50 of this compound (µM)
Inhibition of the first post-rest contraction (B1) in preparations pretreated with 1 µM nifedipine7.8

Experimental Protocols

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes a general method for measuring changes in intracellular calcium concentration ([Ca2+]i) in cultured cells, such as neonatal rat ventricular cells, using the ratiometric fluorescent indicator Fura-2 AM. This method is representative of the techniques used to study the effects of compounds like this compound.

Materials:

  • Cultured cells on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Dimethyl sulfoxide (B87167) (DMSO)

  • HEPES-buffered saline (HBS): NaCl, KCl, MgCl2, CaCl2, HEPES, Glucose. Adjust to pH 7.4.

  • This compound stock solution in DMSO

  • Fluorescence microscope equipped for ratiometric imaging (e.g., with 340 nm and 380 nm excitation filters and a 510 nm emission filter)

  • Perfusion system

Procedure:

  • Preparation of Fura-2 AM Loading Solution:

    • Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

    • For the final loading solution, dilute the Fura-2 AM stock to a final concentration of 2-5 µM in HBS. Add a small amount of the Pluronic F-127 stock solution (e.g., to a final concentration of 0.02%) to aid in dye solubilization.

  • Cell Loading:

    • Wash cultured cells twice with HBS.

    • Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for the specific cell type.

    • After loading, wash the cells three times with HBS to remove extracellular dye.

    • Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark. This step is crucial for trapping the active Fura-2 dye inside the cells.

  • Calcium Imaging:

    • Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope in a perfusion chamber.

    • Continuously perfuse the cells with HBS.

    • Excite the cells alternately with light at 340 nm and 380 nm, and collect the emitted fluorescence at 510 nm.

    • Record the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). This ratio is proportional to the intracellular calcium concentration.

    • Establish a stable baseline recording.

    • Introduce this compound at the desired concentrations into the perfusion solution and record the changes in the F340/F380 ratio.

  • Data Analysis:

    • The F340/F380 ratio can be used to calculate the absolute intracellular calcium concentration using the Grynkiewicz equation, which requires calibration with solutions of known calcium concentrations.

    • Alternatively, changes in [Ca2+]i can be expressed as the change in the fluorescence ratio relative to the baseline.

The following diagram outlines the experimental workflow for Fura-2 AM calcium imaging.

Fura2_Workflow Start Start Prepare_Loading_Solution Prepare Fura-2 AM Loading Solution Start->Prepare_Loading_Solution Cell_Loading Incubate Cells with Fura-2 AM Solution Prepare_Loading_Solution->Cell_Loading Wash_Cells Wash to Remove Extracellular Dye Cell_Loading->Wash_Cells De_esterification Allow De-esterification Wash_Cells->De_esterification Mount_on_Microscope Mount Cells on Fluorescence Microscope De_esterification->Mount_on_Microscope Record_Baseline Record Baseline F340/F380 Ratio Mount_on_Microscope->Record_Baseline Add_KT362 Introduce this compound Record_Baseline->Add_KT362 Record_Changes Record Changes in F340/F380 Ratio Add_KT362->Record_Changes Data_Analysis Analyze Data Record_Changes->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for Fura-2 AM based intracellular calcium measurement.
Inositol 1,4,5-Trisphosphate (IP3) Accumulation Assay

This protocol provides a representative method for measuring the accumulation of IP3 in response to agonist stimulation and its modulation by this compound.

Materials:

  • Cultured cells

  • Cell culture medium

  • Agonist (e.g., norepinephrine)

  • This compound

  • Lithium chloride (LiCl)

  • Trichloroacetic acid (TCA)

  • IP3 assay kit (e.g., competitive binding assay or ELISA-based)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in multi-well plates and grow to near confluence.

    • Pre-incubate the cells with LiCl (typically 10 mM) for a defined period (e.g., 15-30 minutes). LiCl inhibits the degradation of inositol phosphates, allowing for the accumulation of IP3.

    • Pre-incubate the cells with various concentrations of this compound or vehicle for a specific duration.

    • Stimulate the cells with an appropriate agonist for a short period (e.g., 30-60 seconds).

  • Extraction of Inositol Phosphates:

    • Terminate the reaction by adding ice-cold TCA to a final concentration of 5-10%.

    • Incubate on ice for 30 minutes to precipitate proteins.

    • Centrifuge the samples to pellet the precipitated material.

    • Collect the supernatant containing the inositol phosphates.

    • Remove the TCA from the supernatant by solvent extraction (e.g., with water-saturated diethyl ether).

    • Neutralize the aqueous phase.

  • Quantification of IP3:

    • Quantify the amount of IP3 in the extracted samples using a commercially available IP3 assay kit according to the manufacturer's instructions. These kits are typically based on the principle of competitive binding between the sample IP3 and a labeled IP3 for a limited number of IP3 binding sites.

  • Data Analysis:

    • Generate a standard curve using known concentrations of IP3.

    • Determine the concentration of IP3 in the experimental samples by interpolating from the standard curve.

    • Express the data as the amount of IP3 produced per well or normalized to protein content.

Conclusion

This compound is a valuable pharmacological tool for the study of intracellular calcium signaling and holds potential for therapeutic applications. Its complex mechanism of action, involving the modulation of IP3-mediated Ca2+ release, ryanodine receptors, and sarcolemmal Ca2+ channels, underscores the intricate nature of cellular calcium homeostasis. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals seeking to further investigate the effects of this compound and similar compounds on intracellular calcium signaling pathways. Further research is warranted to fully elucidate the molecular details of this compound's interactions with its targets and to explore its full therapeutic potential.

References

Unraveling KT-362: An Intracellular Calcium Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery and Initial Research into the Benzothiazepine (B8601423) Derivative KT-362 for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, a benzothiazepine derivative, emerged from early research as a potent intracellular calcium antagonist with significant effects on the cardiovascular system. This technical guide synthesizes the foundational research on this compound, detailing its mechanism of action, preclinical pharmacological effects, and the initial experimental findings that defined its profile. While clinical trials for this compound were discontinued (B1498344) in Phase II, the initial research provides valuable insights into the modulation of intracellular calcium signaling for potential therapeutic intervention.

Core Mechanism of Action: Inhibition of Intracellular Calcium Release

Initial studies identified this compound as a novel compound that exerts its primary effects by inhibiting the release of calcium from intracellular stores, particularly the sarcoplasmic reticulum.[1][2] Unlike traditional calcium channel blockers that primarily target L-type calcium channels on the cell membrane, this compound's main site of action is within the cell.

The vasorelaxant properties of this compound are attributed to its ability to decrease the production of inositol (B14025) 1,4,5-trisphosphate (IP3), a critical second messenger responsible for triggering calcium release from the sarcoplasmic reticulum.[1] Research on canine femoral arteries demonstrated that this compound significantly inhibited norepinephrine-induced contractions and the associated accumulation of inositol monophosphate, indicating a direct interference with the phospholipase C signaling pathway.

Furthermore, this compound is suggested to have a "ryanodine-like action," which contributes to the further reduction of calcium released from intracellular stores.[1] This dual-pronged mechanism on intracellular calcium dynamics distinguishes it from other vasodilators.

Preclinical Pharmacology: A Summary of Quantitative Data

The following tables summarize the key quantitative findings from initial preclinical studies on this compound, providing a comparative overview of its effects across different experimental models.

Table 1: In Vitro Effects of this compound on Vascular Smooth Muscle

ParameterExperimental ModelAgonistThis compound ConcentrationObserved Effect
Contraction InhibitionCanine Femoral ArteryNorepinephrine (B1679862)10-100 µMSignificant inhibition of contraction
Inositol Monophosphate AccumulationCanine Femoral ArteryNorepinephrine10-100 µMSignificant inhibition of accumulation

Table 2: Hemodynamic Effects of this compound in Conscious Dogs

ParameterAdministrationDoseObserved Effect
Mean Arterial PressureIntravenous InfusionNot SpecifiedSystemic hypotension
Heart RateIntravenous InfusionNot SpecifiedTachycardia
Left Ventricular PressureIntravenous InfusionNot SpecifiedDecrease
Peak Positive dP/dtIntravenous InfusionNot SpecifiedDecrease
Mean Coronary Blood Flow VelocityBolus InjectionNot SpecifiedTransient increase
Subendocardial Segment ShorteningDrug InfusionNot SpecifiedDepression
QRS DurationDrug InfusionNot SpecifiedProlongation
Corrected QT Interval (QTc)Drug InfusionNot SpecifiedProlongation

Key Experimental Protocols

The following are detailed methodologies for pivotal experiments that characterized the initial pharmacology of this compound.

Inhibition of Norepinephrine-Induced Contractions and Inositol Monophosphate Accumulation in Canine Femoral Artery
  • Tissue Preparation: Canine femoral arteries were isolated and cut into rings. The endothelium was removed to study the direct effects on vascular smooth muscle.

  • Contraction Studies: The arterial rings were mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with 95% O2/5% CO2. Changes in isometric tension were recorded. After an equilibration period, concentration-response curves to norepinephrine were generated in the presence and absence of varying concentrations of this compound (10-100 µM).

  • Inositol Monophosphate Accumulation Assay: Arterial rings were pre-incubated with [3H]inositol in a physiological salt solution to label the membrane phosphoinositides. The tissues were then stimulated with norepinephrine in the presence or absence of this compound. The reaction was stopped, and the tissues were homogenized. Anion exchange chromatography was used to separate and quantify the amount of [3H]inositol monophosphate, a measure of inositol phospholipid hydrolysis.

Hemodynamic and Electrocardiographic Evaluation in Conscious Dogs
  • Animal Model: Chronically instrumented, awake dogs were used to assess the cardiovascular effects of this compound in a conscious state, avoiding the confounding effects of anesthesia.

  • Instrumentation: The dogs were surgically instrumented with catheters and transducers to measure systemic and coronary hemodynamics, including arterial pressure, left ventricular pressure, and coronary blood flow velocity. Electrocardiogram (ECG) recordings were also obtained.

  • Drug Administration: this compound was administered via intravenous infusion or bolus injection to evaluate its effects on the measured cardiovascular parameters.

  • Data Analysis: Hemodynamic and electrocardiographic data were continuously recorded and analyzed to determine the effects of this compound on heart rate, blood pressure, cardiac contractility, and cardiac conduction.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and processes involved in the initial research of this compound, the following diagrams are provided.

KT362_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum Agonist Agonist GPCR GPCR Agonist->GPCR Binds PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates IP3R IP3R IP3->IP3R Binds to KT362 KT362 KT362->PLC Inhibits Ca2+ Ca2+ IP3R->Ca2+ Releases Contraction Contraction Ca2+->Contraction Leads to

Caption: Proposed mechanism of action of this compound in inhibiting vascular smooth muscle contraction.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Tissue_Prep Canine Femoral Artery Preparation Contraction Norepinephrine-Induced Contraction Measurement Tissue_Prep->Contraction IP_Assay Inositol Monophosphate Accumulation Assay Tissue_Prep->IP_Assay Animal_Model Chronically Instrumented Conscious Dogs Hemodynamics Hemodynamic and ECG Recording Animal_Model->Hemodynamics

Caption: Overview of the key experimental workflows in the initial research of this compound.

Conclusion

The initial research on this compound characterized it as a promising intracellular calcium antagonist with a distinct mechanism of action. By inhibiting the IP3 signaling pathway and potentially modulating ryanodine (B192298) receptors, this compound demonstrated significant vasorelaxant and cardiovascular effects in preclinical models. Although its clinical development was halted, the foundational studies on this compound have contributed to a deeper understanding of intracellular calcium signaling and its potential as a therapeutic target in cardiovascular diseases. The data and experimental protocols outlined in this guide provide a comprehensive overview for researchers and scientists in the field of drug discovery and development.

References

The Role of KT-362 in Muscle Contraction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific role of KT-362 in cardiac muscle contraction is not available in the current scientific literature based on conducted searches. The following guide details the established mechanism of action of this compound in vascular smooth muscle and provides a contextual overview of cardiac muscle contraction for the intended scientific audience.

Executive Summary

This compound is identified as a putative intracellular calcium antagonist.[1] Research has primarily focused on its effects on vascular smooth muscle, where it demonstrates inhibitory action on vasoconstriction. Its mechanism of action is distinct from other vasodilators like diltiazem (B1670644) and nitroglycerin.[1] this compound appears to exert its effects through the inhibition of inositol (B14025) phospholipid hydrolysis, a key step in signal transduction for smooth muscle contraction.[1] This guide will synthesize the available data on this compound's role in smooth muscle, detail relevant experimental protocols, and provide a foundational understanding of cardiac muscle contraction to highlight the current knowledge gap.

This compound Mechanism of Action in Vascular Smooth Muscle

This compound acts as a smooth muscle relaxant by targeting the signaling pathways that lead to vasoconstriction.[1] Specifically, it has been shown to antagonize norepinephrine (B1679862) (NE)-induced contractions.[1] The core of its mechanism lies in its ability to decrease inositol phospholipid hydrolysis.[1]

In vascular smooth muscle, norepinephrine binds to alpha-1 adrenergic receptors, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which is a critical step for contraction.

This compound intervenes in this pathway by inhibiting the hydrolysis of inositol phospholipids, thereby reducing the production of IP3 and the subsequent release of intracellular Ca2+.[1] This leads to a decrease in the cytosolic calcium concentration available for the contractile machinery, resulting in vasorelaxation. Notably, this compound's inhibitory effect is observed in both normal and zero calcium buffer conditions, suggesting its primary action is on intracellular calcium release rather than extracellular calcium influx.[1]

Quantitative Data on this compound's Effects in Vascular Smooth Muscle

The following table summarizes the quantitative findings from studies on this compound's impact on vascular smooth muscle.

ParameterAgonistTissueSpeciesThis compound ConcentrationEffectCitation
Contractile TensionNorepinephrineFemoral ArteryCanine10-100 µMGreatly inhibited NE-induced contractions[1]
Inositol Monophosphate (IP) AccumulationNorepinephrineFemoral ArteryCanine10-100 µMGreatly inhibited NE-induced IP accumulation[1]
Contraction in Zero Calcium BufferNorepinephrineFemoral ArteryCanineNot specifiedMarked inhibition of NE-induced contractions[1]

Experimental Protocols for Studying this compound in Vascular Smooth Muscle

The following methodologies are inferred from the available literature on this compound.

Measurement of Contractile Tension
  • Tissue Preparation: Canine femoral arteries are dissected and mounted in organ baths containing a physiological salt solution, aerated with a gas mixture (e.g., 95% O2, 5% CO2), and maintained at a constant temperature (e.g., 37°C).

  • Contraction Induction: A dose-response curve for a contractile agonist, such as norepinephrine, is established to determine the concentration that produces a submaximal contraction.

  • Inhibitor Application: Tissues are pre-incubated with varying concentrations of this compound (e.g., 10-100 µM) for a specified period before the addition of the agonist.

  • Data Acquisition: Changes in isometric tension are recorded using a force-displacement transducer and a polygraph.

Inositol Monophosphate (IP) Accumulation Assay
  • Tissue Labeling: Canine femoral arteries are pre-incubated with [3H]inositol to label the cellular inositol phospholipid pool.

  • Experimental Treatment: Tissues are then exposed to norepinephrine in the presence or absence of this compound.

  • IP Extraction: The reaction is terminated, and inositol phosphates are extracted from the tissue.

  • Quantification: Anion-exchange chromatography is used to separate and quantify the amount of [3H]inositol monophosphate, which reflects the degree of inositol phospholipid hydrolysis.

Signaling Pathway of this compound in Vascular Smooth Muscle

The following diagram illustrates the proposed mechanism of action for this compound in inhibiting vascular smooth muscle contraction.

KT362_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space NE Norepinephrine (NE) Alpha1_Receptor α1-Adrenergic Receptor NE->Alpha1_Receptor binds PLC Phospholipase C (PLC) Alpha1_Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 SR Sarcoplasmic Reticulum (SR) IP3->SR binds to receptor Ca_Release Ca2+ Release SR->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction KT362 This compound KT362->PLC inhibits

Caption: Proposed signaling pathway of this compound in vascular smooth muscle.

Overview of Cardiac Muscle Contraction

For contextual understanding, the following section outlines the established mechanism of cardiac muscle contraction, which differs significantly from that of smooth muscle.

Cardiac muscle contraction is initiated by an action potential that propagates along the sarcolemma and into the T-tubules. This depolarization leads to the opening of L-type calcium channels, allowing a small amount of extracellular Ca2+ to enter the cardiomyocyte. This initial influx of Ca2+, known as the trigger calcium, is not sufficient to induce contraction on its own. Instead, it binds to and activates ryanodine (B192298) receptors (RyR) on the sarcoplasmic reticulum.

This process, termed calcium-induced calcium release (CICR), results in a large-scale release of Ca2+ from the sarcoplasmic reticulum into the cytosol. The elevated cytosolic Ca2+ then binds to troponin C on the thin filaments. This binding event causes a conformational change in the troponin-tropomyosin complex, exposing the myosin-binding sites on actin. Myosin heads can then bind to actin, and through the cyclical process of cross-bridge formation and ATP hydrolysis, the sarcomeres shorten, leading to muscle contraction.

Relaxation occurs when Ca2+ is actively transported back into the sarcoplasmic reticulum by the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump and out of the cell by the sodium-calcium exchanger.

Signaling Pathway of Cardiac Muscle Contraction

The following diagram illustrates the process of calcium-induced calcium release in cardiomyocytes.

Cardiac_Contraction cluster_Sarcolemma Sarcolemma & T-tubule cluster_SR Sarcoplasmic Reticulum cluster_Myofilaments Myofilaments AP Action Potential L_type L-type Ca2+ Channel AP->L_type depolarizes Ca_influx Ca2+ Influx (Trigger Ca2+) L_type->Ca_influx opens RyR Ryanodine Receptor (RyR) Ca_influx->RyR activates Ca_release Ca2+ Release (CICR) RyR->Ca_release opens TroponinC Troponin C Ca_release->TroponinC binds to Contraction Cardiac Muscle Contraction TroponinC->Contraction initiates

Caption: Calcium-induced calcium release in cardiac muscle.

Conclusion and Future Directions

The available evidence strongly indicates that this compound functions as an inhibitor of norepinephrine-induced vasoconstriction in smooth muscle by targeting the inositol phospholipid signaling pathway.[1] There is currently a significant gap in the scientific literature regarding the effects, if any, of this compound on cardiac muscle contraction.

Given the differences in the excitation-contraction coupling mechanisms between smooth and cardiac muscle, it cannot be assumed that this compound would have a similar effect on the heart. Future research should be directed towards investigating the potential interaction of this compound with the components of the cardiac muscle contraction machinery, including L-type calcium channels, ryanodine receptors, and the troponin complex. Such studies would be crucial in determining the full pharmacological profile of this compound and its potential therapeutic applications or contraindications related to cardiac function.

References

An In-depth Technical Guide to the Potential Therapeutic Applications of KT-362

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KT-362 is a synthetic compound identified as a putative intracellular calcium antagonist with significant potential for therapeutic applications in cardiovascular diseases.[1][2] Preclinical studies have elucidated its multifaceted mechanism of action, which distinguishes it from other vasodilators and antiarrhythmic agents. This technical guide provides a comprehensive overview of the core preclinical findings related to this compound, including its mechanism of action, potential therapeutic uses, quantitative data from key experiments, and detailed experimental protocols. It is important to note that the available literature primarily consists of preclinical research from the early 1990s, and there is no publicly available information regarding clinical trials for this compound.

Mechanism of Action

This compound exerts its pharmacological effects through a combination of actions on intracellular calcium signaling and ion channels. Its primary mechanisms include the inhibition of inositol (B14025) phospholipid hydrolysis, modulation of calcium release from intracellular stores, and blockade of sodium and calcium channels.

Inhibition of Norepinephrine-Induced Vasoconstriction

This compound has been shown to inhibit norepinephrine-induced contractions in vascular smooth muscle.[1] Unlike agents such as diltiazem, nitroglycerin, or 8-Br cGMP, which primarily affect calcium influx or cyclic nucleotide signaling, this compound's mechanism involves the reduction of inositol phospholipid hydrolysis.[1] This action decreases the production of inositol 1,4,5-trisphosphate (IP3), a key second messenger responsible for releasing calcium from the sarcoplasmic reticulum.[2]

cluster_0 Norepinephrine Signaling Pathway cluster_1 Site of this compound Action NE Norepinephrine Alpha1 Alpha-1 Adrenoceptor NE->Alpha1 activates PLC Phospholipase C Alpha1->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR stimulates Ca_release Ca²⁺ Release SR->Ca_release Contraction Vasoconstriction Ca_release->Contraction KT362 This compound KT362->PLC inhibits

Norepinephrine signaling pathway and the inhibitory action of this compound.

Dual Calcium Antagonism

Further studies have revealed that this compound acts as both a sarcolemmal and intracellular calcium antagonist.[3] Its effects on intracellular calcium transients in neonatal rat ventricular cells are comparable to the combined application of gallopamil (B102620) (a sarcolemmal calcium channel antagonist) and ryanodine (B192298) (a modulator of sarcoplasmic reticulum function).[3] This suggests that this compound depresses both sarcolemmal Ca2+ channels and the Ca2+ release channels of the sarcoplasmic reticulum.[3]

Sodium Channel Blockade

In addition to its effects on calcium signaling, this compound exhibits antiarrhythmic properties through a use-dependent block of "fast" sodium channels, primarily in their activated state.[2] This action contributes to its efficacy in preventing ventricular arrhythmias.

Potential Therapeutic Applications (Based on Preclinical Data)

The unique mechanism of action of this compound translates into several potential therapeutic applications in cardiovascular medicine.

Hypertension

By relaxing arterial smooth muscle, this compound reduces total peripheral resistance and mean arterial blood pressure.[2] This vasodilatory effect is primarily attributed to its inhibitory actions on intracellular calcium release, with secondary contributions from the inhibition of calcium entry through both potential-gated and receptor-linked channels.[2]

Myocardial Ischemia

This compound has shown potential in the management of myocardial ischemia by primarily reducing myocardial oxygen consumption.[2] This is achieved by depressing myocardial contractility and reducing afterload.[2] Its effect on increasing oxygen supply through coronary collateral blood flow is considered limited.[2] The negative inotropic effect is fundamentally linked to its impact on calcium release, further supplemented by its effects on calcium entry.[2]

Arrhythmias

This compound has demonstrated the ability to prevent ventricular arrhythmias induced by various stimuli, including coronary occlusion, cardiac glycosides, catecholamines, and chloroform.[2] Its general antiarrhythmic properties are associated with its use-dependent blockade of fast sodium channels and ancillary effects on the slow calcium current.[2] More specifically, its ability to modulate calcium release makes it a candidate for treating arrhythmias associated with delayed after-depolarizations.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies of this compound.

Table 1: Effect of this compound and Other Agents on Norepinephrine (NE)-Induced Responses in Canine Femoral Artery [1]

CompoundConcentrationEffect on NE-Induced ContractionEffect on NE-Induced IP Accumulation
This compound10-100 µMGreatly inhibitedGreatly inhibited
Diltiazem40 µMInhibitedNo significant effect
Nitroglycerin100 µMInhibitedNo significant effect
8-Br cGMP1 µMInhibitedNo significant effect

Table 2: Effects of this compound on Intracellular Ca²⁺ Transients in Cultured Neonatal Rat Ventricular Cells [3]

CompoundConcentrationEffect on Systolic [Ca²⁺]iEffect on Diastolic [Ca²⁺]iEffect on Time to Peak of Ca²⁺ TransientEffect on Half-life of Ca²⁺ Transient
This compound1, 3, 10, 30 µMDecreased (concentration-dependent)Decreased (concentration-dependent)Prolonged (at 30 µM)Prolonged (at ≥10 µM)
Gallopamil1 µMDecreasedDecreasedNo changeNo change
Ryanodine10 µM--ProlongedProlonged

Experimental Protocols

Detailed methodologies for key experiments are described below.

Norepinephrine-Induced Contractions and Inositol Monophosphate (IP) Accumulation in Canine Femoral Artery [1]

  • Tissue Preparation: Canine femoral arteries are obtained and prepared for in vitro studies.

  • Preincubation: The arteries are preincubated with [3H]inositol to label the inositol phospholipid pool.

  • Contraction Measurement: Norepinephrine is added in a dose-dependent manner to induce contractions, and the resulting tension is measured.

  • IP Accumulation Assay: In parallel with contraction measurements, the accumulation of inositol monophosphate (IP) is quantified as a measure of inositol phospholipid hydrolysis.

  • Inhibitor Studies: The experiments are repeated with the pre-treatment of this compound, diltiazem, nitroglycerin, or 8-Br cGMP to assess their effects on both norepinephrine-induced contractions and IP accumulation.

  • Zero Calcium Buffer Studies: The effect of this compound on norepinephrine-induced contractions is also evaluated in a zero calcium buffer to distinguish its effects on intracellular calcium release versus extracellular calcium influx.

cluster_workflow Experimental Workflow Tissue Canine Femoral Artery Preparation Preincubation Preincubation with [3H]inositol Tissue->Preincubation Preincubation->Split Contraction Measure NE-Induced Contraction Split->Contraction IP_Assay Quantify NE-Induced IP Accumulation Split->IP_Assay Comparison Compare Results Contraction->Comparison IP_Assay->Comparison Inhibitor Pre-treat with Inhibitors (this compound, Diltiazem, etc.) Inhibitor->Contraction Inhibitor->IP_Assay Zero_Ca Zero Calcium Buffer Condition Zero_Ca->Contraction

Workflow for studying NE-induced responses.

Intracellular Free Calcium Concentration in Cultured Neonatal Rat Ventricular Cells [3]

  • Cell Culture: Neonatal rat ventricular cells are cultured to form aggregates.

  • Fluorescent Dye Loading: The cell aggregates are loaded with the calcium-sensitive fluorescent dye fura-2.

  • Microfluorometry: Microfluorometry is used to measure the intracellular free calcium concentration ([Ca2+]i).

  • Experimental Conditions: The effects of this compound, gallopamil, and ryanodine on systolic and diastolic [Ca2+]i, as well as the time course of Ca2+ transients, are evaluated at different concentrations and stimulation frequencies (0.2, 0.5, and 1.0 Hz).

  • Data Analysis: The changes in calcium transients are analyzed to determine the specific effects of each compound on sarcolemmal Ca2+ channels and sarcoplasmic reticulum Ca2+ release.

Conclusion

This compound is a promising preclinical compound with a unique pharmacological profile as a dual intracellular and sarcolemmal calcium antagonist, coupled with sodium channel blocking properties. Its ability to inhibit norepinephrine-induced vasoconstriction, reduce myocardial oxygen demand, and prevent arrhythmias in preclinical models suggests its potential as a therapeutic agent for hypertension, myocardial ischemia, and cardiac arrhythmias. While the existing data provides a strong foundation for its potential utility, the absence of publicly available clinical trial data indicates that its development may have been discontinued (B1498344) or has not progressed to human studies. Further investigation would be necessary to ascertain its clinical efficacy and safety.

References

A Comprehensive Technical Review of the Biological Activity of KT-362

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KT-362 is a synthetic compound identified as a putative intracellular calcium antagonist and smooth muscle relaxant. This technical guide provides an in-depth review of the existing literature on the biological activity of this compound, with a focus on its mechanism of action, target engagement, and effects in various experimental models. The information is presented to be a valuable resource for researchers and professionals involved in drug development and cardiovascular pharmacology.

Core Biological Activities of this compound

This compound exhibits significant inhibitory effects on smooth muscle contraction, particularly in vascular tissues. Its primary mechanism of action is centered around the modulation of intracellular calcium (Ca²⁺) concentrations, a critical second messenger in cellular signaling and contraction.

Inhibition of Norepinephrine-Induced Vasoconstriction

This compound has been shown to inhibit contractions induced by norepinephrine (B1679862), a key neurotransmitter in the sympathetic nervous system that causes vasoconstriction. Studies on isolated canine femoral arteries and rat aorta have demonstrated that this compound effectively attenuates the contractile response to norepinephrine in a concentration-dependent manner, with effective concentrations typically ranging from 10 to 100 µM.[1]

Modulation of Intracellular Calcium Levels

The vasodilatory effects of this compound are directly linked to its ability to lower cytosolic Ca²⁺ concentrations. In cultured neonatal rat ventricular cells, this compound decreases both systolic and diastolic intracellular Ca²⁺ levels at concentrations of 1, 3, 10, and 30 µM.[2] This effect is achieved through a dual mechanism:

  • Inhibition of Sarcolemmal Calcium Channels: this compound appears to block the influx of extracellular Ca²⁺ through sarcolemmal calcium channels.[2]

  • Inhibition of Sarcoplasmic Reticulum Calcium Release: Evidence suggests that this compound also interferes with the release of Ca²⁺ from intracellular stores within the sarcoplasmic reticulum.[2][3]

Inhibition of Inositol (B14025) Monophosphate Accumulation

Norepinephrine stimulates the hydrolysis of inositol phospholipids, leading to the production of inositol monophosphate (IP1), a key step in the signaling cascade that triggers intracellular Ca²⁺ release. This compound has been found to inhibit norepinephrine-induced accumulation of inositol monophosphate in canine femoral arteries, indicating that it disrupts this critical signaling pathway.[1]

Quantitative Data on Biological Activity

While specific IC50, EC50, and Ki values for this compound are not extensively reported in the currently available literature, the effective concentration ranges for its key biological activities have been established in several experimental systems.

Biological ActivityExperimental SystemEffective Concentration RangeReference
Inhibition of Norepinephrine-Induced ContractionCanine Femoral Artery10 - 100 µM[1]
Inhibition of Inositol Monophosphate AccumulationCanine Femoral Artery10 - 100 µM[1]
Decrease in Systolic Intracellular Ca²⁺Neonatal Rat Ventricular Cells1 - 30 µM[2]
Decrease in Diastolic Intracellular Ca²⁺Neonatal Rat Ventricular Cells1 - 30 µM[2]

Experimental Protocols

The following are generalized protocols for the key experiments cited in the literature on this compound. These should be adapted and optimized for specific laboratory conditions.

Norepinephrine-Induced Contraction Assay in Canine Femoral Artery

Objective: To measure the effect of this compound on the contractile response of vascular smooth muscle to norepinephrine.

Methodology:

  • Tissue Preparation: Isolate canine femoral arteries and cut them into rings. Mount the arterial rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Isometric Tension Recording: Connect the arterial rings to an isometric force transducer to record changes in tension.

  • Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period.

  • Compound Application: Pre-incubate the arterial rings with varying concentrations of this compound or a vehicle control for a defined duration.

  • Norepinephrine Stimulation: Induce contraction by adding a cumulative concentration range of norepinephrine to the organ bath.

  • Data Analysis: Record the maximal contraction at each norepinephrine concentration and plot concentration-response curves. Compare the curves obtained in the presence and absence of this compound to determine its inhibitory effect.

Inositol Monophosphate Accumulation Assay in Canine Femoral Artery

Objective: To quantify the effect of this compound on norepinephrine-induced inositol monophosphate production.

Methodology:

  • Tissue Preparation and Labeling: Prepare canine femoral artery strips and pre-incubate them with [³H]inositol in a physiological buffer to allow for its incorporation into membrane phospholipids.

  • Compound Treatment: Wash the tissues and pre-incubate them with this compound or vehicle control in a buffer containing LiCl (to inhibit inositol monophosphate degradation).

  • Norepinephrine Stimulation: Stimulate the tissues with norepinephrine for a specific time.

  • Extraction: Stop the reaction and extract the inositol phosphates from the tissue.

  • Chromatographic Separation: Separate the different inositol phosphates using ion-exchange chromatography.

  • Quantification: Measure the radioactivity in the inositol monophosphate fraction using liquid scintillation counting to determine the amount of [³H]inositol monophosphate accumulated.

Measurement of Cytosolic Ca²⁺ with Fura-2 in Rat Aortic Smooth Muscle Cells

Objective: To visualize and quantify changes in intracellular Ca²⁺ concentration in response to stimuli in the presence of this compound.

Methodology:

  • Cell Culture and Dye Loading: Culture rat aortic smooth muscle cells on coverslips. Load the cells with the ratiometric calcium indicator Fura-2 AM.

  • Microscopy Setup: Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

  • Compound Application: Perfuse the cells with a physiological buffer containing this compound or a vehicle control.

  • Stimulation: Stimulate the cells with an agonist (e.g., norepinephrine) to induce a Ca²⁺ response.

  • Image Acquisition: Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the emission fluorescence at ~510 nm.

  • Data Analysis: Calculate the ratio of the fluorescence intensities (340/380) over time. Calibrate the ratios to determine the intracellular Ca²⁺ concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its characterization.

KT362_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum Norepinephrine Norepinephrine GPCR G-Protein Coupled Receptor (α1-adrenergic) Norepinephrine->GPCR binds PLC Phospholipase C GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces L_type_Ca_Channel L-type Ca2+ Channel Ca_Cytosol [Ca2+]i L_type_Ca_Channel->Ca_Cytosol Ca2+ influx IP3R IP3 Receptor IP3->IP3R binds Contraction Smooth Muscle Contraction Ca_Cytosol->Contraction triggers Ca_SR Ca2+ Store IP3R->Ca_SR opens Ca_SR->Ca_Cytosol Ca2+ release KT362 This compound KT362->PLC inhibits KT362->L_type_Ca_Channel inhibits KT362->IP3R inhibits

Caption: Proposed signaling pathway for this compound's inhibitory action on vasoconstriction.

Experimental_Workflow Start Hypothesis: This compound is a vasodilator Tissue_Prep Vascular Tissue Preparation (e.g., Canine Femoral Artery) Start->Tissue_Prep Contraction_Assay Norepinephrine-Induced Contraction Assay Tissue_Prep->Contraction_Assay IP1_Assay Inositol Monophosphate Accumulation Assay Tissue_Prep->IP1_Assay Calcium_Imaging Intracellular Ca2+ Imaging (Fura-2) Tissue_Prep->Calcium_Imaging Data_Analysis Data Analysis and Interpretation Contraction_Assay->Data_Analysis IP1_Assay->Data_Analysis Calcium_Imaging->Data_Analysis Conclusion Conclusion: Mechanism of Action Data_Analysis->Conclusion

Caption: General experimental workflow for characterizing the biological activity of this compound.

Conclusion

This compound is a promising compound with significant vasodilatory properties. Its mechanism of action involves the multifaceted inhibition of intracellular calcium signaling pathways, including the blockade of calcium influx and the suppression of calcium release from internal stores through the inhibition of the inositol phospholipid signaling cascade. Further research is warranted to fully elucidate its molecular targets and to establish a more comprehensive quantitative profile of its biological activities, which will be crucial for its potential development as a therapeutic agent for cardiovascular diseases.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Use of KT-362

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of KT-362 in in vitro experimental settings. This document outlines the mechanism of action of this compound, presents available quantitative data, and offers detailed protocols for key assays to assess its biological activity.

Introduction

This compound is a putative intracellular calcium antagonist and smooth muscle relaxant.[1][2] It has been shown to inhibit contractions induced by norepinephrine (B1679862) and high K+ in vascular smooth muscle.[2] The primary mechanisms of action of this compound involve the inhibition of Ca2+ channels, receptor-mediated Ca2+ mobilization, and Ca2+ sensitization of contractile elements.[2] Specifically, it has been demonstrated to decrease inositol (B14025) phospholipid hydrolysis, thereby reducing the formation of inositol monophosphate (IP1) and subsequent intracellular calcium release.[1]

Mechanism of Action

This compound exerts its effects through a multi-faceted approach targeting intracellular calcium signaling pathways. In response to agonists like norepinephrine, which act on Gq-coupled receptors such as α1-adrenoceptors, phospholipase C (PLC) is activated. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. This compound is suggested to interfere with this cascade by inhibiting the hydrolysis of inositol phospholipids.[1] This leads to a reduction in IP3 levels and consequently, a decrease in intracellular calcium mobilization.

Furthermore, this compound has been observed to have depressant effects on sarcolemmal Ca2+ channels and potentially on Ca2+ release channels of the sarcoplasmic reticulum.[3] This dual action on both the generation of the calcium signal (via IP3) and the channels responsible for calcium flux contributes to its overall effect as a calcium antagonist.

Data Presentation

While specific IC50 or EC50 values for this compound are not consistently reported in the available literature, studies have established effective concentration ranges for its in vitro activity.

Assay Cell/Tissue Type Parameter Measured Effective Concentration Range of this compound Reference
Norepinephrine-Induced ContractionCanine Femoral ArteryInhibition of Contraction10 - 100 µM[1]
Inositol Monophosphate (IP1) AccumulationCanine Femoral ArteryInhibition of IP1 Accumulation10 - 100 µM[1]
Intracellular Calcium ([Ca2+]i) TransientsCultured Neonatal Rat Ventricular CellsDecrease in Systolic and Diastolic [Ca2+]i1 - 30 µM[3]

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway of norepinephrine acting on α1-adrenoceptors and the proposed site of action for this compound.

KT362_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha1_Adrenoceptor α1-Adrenoceptor Norepinephrine->Alpha1_Adrenoceptor Binds Gq Gq Alpha1_Adrenoceptor->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Initiates KT362 This compound KT362->PLC Inhibits (Proposed)

Caption: Norepinephrine signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for two key in vitro assays to evaluate the effects of this compound.

Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the accumulation of IP1, a stable metabolite of IP3, as an indicator of Gq-coupled receptor activation.

Experimental Workflow Diagram:

IP1_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Starve cells in serum-free medium A->B C 3. Pre-incubate with this compound or vehicle B->C D 4. Stimulate with Norepinephrine in the presence of LiCl C->D E 5. Lyse cells and add HTRF reagents D->E F 6. Incubate at room temperature E->F G 7. Read plate on an HTRF-compatible reader F->G H 8. Analyze data and determine IP1 levels G->H

Caption: Workflow for the Inositol Monophosphate (IP1) Accumulation Assay.

Materials:

  • Vascular smooth muscle cells (or other relevant cell line expressing α1-adrenoceptors)

  • Cell culture medium

  • Serum-free medium

  • This compound

  • Norepinephrine

  • Lithium chloride (LiCl)

  • IP1-Gq HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate)

  • 96-well white tissue culture plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding:

    • Culture vascular smooth muscle cells to 80-90% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed the cells in a 96-well white plate at an optimized density and incubate overnight.

  • Cell Starvation:

    • The next day, gently aspirate the culture medium.

    • Wash the cells once with serum-free medium.

    • Add serum-free medium to each well and incubate for at least 4 hours to reduce basal signaling.

  • Compound Pre-incubation:

    • Prepare serial dilutions of this compound in stimulation buffer (serum-free medium containing LiCl). A final LiCl concentration of 10-50 mM is typical to inhibit IP1 degradation.

    • Aspirate the starvation medium and add the this compound dilutions (or vehicle control) to the respective wells.

    • Pre-incubate for 15-30 minutes at 37°C.

  • Cell Stimulation:

    • Prepare a solution of norepinephrine in stimulation buffer at a concentration that elicits a submaximal response (e.g., EC80).

    • Add the norepinephrine solution to the wells already containing this compound or vehicle.

    • Incubate for 30-60 minutes at 37°C.

  • Cell Lysis and HTRF Reagent Addition:

    • Following the stimulation, lyse the cells according to the HTRF assay kit manufacturer's instructions.

    • Add the IP1-d2 conjugate and the anti-IP1 cryptate to each well.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

    • Generate a dose-response curve for this compound's inhibition of norepinephrine-stimulated IP1 accumulation.

Intracellular Calcium Measurement using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca2+]i).

Experimental Workflow Diagram:

Fura2_Assay_Workflow A 1. Seed cells on glass coverslips B 2. Load cells with Fura-2 AM A->B C 3. Wash and allow for de-esterification B->C D 4. Mount coverslip in a perfusion chamber C->D E 5. Pre-treat with this compound or vehicle D->E F 6. Stimulate with Norepinephrine E->F G 7. Acquire fluorescence images at 340 nm and 380 nm excitation F->G H 8. Calculate 340/380 ratio to determine [Ca²⁺]i changes G->H

References

Application Notes & Protocols: Investigating the Effects of KT-362 on Smooth Muscle Strips

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

KT-362, with the chemical name 5-[3-([2-(3,4-dimethoxyphenyl)-ethyl]amino)-1-oxopropyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine fumarate, is a potent smooth muscle relaxant.[1] It functions as a novel intracellular calcium antagonist, exhibiting complex mechanisms that involve the modulation of calcium influx, intracellular calcium release, and the calcium sensitization of contractile proteins.[1][2][3] These application notes provide a detailed protocol for studying the effects of this compound on isolated vascular smooth muscle strips, a common model for investigating vascular pharmacology.

The compound's vasodilatory actions are primarily attributed to its ability to inhibit calcium release from intracellular stores and secondarily to its effects on calcium entry through both potential-gated and receptor-linked channels.[3] Specifically, this compound has been shown to decrease the production of the second messenger inositol (B14025) 1,4,5-trisphosphate (IP3), a key molecule responsible for releasing calcium from the sarcoplasmic reticulum.[3][4] This multi-faceted mechanism makes this compound a subject of interest for potential therapeutic applications in conditions such as hypertension.[3]

Mechanism of Action: Signaling Pathway

This compound exerts its relaxant effect on smooth muscle through a multi-target mechanism centered on reducing intracellular calcium concentration ([Ca2+]i) and decreasing the sensitivity of the contractile apparatus to Ca2+. The primary pathways are:

  • Inhibition of Calcium Influx: this compound inhibits Ca2+ entry through voltage-gated Ca2+ channels on the sarcolemma.[1]

  • Inhibition of Intracellular Ca2+ Release: It inhibits agonist-induced (e.g., Noradrenaline) Ca2+ release from the sarcoplasmic reticulum (SR). This is achieved by reducing the production of Inositol 1,4,5-trisphosphate (IP3), which would otherwise bind to IP3 receptors on the SR to release Ca2+.[1][4]

  • Decreased Ca2+ Sensitization: The compound also attenuates the agonist-induced sensitization of the contractile machinery to Ca2+, a process that allows for contraction to be maintained even at low [Ca2+]i.[1]

KT362_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space Agonist Agonist (e.g., Noradrenaline) GPCR Gq-Protein Coupled Receptor Agonist->GPCR binds Ca_Sens Ca2+ Sensitization Agonist->Ca_Sens Depolarization High K+ (Depolarization) VGCC Voltage-Gated Ca2+ Channel (VGCC) Depolarization->VGCC opens PLC Phospholipase C (PLC) GPCR->PLC activates Ca_i Increased [Ca2+]i VGCC->Ca_i Ca2+ influx IP3 IP3 PLC->IP3 generates SR Sarcoplasmic Reticulum (SR) IP3->SR stimulates release SR->Ca_i Ca2+ release CaM Ca2+-Calmodulin Complex Ca_i->CaM activates MLCK MLCK CaM->MLCK activates Contraction Contraction MLCK->Contraction phosphorylates myosin Ca_Sens->Contraction enhances KT362 This compound KT362->VGCC inhibits KT362->PLC inhibits KT362->Ca_Sens inhibits

Caption: Signaling pathway of smooth muscle contraction and points of inhibition by this compound.

Experimental Protocol: Isometric Tension Measurement

This protocol details the procedure for measuring the effect of this compound on agonist-induced contractions in isolated rat aortic smooth muscle strips.

3.1. Materials and Reagents

  • Tissue: Thoracic aorta from male rats.[1]

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1).

  • High K+ Depolarizing Solution: PSS with equimolar substitution of NaCl with KCl (e.g., 60 mM KCl).

  • Agonists: Noradrenaline (Norepinephrine), Phenylephrine.

  • Test Compound: this compound fumarate.

  • Equipment: Organ bath system, isometric force transducer, data acquisition system, aeration pump (95% O2 / 5% CO2).

3.2. Tissue Preparation

  • Humanely euthanize a male rat according to institutional guidelines.

  • Carefully excise the thoracic aorta and place it in cold PSS.

  • Under a dissecting microscope, remove adherent connective and adipose tissue.

  • Cut the aorta into rings of 2-3 mm in width. The endothelium may be removed by gently rubbing the intimal surface with a wooden stick if required for specific experimental aims.

  • Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing PSS.

3.3. Experimental Procedure

  • Setup: Place the aortic rings in organ baths filled with 10 mL of PSS, maintained at 37°C, and continuously aerated with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Replace the PSS every 15-20 minutes.

  • Viability Test: Contract the tissues with high K+ solution (60 mM KCl). Once a stable contraction is reached, wash the tissues with PSS to return to baseline. This step confirms the viability of the muscle strips.

  • Pre-incubation: Before adding an agonist, pre-incubate the tissues with various concentrations of this compound (or vehicle control) for 20-30 minutes.

  • Contraction Induction: Generate a cumulative concentration-response curve for an agonist like Noradrenaline. Start with a low concentration and increase it stepwise after the response to the previous concentration has stabilized.

  • Data Recording: Record the isometric tension continuously using the force transducer and data acquisition system.

3.4. Experimental Workflow

Experimental_Workflow start Start dissect Tissue Dissection (Rat Thoracic Aorta) start->dissect prepare Preparation of Aortic Rings (2-3mm) dissect->prepare mount Mounting in Organ Bath prepare->mount equilibrate Equilibration (60-90 min, 1.5g tension) mount->equilibrate viability Viability Test (High K+ Contraction) equilibrate->viability preincubate Pre-incubation (Vehicle or this compound) viability->preincubate agonist Cumulative Agonist Addition (e.g., Noradrenaline) preincubate->agonist record Record Isometric Tension agonist->record analyze Data Analysis (Concentration-Response Curve) record->analyze end End analyze->end

Caption: Workflow for assessing this compound's effect on smooth muscle strips.

Data Presentation

The relaxant effect of this compound is quantified by its ability to inhibit agonist-induced contractions. Data should be presented as the percentage inhibition of the maximal contraction induced by the agonist. The IC50 value (the concentration of this compound that causes 50% inhibition) is a key parameter.

Table 1: Inhibitory Effects of this compound on Agonist-Induced Contractions

Agonist This compound Concentration (µM) % Inhibition of Max Contraction (Mean ± SEM)
High K+ (60 mM) 0.1 15.2 ± 2.1
1 48.5 ± 3.5
10 85.7 ± 4.2
IC50 (µM) ~1.1
Noradrenaline (1 µM) 0.1 20.1 ± 2.8
1 55.3 ± 4.1
10 92.4 ± 3.9
IC50 (µM) ~0.9

Note: Data are hypothetical and for illustrative purposes, based on the described potent inhibitory effects of this compound.[1]

Table 2: Effect of this compound on Cytosolic Ca2+ Levels and Tension

Condition [Ca2+]i Change Tension Change
High K+ Increase Increase
High K+ with this compound Decreased Increase Decrease
Noradrenaline Increase Increase
Noradrenaline with this compound Decreased Increase Decrease

This table summarizes the qualitative findings that this compound decreases both the cytosolic Ca2+ level and muscle tension stimulated by high K+ or noradrenaline.[1]

Conclusion

The provided protocols outline a robust method for characterizing the pharmacological profile of this compound on vascular smooth muscle. The compound demonstrates significant relaxant properties by inhibiting multiple key steps in the excitation-contraction coupling pathway. Researchers using this protocol can effectively evaluate the potency and mechanism of action of this compound and similar vasoactive compounds. The key findings suggest that this compound's inhibitory actions on Ca2+ channels, receptor-mediated Ca2+ mobilization, and Ca2+ sensitization contribute to its overall effect on smooth muscle contraction.[1]

References

Application Notes and Protocols: Determining the Effective Concentration of KT-362 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: KT-362 is a putative intracellular calcium antagonist that has been shown to inhibit norepinephrine-induced vasoconstrictor responses by decreasing inositol (B14025) phospholipid hydrolysis.[1] As a calcium channel blocker, it holds potential for research in cardiovascular and other cellular processes regulated by calcium signaling.[1][2] Determining the precise effective concentration of this compound is a critical first step for any in vitro study to ensure reproducible and meaningful results. This document provides a comprehensive guide to establishing the effective concentration of this compound in a cell culture setting, focusing on its impact on cell viability and apoptosis.

Hypothesized Signaling Pathway of this compound

The proposed mechanism of action for this compound involves the inhibition of signaling pathways that lead to an increase in intracellular calcium. One key pathway is the hydrolysis of inositol phospholipids, which is inhibited by this compound.[1] This disruption of calcium signaling can affect numerous downstream cellular processes, including proliferation and survival.

KT362_Signaling_Pathway cluster_cytosol Cytosol GPCR G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Ca_release Ca²⁺ Release from ER Cell_Response Cellular Responses (e.g., Proliferation, Contraction) Ca_release->Cell_Response KT362 This compound KT362->PLC Inhibits IP3R->Ca_release

Caption: Hypothesized signaling pathway of this compound action.

Experimental Protocols

To determine the effective concentration of this compound, a dose-response analysis of its effects on cell viability is the primary approach. This is typically followed by more specific assays, such as an apoptosis assay, to understand the mechanism of cell death.

Overall Experimental Workflow

The process begins with preparing the cell cultures, followed by treatment with a range of this compound concentrations. The effects are then measured using specific assays, and the data is analyzed to determine key parameters like the IC50 value.

Experimental_Workflow start Start cell_culture 1. Cell Seeding & Culture start->cell_culture treatment 2. Treatment with This compound Dilution Series cell_culture->treatment incubation 3. Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay 4. Perform Assays (Viability, Apoptosis) incubation->assay data_collection 5. Data Collection (e.g., Plate Reader, Flow Cytometer) assay->data_collection analysis 6. Data Analysis (IC50 Calculation) data_collection->analysis end End analysis->end

Caption: General workflow for determining the effective concentration of this compound.

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol is used to measure the metabolic activity of cells as an indicator of cell viability.[3][4] A reduction in metabolic activity in the presence of this compound suggests a cytotoxic or cytostatic effect.

Materials and Reagents:

  • Target cell line (e.g., a vascular smooth muscle cell line or other relevant line)

  • Complete cell culture medium

  • This compound compound

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. A typical starting concentration might be 100 µM, with dilutions down to the low nanomolar range.[1] Also, prepare a vehicle control (DMSO) at the same final concentration as in the highest this compound dose.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Include wells with medium only as a background control.

  • Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO₂.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine (B164497) exposure.[5][6][7][8]

Materials and Reagents:

  • Target cell line

  • 6-well cell culture plates

  • This compound compound and DMSO

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) and a vehicle control for the desired time (e.g., 24 hours).

  • Cell Harvesting:

    • For adherent cells, gently trypsinize the cells and collect them. Also, collect any floating cells from the supernatant, as these may be apoptotic.[6][7]

    • For suspension cells, simply collect the cells.

  • Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[6][7]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison across different concentrations and time points.

Table 1: Cell Viability (MTS Assay) Data after 48h Treatment with this compound

This compound Conc. (µM)Mean Absorbance (490 nm)Std. Deviation% Viability vs. Control
0 (Vehicle)1.250.08100%
0.11.180.0794.4%
10.950.0676.0%
100.630.0550.4%
500.210.0316.8%
1000.100.028.0%

Table 2: Apoptosis Analysis by Flow Cytometry after 24h Treatment

Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound (IC50)45.8 ± 3.535.1 ± 2.919.1 ± 1.7
This compound (2x IC50)15.3 ± 2.848.9 ± 4.135.8 ± 3.3

Disclaimer: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results for this compound. Researchers must generate their own data based on the specific cell lines and experimental conditions used.

References

Application Notes and Protocols: Preparation and Use of KT-362 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

KT-362 is a potent intracellular calcium antagonist that has demonstrated significant effects on vascular smooth muscle and cardiac cells.[1][2] Its mechanism of action involves the inhibition of norepinephrine-induced contractions and the reduction of inositol (B14025) monophosphate accumulation, suggesting it plays a crucial role in modulating intracellular calcium signaling pathways.[3] Specifically, this compound is understood to decrease the production of the second messenger inositol 1,4,5-trisphosphate (IP3), a key molecule responsible for the release of calcium from intracellular stores.[3] These characteristics make this compound a valuable tool for researchers investigating cardiovascular physiology, signal transduction, and drug development.

This document provides detailed protocols for the preparation of a this compound stock solution and its application in a cell-based intracellular calcium flux assay.

Chemical Properties of this compound

A summary of the key chemical properties for this compound (free base) is provided in the table below. This information is essential for the accurate preparation of stock solutions.

PropertyValue
Chemical Name 5-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-1-oxopropyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine
Molecular Formula C₂₂H₂₈N₂O₃S
Molecular Weight 400.53 g/mol
CAS Number 93392-97-3

Preparation of this compound Stock Solution

The following protocol outlines the steps to prepare a stock solution of this compound. It is recommended to use Dimethyl Sulfoxide (DMSO) as the solvent.

Materials:

  • This compound (fumarate salt or free base)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

Protocol:

  • Determine the Desired Stock Concentration: A common stock concentration for small molecules is 10 mM.

  • Calculate the Required Mass of this compound:

    • Use the following formula: Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (L)

    • Example for a 10 mM stock solution in 1 mL of DMSO:

      • Mass (mg) = 10 mM x 400.53 g/mol x 0.001 L = 4.0053 mg

  • Dissolving this compound:

    • Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

  • Storage and Stability:

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Workflow for Preparing this compound Stock Solution

G cluster_prep Preparation cluster_storage Storage weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso  Calculate mass based on desired concentration and volume dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into smaller volumes dissolve->aliquot  Ensure complete dissolution store Store at -20°C or -80°C aliquot->store

Caption: Workflow for the preparation and storage of a this compound stock solution.

Experimental Protocol: Intracellular Calcium Flux Assay in Vascular Smooth Muscle Cells

This protocol describes a method to assess the effect of this compound on intracellular calcium levels in vascular smooth muscle cells (VSMCs) using a fluorescent calcium indicator.

Materials:

  • Vascular Smooth Muscle Cells (e.g., rat aortic smooth muscle cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fluorescent calcium indicator (e.g., Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without calcium

  • Agonist to induce calcium flux (e.g., Norepinephrine)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with kinetic reading capabilities and appropriate filters for the chosen calcium indicator.

Protocol:

  • Cell Seeding:

    • Seed VSMCs into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Preparation of Dye Loading Solution:

    • Prepare a loading solution of the calcium indicator. For Fura-2 AM, a final concentration of 2-5 µM is often used.

    • First, dissolve the Fura-2 AM in a small amount of DMSO.

    • Then, dilute the Fura-2 AM solution in HBSS containing calcium. Add Pluronic F-127 (at a final concentration of ~0.02%) to aid in dye dispersion.

  • Dye Loading:

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Cell Washing:

    • After incubation, remove the dye loading solution and wash the cells twice with HBSS to remove any extracellular dye.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in HBSS from the stock solution. A typical final concentration range to test is 1 µM to 30 µM.[1] Remember to include a vehicle control (DMSO at the same final concentration as in the highest this compound dilution).

    • Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature, protected from light.

  • Measurement of Calcium Flux:

    • Set up the fluorescence plate reader to measure the fluorescence intensity at the appropriate excitation and emission wavelengths for your chosen calcium indicator (for Fura-2, ratiometric measurement at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm).

    • Establish a baseline fluorescence reading for each well.

    • Add the agonist (e.g., norepinephrine) to all wells simultaneously using an automated injector if available.

    • Immediately begin kinetic reading of the fluorescence intensity over time (e.g., every 1-2 seconds for 2-5 minutes).

  • Data Analysis:

    • The change in fluorescence intensity (or the ratio of intensities for ratiometric dyes) over time reflects the change in intracellular calcium concentration.

    • Compare the peak fluorescence response in this compound-treated cells to the vehicle-treated control cells to determine the inhibitory effect of this compound.

    • Plot the dose-response curve to calculate the IC₅₀ value of this compound.

Experimental Workflow for Calcium Flux Assay

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis seed Seed Vascular Smooth Muscle Cells load_dye Load with Calcium Indicator seed->load_dye wash_cells Wash Cells load_dye->wash_cells incubate_kt362 Incubate with this compound wash_cells->incubate_kt362 baseline Establish Baseline Fluorescence incubate_kt362->baseline add_agonist Add Agonist (e.g., Norepinephrine) baseline->add_agonist read_fluorescence Kinetic Fluorescence Reading add_agonist->read_fluorescence analyze Analyze Data (Dose-Response) read_fluorescence->analyze G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) GPCR->PLC 2. Activates PIP2 PIP2 PLC->PIP2 3. Hydrolyzes IP3 Inositol 1,4,5-Trisphosphate (IP3) PIP2->IP3 4. Produces IP3R IP3 Receptor (IP3R) IP3->IP3R 5. Binds to Ca_release Ca²⁺ Release KT362 This compound KT362->PLC Inhibits Ca_store Intracellular Ca²⁺ Store IP3R->Ca_store 6. Opens channel Ca_store->Ca_release 7. Releases Ca²⁺ Agonist Agonist (e.g., Norepinephrine) Agonist->GPCR 1. Binds

References

KT-362 solubility in DMSO and aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to KT-362

This compound is a compound identified as a calcium channel blocker with antihypertensive properties, making it a molecule of interest in the study of cardiovascular diseases.[1] It functions as an antagonist of calcium, potassium, and sodium channels, leading to vasodilation by affecting intracellular calcium mobilization. Research has shown that this compound inhibits norepinephrine-induced contractions, suggesting its mechanism involves the antagonism of α1-adrenoceptors and subsequent signaling pathways. This document provides essential information regarding the solubility of this compound and protocols for its use in a research setting. The free base form of this compound has a molecular weight of 400.53 g/mol and its CAS number is 93392-97-3.[1]

Solubility of this compound

The solubility of a compound is a critical parameter for in vitro and in vivo studies. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this section provides guidance on solvents and a protocol for determining its solubility.

Solubility in DMSO

Dimethyl sulfoxide (B87167) (DMSO) is a potent polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds. It is anticipated that this compound is soluble in DMSO, which is a common practice for preparing stock solutions of small molecules for biological assays.

Aqueous Solubility

The solubility of this compound in aqueous solutions such as water, phosphate-buffered saline (PBS), and various buffers is a key factor for its use in physiological and cell-based assays. Generally, compounds like this compound have lower solubility in aqueous solutions compared to DMSO. The kinetic solubility in aqueous buffers is often determined by diluting a concentrated DMSO stock solution.

Quantitative Solubility Data

Table 1: Solubility of this compound in DMSO

Temperature (°C)Maximum Soluble Concentration (mg/mL)Maximum Soluble Concentration (mM)Observations

Table 2: Kinetic Solubility of this compound in Aqueous Solutions

Aqueous Solution (e.g., PBS, pH 7.4)Temperature (°C)Maximum Soluble Concentration (µg/mL)Maximum Soluble Concentration (µM)Final DMSO Concentration (%)Observations

Experimental Protocols

Protocol for Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (free base, MW: 400.53 g/mol ) in DMSO.

Materials:

  • This compound (free base)

  • Anhydrous DMSO

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes

Procedure:

  • Weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Calculate the volume of DMSO required to make a 10 mM solution:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (µL) = (0.001 g / 400.53 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 249.67 µL

  • Add 249.7 µL of anhydrous DMSO to the microcentrifuge tube containing KT-326.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution.

  • Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol for Determining Kinetic Solubility in Aqueous Buffer

This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer (e.g., PBS, pH 7.4) using a dilution from a DMSO stock, followed by visual inspection and/or spectrophotometric analysis.

Materials:

  • 10 mM this compound in DMSO stock solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplate (clear bottom for UV-Vis)

  • Microplate reader with UV-Vis capabilities

  • Multichannel pipette

Procedure:

  • Prepare a series of dilutions of the 10 mM this compound DMSO stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).

  • In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.

  • Add 2 µL of the various this compound DMSO stock dilutions to the PBS-containing wells. This will result in a 1:100 dilution and a final DMSO concentration of 1%. The final concentrations of this compound will be 100 µM, 50 µM, 25 µM, etc.

  • Prepare control wells containing 198 µL of PBS and 2 µL of DMSO.

  • Seal the plate and incubate at room temperature (or 37°C) for 1-2 hours with gentle shaking.

  • Visually inspect the wells for any precipitation against a dark background. The highest concentration that remains clear is an estimate of the kinetic solubility.

  • For a more quantitative measurement, read the absorbance of the plate at a predetermined wavelength for this compound (if it has a suitable chromophore). Alternatively, the turbidity can be measured by light scattering (nephelometry).

  • The concentration in the clear supernatant can also be determined by filtering the samples and analyzing the filtrate by HPLC-UV or LC-MS/MS against a standard curve.[2]

Visualizations

Experimental Workflow for Kinetic Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep_stock Prepare 10 mM this compound in DMSO Stock prep_dilutions Create Serial Dilutions of Stock in DMSO prep_stock->prep_dilutions add_dmso Add DMSO Stocks to Buffer (1:100 dilution) prep_dilutions->add_dmso prep_buffer Aliquot Aqueous Buffer (e.g., PBS) into 96-well Plate prep_buffer->add_dmso incubate Incubate with Shaking (1-2 hours) add_dmso->incubate visual Visual Inspection for Precipitate incubate->visual spectro Spectrophotometry (Absorbance/Turbidity) incubate->spectro hplc Filtration & HPLC/LC-MS (Optional) incubate->hplc solubility Determine Kinetic Solubility Limit visual->solubility spectro->solubility hplc->solubility

Caption: Workflow for determining the kinetic solubility of this compound.

Signaling Pathway of this compound Action

This compound is suggested to act as an antagonist at α1-adrenergic receptors. The binding of an agonist like norepinephrine (B1679862) to these receptors typically initiates a signaling cascade that leads to vasoconstriction. By blocking this interaction, this compound inhibits this physiological response.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum NE Norepinephrine (Agonist) Alpha1R α1-Adrenergic Receptor NE->Alpha1R Binds & Activates KT362 This compound (Antagonist) KT362->Alpha1R Blocks Gq Gq/11 Protein Alpha1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds & Opens Ca_cyto ↑ Intracellular [Ca²⁺] IP3R->Ca_cyto Release Ca_ER Ca²⁺ Ca_ER->IP3R Response Vasoconstriction Ca_cyto->Response Leads to

Caption: Proposed signaling pathway inhibited by this compound.

References

Application Notes and Protocols for Calcium Imaging with Fura-2 and KT-362

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger involved in a myriad of cellular processes, including signal transduction, muscle contraction, neurotransmission, and gene expression. The ability to accurately measure and modulate intracellular Ca²⁺ concentrations is crucial for understanding fundamental cell biology and for the development of novel therapeutics. Fura-2 (B149405), a ratiometric fluorescent indicator, is a widely used tool for quantifying intracellular Ca²⁺ levels. KT-362 is a compound identified as an intracellular calcium antagonist, offering a pharmacological tool to investigate the role of Ca²⁺ signaling in various physiological and pathological conditions.

These application notes provide a comprehensive guide for utilizing fura-2 to measure changes in intracellular Ca²⁺ concentration in response to this compound. Detailed protocols for fura-2 AM loading, calcium imaging, and data analysis are presented, along with a summary of the expected effects of this compound on calcium transients.

Principle of Fura-2 Ratiometric Calcium Imaging

Fura-2 is a fluorescent dye that exhibits a shift in its excitation spectrum upon binding to Ca²⁺.[1] When excited at 340 nm, the fluorescence emission of fura-2 increases as it binds to Ca²⁺. Conversely, when excited at 380 nm, its fluorescence decreases. The emission maximum for both states is approximately 510 nm.[2] By calculating the ratio of the fluorescence intensities at the two excitation wavelengths (340 nm/380 nm), the intracellular Ca²⁺ concentration can be determined. This ratiometric measurement minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness, leading to more accurate and reproducible results.[1]

Mechanism of Action of this compound

This compound is characterized as a putative intracellular calcium antagonist.[3] It has been shown to inhibit norepinephrine-induced contractions in vascular smooth muscle by decreasing inositol (B14025) phospholipid hydrolysis.[4] Furthermore, studies in cultured neonatal rat ventricular cells have demonstrated that this compound exerts depressant effects on both sarcolemmal Ca²⁺ channels and potentially on Ca²⁺ release channels of the sarcoplasmic reticulum.[3] This dual action leads to a reduction in both systolic and diastolic intracellular Ca²⁺ concentrations.

Quantitative Effects of this compound on Intracellular Calcium Transients

The following table summarizes the concentration-dependent effects of this compound on intracellular calcium transients in cultured neonatal rat ventricular cells, as measured by fura-2 microfluorometry.

This compound Concentration (µM)Effect on Systolic [Ca²⁺]iEffect on Diastolic [Ca²⁺]iEffect on Time to Peak of Ca²⁺ TransientEffect on Half-life of Ca²⁺ Transient
1DecreaseDecreaseNo significant changeNo significant change
3DecreaseDecreaseNo significant changeNo significant change
10DecreaseDecreaseNo significant changeProlonged
30DecreaseDecreaseSignificantly prolongedProlonged

Data adapted from Tani et al., 1995.[3]

Experimental Protocols

I. Preparation of Reagents

1. Fura-2 AM Stock Solution (1 mM):

  • Dissolve 50 µg of Fura-2 AM in 50 µL of anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

2. Pluronic F-127 Stock Solution (20% w/v in DMSO):

  • Dissolve 200 mg of Pluronic F-127 in 1 mL of anhydrous DMSO.

  • This solution aids in the dispersion of Fura-2 AM in aqueous media.

3. This compound Stock Solution (e.g., 10 mM):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 10 mM.

  • Store as recommended by the manufacturer.

4. Physiological Saline Solution (e.g., Hanks' Balanced Salt Solution - HBSS):

  • Prepare or use a commercially available HBSS. Ensure it is supplemented with calcium and magnesium unless the experimental design requires their absence. Buffer with HEPES to maintain physiological pH.

II. Fura-2 AM Loading Protocol

This protocol is a general guideline and may require optimization for specific cell types.

  • Cell Plating: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy 24-48 hours prior to the experiment, allowing them to adhere and reach the desired confluency.

  • Preparation of Loading Buffer:

    • For a final Fura-2 AM concentration of 2-5 µM, dilute the 1 mM Fura-2 AM stock solution into the physiological saline solution.

    • To aid in dye loading, add Pluronic F-127 to a final concentration of 0.02-0.05%. This can be achieved by first mixing the Fura-2 AM stock with an equal volume of the 20% Pluronic F-127 stock before diluting in the saline solution.

  • Cell Loading:

    • Wash the cells once with the physiological saline solution.

    • Remove the washing solution and add the Fura-2 AM loading buffer to the cells.

    • Incubate the cells for 30-60 minutes at room temperature or 37°C in the dark. The optimal loading time and temperature should be determined empirically for each cell type.

  • Washing and De-esterification:

    • After incubation, wash the cells twice with the physiological saline solution to remove extracellular Fura-2 AM.

    • Add fresh physiological saline solution and incubate for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

III. Calcium Imaging Protocol
  • Microscope Setup:

    • Place the dish or coverslip with the fura-2 loaded cells on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

    • The system should have an excitation light source capable of rapidly alternating between 340 nm and 380 nm, and a detector (e.g., a CCD or sCMOS camera) to capture the emission at ~510 nm.

  • Baseline Recording:

    • Acquire a stable baseline recording of the 340/380 nm fluorescence ratio for a few minutes before the addition of any compounds.

  • Application of this compound:

    • Prepare the desired final concentrations of this compound by diluting the stock solution into the physiological saline solution.

    • Add the this compound solution to the cells. This can be done by gentle perfusion or by direct addition to the imaging chamber.

  • Data Acquisition:

    • Continuously record the fluorescence intensity at both 340 nm and 380 nm excitation throughout the experiment.

  • Stimulation (Optional):

    • To investigate the effect of this compound on agonist-induced calcium release, a stimulus (e.g., norepinephrine, ATP, or ionomycin) can be added after the incubation with this compound.

  • Calibration:

    • At the end of each experiment, perform a calibration to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.

    • Rmax: Add a calcium ionophore (e.g., 5-10 µM ionomycin) in the presence of high extracellular calcium (e.g., 1-2 mM CaCl₂) to saturate the fura-2 with Ca²⁺.

    • Rmin: Following the Rmax measurement, add a calcium chelator (e.g., 10-20 mM EGTA) to remove all free Ca²⁺.

IV. Data Analysis
  • Background Subtraction: Subtract the background fluorescence from the 340 nm and 380 nm fluorescence intensity values for each time point.

  • Ratio Calculation: Calculate the 340/380 nm fluorescence ratio (R) for each time point.

  • Conversion to [Ca²⁺]i: Convert the fluorescence ratio to intracellular calcium concentration using the Grynkiewicz equation:

    [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max)

    Where:

    • Kd is the dissociation constant of fura-2 for Ca²⁺ (~224 nM).

    • R is the experimental 340/380 ratio.

    • Rmin is the minimum ratio in the absence of Ca²⁺.

    • Rmax is the maximum ratio at Ca²⁺ saturation.

    • F380min is the fluorescence intensity at 380 nm in the absence of Ca²⁺.

    • F380max is the fluorescence intensity at 380 nm at Ca²⁺ saturation.

Visualizations

G cluster_loading Fura-2 AM Loading Workflow cluster_imaging Calcium Imaging Workflow prep Prepare Fura-2 AM Loading Buffer load Incubate Cells with Fura-2 AM prep->load wash Wash to Remove Extracellular Dye load->wash deester Allow for De-esterification wash->deester baseline Record Baseline Fluorescence Ratio add_kt362 Add this compound baseline->add_kt362 record Record Post-Treatment Fluorescence Ratio add_kt362->record stim Optional: Add Stimulus record->stim calibrate Calibrate Rmin and Rmax stim->calibrate

Caption: Experimental workflow for fura-2 calcium imaging with this compound.

G Agonist Agonist (e.g., Norepinephrine) GPCR Gq-protein Coupled Receptor Agonist->GPCR Activates PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ IP3R->Ca_ER Opens Ca_Cytosol Cytosolic Ca²⁺ Increase Ca_ER->Ca_Cytosol Release Ca_Channel Sarcolemmal Ca²⁺ Channel Ca_Channel->Ca_Cytosol Influx Ca_Extracellular Extracellular Ca²⁺ Ca_Extracellular->Ca_Channel KT362 This compound KT362->PLC Inhibits KT362->IP3R Inhibits Release? KT362->Ca_Channel Inhibits

Caption: Proposed signaling pathway of this compound's inhibitory action on intracellular calcium.

References

Application Note: In Vitro Assay for Measuring KT-362 Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

KT-362 is a potent, cell-permeable small molecule that functions as an intracellular calcium antagonist. Intracellular calcium (Ca2+) is a critical second messenger involved in a myriad of cellular processes, including signal transduction, proliferation, and apoptosis. The concentration of cytosolic Ca2+ is tightly regulated, and its transient increase, often referred to as calcium flux, is a key event in signaling cascades initiated by the activation of G-protein coupled receptors (GPCRs), particularly those coupled to Gq alpha subunits. This application note describes a robust in vitro fluorescence-based assay to quantify the inhibitory activity of this compound on intracellular calcium mobilization.

Principle of the Assay

This assay employs a fluorescent calcium indicator, such as Fluo-4 AM, to measure changes in intracellular calcium concentrations. Fluo-4 AM is a cell-permeant acetoxymethyl (AM) ester that, once inside the cell, is cleaved by intracellular esterases to yield the Ca2+-sensitive form, Fluo-4. The fluorescence intensity of Fluo-4 increases significantly upon binding to free Ca2+.

Cells expressing a Gq-coupled receptor are first loaded with Fluo-4 AM. Upon stimulation with a specific agonist, the Gq pathway is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. This increase in intracellular Ca2+ is detected by a surge in Fluo-4 fluorescence.

This compound, as an intracellular calcium antagonist, is expected to inhibit this agonist-induced calcium release. By pre-incubating the cells with varying concentrations of this compound prior to agonist stimulation, a dose-dependent inhibition of the fluorescence signal can be measured. This allows for the determination of the half-maximal inhibitory concentration (IC50) of this compound, a key parameter for quantifying its potency.

Experimental Protocols

Materials and Reagents

  • Cell Line: HEK293 cells stably expressing a Gq-coupled receptor (e.g., M3 muscarinic acetylcholine (B1216132) receptor).

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Agonist: Carbachol (for M3 receptor-expressing cells) or another appropriate agonist for the chosen GPCR.

  • Antagonist: this compound.

  • Calcium Indicator: Fluo-4 AM (acetoxymethyl ester).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Reagent Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Plates: Black, clear-bottom 96-well microplates.

  • Equipment: Fluorescence microplate reader with kinetic reading capability and automated injectors (excitation ~490 nm, emission ~525 nm).

Protocol 1: Cell Seeding

  • Culture HEK293 cells expressing the target Gq-coupled receptor in T-75 flasks until they reach 80-90% confluency.

  • Trypsinize the cells and resuspend them in fresh culture medium at a density of 2 x 10^5 cells/mL.

  • Seed 100 µL of the cell suspension per well into a black, clear-bottom 96-well plate (20,000 cells/well).

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

Protocol 2: Fluo-4 AM Loading

  • Prepare a 2 mM stock solution of Fluo-4 AM in anhydrous DMSO.

  • Prepare a 2X Fluo-4 AM loading solution by diluting the stock solution to 4 µM in Assay Buffer.

  • Aspirate the culture medium from the cell plate.

  • Wash the cells once with 100 µL of Assay Buffer.

  • Add 50 µL of the 2X Fluo-4 AM loading solution to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark.

Protocol 3: this compound Treatment and Agonist Stimulation

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Perform serial dilutions of the this compound stock solution in Assay Buffer to prepare 2X working solutions (e.g., ranging from 200 µM to 2 nM).

  • Add 50 µL of the 2X this compound working solutions to the respective wells of the cell plate containing the Fluo-4 AM loading solution. For control wells, add 50 µL of Assay Buffer with 0.1% DMSO.

  • Incubate the plate at room temperature for 20 minutes in the dark.

  • Prepare a 5X agonist (e.g., Carbachol) stock solution in Assay Buffer at a concentration that elicits a submaximal response (EC80).

  • Place the plate in the fluorescence microplate reader and allow it to equilibrate for 5 minutes.

  • Set the plate reader to perform a kinetic read (e.g., one reading per second for 120 seconds).

  • Establish a baseline fluorescence reading for 15-20 seconds.

  • Using the instrument's injector, add 25 µL of the 5X agonist solution to each well.

  • Continue the kinetic read for the remaining time to capture the fluorescence peak and subsequent decay.

Data Analysis

  • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

  • Normalize the data by expressing the ΔF of this compound treated wells as a percentage of the control (agonist only) response.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value of this compound.

Data Presentation

Table 1: Inhibitory Effect of this compound on Agonist-Induced Calcium Flux

This compound Concentration (nM)Log [this compound] (M)Average ΔF (RFU)% of Control Response% Inhibition
0 (Control)-58,750100.00.0
1-9.055,22594.06.0
10-8.046,41379.021.0
50-7.331,13853.047.0
100-7.022,32538.062.0
500-6.38,22514.086.0
1000-6.04,1137.093.0
10000-5.02,3504.096.0

Calculated IC50 for this compound: 55 nM

Mandatory Visualization

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR Gq-Coupled Receptor Agonist->GPCR Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_ER Ca2+ IP3R->Ca_ER Opens Ca_Cytosol [Ca2+]i Increase Ca_ER->Ca_Cytosol Release KT362 This compound KT362->Ca_Cytosol Inhibits

Caption: Gq-coupled receptor signaling pathway and the inhibitory action of this compound.

Calcium_Flux_Workflow A 1. Seed Cells (HEK293 expressing Gq-GPCR) in 96-well plate B 2. Incubate 24h (37°C, 5% CO2) A->B C 3. Load with Fluo-4 AM (37°C, 60 min) B->C D 4. Add this compound dilutions (Incubate 20 min) C->D E 5. Place in Plate Reader (Establish baseline fluorescence) D->E F 6. Inject Agonist (e.g., Carbachol) E->F G 7. Kinetic Read (Measure fluorescence change) F->G H 8. Data Analysis (Calculate % inhibition and IC50) G->H

Caption: Experimental workflow for the in vitro calcium flux assay.

Application Notes and Protocols for Determining the Cell Permeability of KT-362

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KT-362 is identified as a calcium channel blocker with potential antihypertensive properties.[1] Understanding the cell permeability of this and similar compounds is a critical step in drug development, as it directly influences bioavailability and efficacy. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cell permeability of novel compounds like this compound, utilizing two industry-standard assays: the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

The Caco-2 assay utilizes a human colon epithelial cancer cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. This model is invaluable for studying both passive diffusion and active transport mechanisms. The PAMPA is a non-cell-based assay that predicts passive, transcellular permeability. Together, these assays offer a robust screening funnel to characterize the permeability of drug candidates.

Quantitative Data Summary

The following table presents hypothetical data for this compound and control compounds to illustrate the typical output from Caco-2 and PAMPA assays.

CompoundAssay TypePapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Permeability Classification
This compound (Hypothetical) Caco-2 8.5 25.5 3.0 Moderate Permeability, Potential Efflux
Atenolol (Low Permeability Control)Caco-20.40.82.0Low
Propranolol (High Permeability Control)Caco-225.023.80.95High
This compound (Hypothetical) PAMPA 12.2 N/A N/A High Passive Permeability
Atenolol (Low Permeability Control)PAMPA1.5N/AN/ALow
Propranolol (High Permeability Control)PAMPA35.7N/AN/AHigh
  • Papp (A-B): Apparent permeability from the apical (intestinal lumen) to the basolateral (blood) side.

  • Papp (B-A): Apparent permeability from the basolateral to the apical side.

  • Efflux Ratio (ER): The ratio of Papp (B-A) to Papp (A-B). A value ≥2 suggests the involvement of active efflux transporters.

Experimental Protocols

Caco-2 Permeability Assay

This protocol is designed to assess the bidirectional transport of a compound across a confluent monolayer of Caco-2 cells.

Materials:

  • Caco-2 cells (passage 40-60)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Test compound (this compound) and control compounds (atenolol, propranolol)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS for compound quantification

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltohmmeter. A TEER value > 200 Ω·cm² typically indicates a confluent monolayer. Additionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.

  • Transport Experiment (Apical to Basolateral - A-B): a. Wash the Caco-2 monolayers with pre-warmed HBSS. b. Add HBSS containing the test compound (e.g., 10 µM this compound) to the apical (donor) compartment. c. Add fresh HBSS to the basolateral (receiver) compartment. d. Incubate at 37°C with gentle shaking for 2 hours. e. Collect samples from both compartments at the end of the incubation period for analysis.

  • Transport Experiment (Basolateral to Apical - B-A): a. Wash the Caco-2 monolayers with pre-warmed HBSS. b. Add HBSS containing the test compound to the basolateral (donor) compartment. c. Add fresh HBSS to the apical (receiver) compartment. d. Incubate at 37°C with gentle shaking for 2 hours. e. Collect samples from both compartments for analysis.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated LC-MS/MS method.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of permeation of the drug across the cells.

    • A is the surface area of the permeable membrane.

    • C₀ is the initial concentration of the compound in the donor chamber.

    The efflux ratio is calculated as: ER = Papp (B-A) / Papp (A-B).

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol assesses the passive permeability of a compound across a lipid-infused artificial membrane.

Materials:

  • 96-well PAMPA plate system (with a filter plate and an acceptor plate)

  • Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound (this compound) and control compounds

  • UV-Vis spectrophotometer or LC-MS/MS for quantification

Procedure:

  • Membrane Coating: Carefully coat the filter of the donor plate with the phospholipid solution (e.g., 5 µL per well) and allow it to impregnate the filter for 5-10 minutes.

  • Donor Solution Preparation: Prepare solutions of the test and control compounds in PBS at a known concentration (e.g., 100 µM).

  • Assay Assembly: a. Add the compound solutions to the wells of the donor plate. b. Fill the wells of the acceptor plate with fresh PBS. c. Carefully place the donor plate on top of the acceptor plate to form a "sandwich".

  • Incubation: Incubate the PAMPA sandwich at room temperature for 4-16 hours with gentle shaking.

  • Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (UV-Vis or LC-MS/MS).

  • Data Calculation: Calculate the effective permeability coefficient (Pe) using a suitable equation that accounts for the concentration in the donor and acceptor wells, incubation time, and membrane area.

Visualizations

Caco2_Workflow Caco-2 Permeability Assay Workflow cluster_prep Cell Culture and Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis seed Seed Caco-2 cells on Transwell® inserts culture Culture for 21 days to form monolayer seed->culture integrity Assess monolayer integrity (TEER, Lucifer Yellow) culture->integrity wash Wash monolayer with HBSS integrity->wash add_compound Add this compound to Donor Compartment wash->add_compound incubate Incubate at 37°C for 2 hours add_compound->incubate collect Collect samples from Donor & Receiver incubate->collect quantify Quantify compound (LC-MS/MS) collect->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate PAMPA_Principle Principle of the PAMPA Assay cluster_0 PAMPA Sandwich Plate cluster_1 donor Donor Well (Apical) Contains this compound in buffer membrane Artificial Lipid Membrane Phospholipid in Dodecane donor->membrane diffusion This compound diffuses across membrane donor->diffusion acceptor Acceptor Well (Basolateral) Buffer only membrane->acceptor diffusion->acceptor Calcium_Channel_Blocker_Pathway Illustrative Signaling Pathway for this compound cluster_cell Vascular Smooth Muscle Cell kt362 This compound ca_channel L-type Calcium Channel kt362->ca_channel Blocks relaxation Vasodilation (Relaxation) kt362->relaxation Leads to ca_influx Ca²⁺ Influx ca_channel->ca_influx Depolarization calmodulin Ca²⁺-Calmodulin Complex Formation ca_influx->calmodulin mlck MLCK Activation calmodulin->mlck contraction Myosin Phosphorylation & Muscle Contraction mlck->contraction

References

Application Notes and Protocols for KT-362, a Novel mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro characterization of KT-362, a novel and potent inhibitor of the PI3K/Akt/mTOR signaling pathway. The following protocols and guidelines are designed to assist researchers in determining the typical incubation times and cellular effects of this compound in various cell-based assays.

Mechanism of Action

This compound is a selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, survival, and metabolism. By targeting mTOR, this compound effectively modulates downstream signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis.

Data Presentation: Typical Incubation Times for this compound

The optimal incubation time for this compound is dependent on the cell line, the concentration of the compound, and the specific cellular process being investigated. The following table summarizes typical incubation periods for various cell-based assays when treating with this compound. It is recommended to perform a time-course experiment for each new cell line and assay.[1]

Assay Type Objective Typical Incubation Time Cell Lines Notes
Cell Viability/Proliferation To determine the effect of this compound on cell growth and proliferation.24, 48, and 72 hours[2][3]A549, LNCaP, DU145, various cancer cell linesLonger incubation times (e.g., 72 hours) often show a more pronounced effect.
Western Blotting To analyze the phosphorylation status and expression levels of key proteins in the mTOR pathway.2, 4, 6, and 24 hours[4][5]293, A549, JB6 Cl41Short incubation times are crucial for observing changes in protein phosphorylation.
Apoptosis Assay To measure the induction of programmed cell death by this compound.24 and 48 hours[6][7]MEWO, Mel-1359, LNCaP, DU145Apoptosis is often a downstream event, requiring longer incubation times to become evident.

Experimental Protocols

Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[8]

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.

  • Assay Execution:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[9]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Luminescence Measurement: Record the luminescence using a luminometer.[10]

Protocol 2: Western Blot Analysis of the mTOR Signaling Pathway

Western blotting is used to detect changes in the phosphorylation and expression of proteins within the mTOR signaling cascade following treatment with this compound.[11]

Materials:

  • Cancer cell line of interest

  • This compound stock solution

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, anti-Actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at various concentrations for the desired incubation times (e.g., 2, 6, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]

  • Sample Preparation and SDS-PAGE: Normalize protein amounts, mix with Laemmli sample buffer, and heat at 95-100°C for 5-10 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[12]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[13] Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.[11][13]

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11][13] Detect the protein bands using a chemiluminescence reagent and an imaging system.

Protocol 3: Apoptosis Detection using Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key biomarkers of apoptosis.[14]

Materials:

  • Cancer cell line of interest

  • This compound stock solution

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 1 x 10^5 cells/mL.[4] After overnight incubation, treat the cells with various concentrations of this compound for 24 or 48 hours.[4][6]

  • Assay Execution:

    • Equilibrate the plate to room temperature for 30 minutes.[4]

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture.[15]

    • Mix gently on a plate shaker for 30 seconds.[4]

    • Incubate at room temperature for 1 to 2 hours.[4]

  • Luminescence Measurement: Measure the luminescence using a luminometer.

Visualizations

Signaling Pathway

KT362_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Inhibits when unphosphorylated KT362 This compound KT362->mTORC1 Inhibits

Caption: Simplified mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate for 24h (Cell Attachment) A->B C Treat with this compound (various concentrations) B->C D Incubate for 24, 48, or 72h C->D E Add CellTiter-Glo® Reagent D->E F Incubate 10 min at RT E->F G Measure Luminescence F->G

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Logical Relationship: Data Interpretation

Data_Interpretation Inc_KT362 Increased this compound Concentration Dec_pS6K Decreased p-S6K (Western Blot) Inc_KT362->Dec_pS6K leads to Dec_Viability Decreased Cell Viability (CellTiter-Glo) Inc_KT362->Dec_Viability leads to Conclusion This compound inhibits mTOR pathway, reduces proliferation, and induces apoptosis Dec_pS6K->Conclusion Inc_Caspase Increased Caspase 3/7 Activity (Caspase-Glo) Dec_Viability->Inc_Caspase correlates with Dec_Viability->Conclusion Inc_Caspase->Conclusion

Caption: Logical flow for interpreting results from this compound experiments.

References

Application Notes and Protocols for STAT3 Inhibitors in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Sourcing and Application of STAT3 Inhibitors for Scientific Research.

Audience: Researchers, scientists, and drug development professionals.

Introduction: Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule implicated in a variety of cellular processes, including proliferation, differentiation, and apoptosis.[1] Its constitutive activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][3][4] This document provides detailed application notes and protocols for the use of STAT3 inhibitors in cancer research, with a focus on their mechanism of action and experimental application. While the specific compound "KT-362" is referenced in older literature as an intracellular calcium antagonist with a different mechanism of action, this document will focus on the broad class of well-characterized STAT3 inhibitors due to their contemporary relevance in cancer research.[5][6]

Sourcing STAT3 Inhibitors

A variety of STAT3 inhibitors are commercially available from chemical suppliers specializing in research compounds. It is recommended to source these compounds from reputable vendors who provide comprehensive analytical data to ensure compound quality and purity.

Potential Suppliers:

  • Selleck Chemicals

  • Cayman Chemical

  • MedChemExpress

  • Tocris Bioscience

When sourcing, it is crucial to obtain the Certificate of Analysis (CoA) for the specific lot of the compound to verify its identity and purity.

Application Notes

Mechanism of Action

STAT3 inhibitors function through various mechanisms to disrupt the STAT3 signaling cascade.[3][4][7] The primary modes of action include:

  • Inhibition of Phosphorylation: Preventing the phosphorylation of STAT3 at Tyr705, which is essential for its activation.

  • Disruption of Dimerization: Blocking the formation of STAT3 homodimers, which is required for nuclear translocation.

  • Inhibition of DNA Binding: Preventing the STAT3 dimer from binding to the promoter regions of its target genes.

  • PROTAC-mediated Degradation: Utilizing proteolysis-targeting chimeras (PROTACs) to induce the targeted degradation of the STAT3 protein.

The choice of inhibitor will depend on the specific research question and the desired point of intervention in the STAT3 pathway.

Cellular Assays

STAT3 inhibitors are frequently evaluated in a variety of cell-based assays to determine their efficacy and mechanism of action.

Key Assays:

  • Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®): To assess the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines.

  • Western Blotting: To measure the levels of total and phosphorylated STAT3 (p-STAT3), as well as downstream target proteins (e.g., c-Myc, Cyclin D1, Bcl-xL).

  • Immunofluorescence/Immunohistochemistry: To visualize the subcellular localization of STAT3 and determine if the inhibitor blocks its nuclear translocation.

  • Reporter Gene Assays (e.g., Luciferase Assay): To quantify the transcriptional activity of STAT3 by measuring the expression of a reporter gene under the control of a STAT3-responsive promoter.

  • Flow Cytometry: To analyze cell cycle progression and apoptosis in response to inhibitor treatment.

In Vivo Studies

Promising STAT3 inhibitors are often advanced to in vivo studies using animal models, typically immunodeficient mice bearing human tumor xenografts.

Typical In Vivo Workflow:

  • Animal Model Selection: Choose an appropriate mouse strain and tumor model (e.g., subcutaneous or orthotopic xenografts).

  • Dosing and Administration: Determine the optimal dose, route of administration (e.g., oral, intraperitoneal), and dosing schedule based on pharmacokinetic and tolerability studies.

  • Tumor Growth Monitoring: Measure tumor volume regularly to assess the anti-tumor efficacy of the inhibitor.

  • Pharmacodynamic Analysis: Collect tumor and tissue samples to analyze the levels of p-STAT3 and downstream markers to confirm target engagement.

  • Toxicity Assessment: Monitor animal weight and general health to evaluate the toxicity of the compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for a representative STAT3 inhibitor. Note that these values can vary significantly between different inhibitors and experimental systems.

ParameterTypical Value RangeAssay Type
IC50 (Inhibition of STAT3 Phosphorylation) 1 - 1000 nMWestern Blot / ELISA
GI50 (Cell Growth Inhibition) 0.1 - 50 µMProliferation Assay
EC50 (Reporter Gene Inhibition) 0.1 - 10 µMLuciferase Reporter Assay
In Vivo Tumor Growth Inhibition (TGI) 40 - 90%Xenograft Mouse Model

Experimental Protocols

Protocol 1: Western Blot for p-STAT3 Inhibition

Objective: To determine the effect of a STAT3 inhibitor on the phosphorylation of STAT3 in a cancer cell line.

Materials:

  • Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231, A549)

  • STAT3 inhibitor

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-STAT3 Tyr705, anti-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a 6-well plate and allow them to attach overnight.

  • Treat cells with increasing concentrations of the STAT3 inhibitor for the desired time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Clarify lysates by centrifugation and determine protein concentration using the BCA assay.

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize p-STAT3 levels to total STAT3 and the loading control (GAPDH).

Protocol 2: Luciferase Reporter Assay for STAT3 Transcriptional Activity

Objective: To measure the effect of a STAT3 inhibitor on the transcriptional activity of STAT3.

Materials:

  • Cancer cell line

  • STAT3-responsive luciferase reporter plasmid (e.g., pGL4.47[luc2P/SIE/Hygro])

  • Control reporter plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • STAT3 inhibitor

  • Dual-luciferase reporter assay system

Procedure:

  • Co-transfect cells with the STAT3 reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After 24 hours, treat the cells with increasing concentrations of the STAT3 inhibitor.

  • Following the desired treatment duration (e.g., 24 hours), lyse the cells according to the dual-luciferase assay manufacturer's protocol.

  • Measure both firefly and Renilla luciferase activities using a luminometer.

  • Calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency.

  • Plot the normalized luciferase activity against the inhibitor concentration to determine the EC50.

Visualizations

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase (RTK) or Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Tyr705) STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization STAT3_nucleus p-STAT3 STAT3_active->STAT3_nucleus Nuclear Translocation STAT3_Inhibitor STAT3 Inhibitor STAT3_Inhibitor->JAK Inhibition of Phosphorylation STAT3_Inhibitor->STAT3_active Inhibition of Dimerization STAT3_Inhibitor->STAT3_nucleus Inhibition of DNA Binding DNA DNA STAT3_nucleus->DNA Binding to Promoter Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1, Bcl-xL) DNA->Target_Genes Transcription Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Target_Genes->Cell Proliferation, Survival, Angiogenesis

Caption: The STAT3 signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Cell_Culture Cancer Cell Lines Treatment Treat with STAT3 Inhibitor Cell_Culture->Treatment Western_Blot Western Blot (p-STAT3, STAT3) Treatment->Western_Blot Proliferation_Assay Proliferation Assay (GI50) Treatment->Proliferation_Assay Reporter_Assay Reporter Assay (EC50) Treatment->Reporter_Assay Xenograft_Model Tumor Xenograft Mouse Model Proliferation_Assay->Xenograft_Model Lead Compound Selection Dosing Inhibitor Dosing Xenograft_Model->Dosing Tumor_Measurement Tumor Growth Measurement Dosing->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis Tumor_Measurement->PD_Analysis

Caption: General experimental workflow for evaluating STAT3 inhibitors.

References

Troubleshooting & Optimization

Optimizing KT-362 concentration for maximum inhibition.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: KT-362

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the experimental concentration of this compound, a potent and selective inhibitor of the STAT3 signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound? A1: this compound is a small molecule inhibitor that targets the Signal Transducer and Activator of Transcription 3 (STAT3). Specifically, it prevents the phosphorylation and subsequent dimerization of STAT3 monomers. This inhibition blocks the translocation of STAT3 dimers to the nucleus, thereby preventing the transcription of downstream target genes involved in cell proliferation, survival, and angiogenesis.[1][2]

Q2: What is a recommended starting concentration range for in vitro experiments? A2: For initial experiments, we recommend a broad concentration range from 1 nM to 10 µM to determine the dose-response relationship in your specific cell line. For most sensitive cancer cell lines, an IC50 value (the concentration causing 50% inhibition of cell viability) is typically observed in the nanomolar range.

Q3: How long should I treat my cells with this compound? A3: The optimal treatment duration depends on the experimental endpoint. For signaling pathway analysis (i.e., measuring p-STAT3 levels by Western blot), a short treatment of 2 to 6 hours is often sufficient. For cell viability or apoptosis assays, a longer incubation period of 24 to 72 hours is recommended to observe phenotypic effects.[3]

Q4: What solvent should be used to dissolve this compound? A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, prepare a concentrated stock solution (e.g., 10 mM in DMSO) and then dilute it with cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.[4]

Q5: How can I confirm that this compound is inhibiting the STAT3 pathway in my cells? A5: The most direct method is to perform a Western blot analysis. After treating cells with this compound for a short period (e.g., 2-6 hours), lyse the cells and probe for phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3. A significant decrease in the p-STAT3/total STAT3 ratio indicates successful target inhibition.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in cell viability assay results. 1. Uneven cell seeding.2. Edge effects in the microplate.3. Inconsistent drug dilution.1. Ensure a single-cell suspension before seeding and mix gently.2. Avoid using the outermost wells of the plate or fill them with sterile PBS.[6]3. Prepare fresh serial dilutions for each experiment.
No significant inhibition of cell viability observed. 1. Cell line is resistant to STAT3 inhibition.2. Insufficient drug concentration or treatment time.3. This compound degradation.1. Confirm that your cell line has an active STAT3 signaling pathway (high basal p-STAT3).2. Perform a dose-response (0.1 nM to 50 µM) and time-course (24, 48, 72h) experiment.3. Aliquot the stock solution and store it at -80°C. Avoid repeated freeze-thaw cycles.
No decrease in p-STAT3 levels after treatment. 1. Treatment time is too short or too long.2. Sub-optimal this compound concentration used.3. Issues with antibody or Western blot protocol.1. Perform a time-course experiment (e.g., 0.5, 1, 2, 4, 8 hours) to find the optimal time point.2. Use a concentration at least 10x the expected IC50 for viability.3. Verify your antibody's specificity and optimize your Western blot procedure.
Control (DMSO-treated) cells show toxicity. 1. Final DMSO concentration is too high.2. Contamination of stock solution or media.1. Ensure the final DMSO concentration is below 0.1%.2. Use sterile filtering techniques for all reagents and maintain aseptic cell culture practices.

Data Presentation

Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines This table presents example data for illustrative purposes.

Cell LineCancer TypeIC50 (72h, CellTiter-Glo® Assay)
HCT-116Colorectal Carcinoma85 nM
K562Leukemia150 nM
A375Melanoma210 nM
PC-3Prostate Cancer1.2 µM (Resistant)

Table 2: Example Western Blot Densitometry Data This table shows an example of target inhibition in HCT-116 cells treated for 4 hours. Data is normalized to the DMSO control.

This compound ConcentrationRelative p-STAT3 / Total STAT3 Ratio
0 nM (DMSO)1.00
10 nM0.82
100 nM0.35
1000 nM (1 µM)0.08

Visualizations and Workflows

KT362_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Cytokine binding stat3_mono STAT3 (monomer) jak->stat3_mono recruits p_stat3_mono p-STAT3 stat3_mono->p_stat3_mono phosphorylates stat3_dimer p-STAT3 Dimer p_stat3_mono->stat3_dimer dimerizes dna DNA stat3_dimer->dna translocates kt362 This compound kt362->p_stat3_mono INHIBITS phosphorylation transcription Gene Transcription (Proliferation, Survival) dna->transcription

Caption: this compound inhibits the JAK/STAT3 signaling pathway.

Optimization_Workflow start Start: Select Cell Line (Known STAT3 Activation) dose_response 1. Dose-Response Assay (e.g., CellTiter-Glo, 72h) Determine IC50 start->dose_response target_engagement 2. Target Engagement Assay (Western Blot for p-STAT3) Confirm Inhibition dose_response->target_engagement decision Is p-STAT3 inhibited at ~IC50 concentration? target_engagement->decision troubleshoot Troubleshoot: - Check basal p-STAT3 - Verify protocol - Adjust concentration/time decision->troubleshoot No downstream 3. Downstream Functional Assays (Apoptosis, Migration, etc.) decision->downstream  Yes troubleshoot->target_engagement end End: Optimal Concentration Determined downstream->end

Caption: Experimental workflow for optimizing this compound concentration.

Experimental Protocols

Protocol 1: Cell Viability (IC50 Determination) using WST-8/CCK-8 Assay

This protocol is designed to measure the inhibitory effect of this compound on cell proliferation and determine its IC50 value.[7]

Materials:

  • 96-well flat-bottom cell culture plates

  • Selected cancer cell line with active STAT3 signaling

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • WST-8/CCK-8 reagent kit (e.g., Elabscience E-CK-A362)[7]

  • Multichannel pipette

  • Microplate reader (450 nm absorbance)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Dilution: Prepare serial dilutions of this compound in complete medium. A common range is 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM, and a vehicle control (DMSO only, final concentration ≤ 0.1%).

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the corresponding this compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay: Add 10 µL of WST-8/CCK-8 reagent to each well. Incubate for 1-4 hours at 37°C until the color in the control wells turns orange.[8]

  • Measurement: Shake the plate gently for 1 minute. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only wells).

    • Calculate cell viability as a percentage relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100.

    • Plot the % Viability against the log of this compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.[3]

Protocol 2: Target Inhibition Analysis by Western Blot

This protocol verifies the inhibition of STAT3 phosphorylation by this compound.

Materials:

  • 6-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and transfer system

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-STAT3, Mouse anti-β-actin

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for 4 hours.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody for p-STAT3 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To analyze total STAT3 and β-actin (loading control), strip the membrane according to the manufacturer's protocol and repeat the immunoblotting steps with the respective primary antibodies.

  • Analysis: Quantify the band intensities using software like ImageJ. Calculate the ratio of p-STAT3 to total STAT3 for each treatment condition and normalize to the vehicle control.

References

Common issues in experiments using KT-362.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for KT-362. This resource is designed to assist researchers, scientists, and drug development professionals in navigating common issues and questions that may arise during experiments using this compound.

Troubleshooting Guides

This section provides solutions to potential problems you might encounter during your experiments with this compound.

Observed Problem Potential Cause Recommended Solution
Inconsistent or no effect on intracellular calcium levels Suboptimal this compound Concentration: The concentration of this compound may be too low to elicit a response or too high, causing off-target effects or cytotoxicity.Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. Based on existing literature, concentrations between 10-100 µM have been shown to be effective.[1]
Poor Solubility: this compound may not be fully dissolved in your experimental media, leading to a lower effective concentration.Ensure this compound is completely dissolved in a suitable solvent like DMSO before diluting it into your aqueous experimental media. Prepare fresh dilutions for each experiment.
Issues with Calcium Measurement Assay: Problems with the fluorescent calcium indicator (e.g., Fura-2 AM) loading, dye leakage, or incorrect instrument settings.Optimize your calcium measurement protocol. Ensure proper dye loading and de-esterification times. Use a positive control (e.g., ionomycin) and a vehicle control (e.g., DMSO) to validate your assay.
High cell death or cytotoxicity observed Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells.Keep the final concentration of the solvent in your culture media below a non-toxic level (typically ≤0.1% for DMSO). Run a solvent toxicity control.
Off-Target Effects: At higher concentrations, this compound may have off-target effects that lead to cytotoxicity.Use the lowest effective concentration of this compound that elicits the desired biological response to minimize off-target effects.
Compound Instability: this compound may degrade in the culture medium over long incubation periods.For long-term experiments, consider replenishing the media with fresh this compound at regular intervals.
Variability in Western Blot results for downstream signaling proteins (e.g., PI3K/Akt pathway) Inconsistent Protein Extraction: Incomplete cell lysis or protein degradation can lead to variable results.Use a suitable lysis buffer containing protease and phosphatase inhibitors. Ensure complete cell lysis by sonication or other appropriate methods.[2]
Suboptimal Antibody Performance: The primary or secondary antibodies may not be specific or sensitive enough.Validate your antibodies using positive and negative controls. Optimize antibody concentrations and incubation times.
Issues with Protein Transfer: Inefficient transfer of proteins from the gel to the membrane.Ensure proper assembly of the transfer stack and optimize transfer time and voltage, especially for high or low molecular weight proteins.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a putative intracellular calcium antagonist. It has been shown to inhibit norepinephrine-induced contractions and inositol (B14025) monophosphate accumulation in vascular smooth muscle.[1] Its mechanism involves decreasing inositol phospholipid hydrolysis, which in turn reduces the release of calcium from intracellular stores. It also has depressant effects on sarcolemmal Ca2+ channels and Ca2+ release channels of the sarcoplasmic reticulum.

Q2: What is a recommended starting concentration for this compound in cell-based assays?

A2: Based on published studies, a concentration range of 10-100 µM has been shown to be effective in inhibiting norepinephrine-induced contractions and inositol monophosphate accumulation.[1] However, the optimal concentration is cell-type and assay-dependent. We recommend performing a dose-response curve to determine the ideal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in a non-aqueous solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. For experimental use, thaw the stock solution and dilute it to the final working concentration in your cell culture medium. It is recommended to prepare fresh dilutions for each experiment to ensure compound stability.

Q4: I am observing unexpected results. Could they be due to off-target effects of this compound?

A4: Like many small molecule inhibitors, this compound has the potential for off-target effects, especially at higher concentrations. To investigate this, you can:

  • Perform a dose-response analysis: Use the lowest concentration that produces the desired on-target effect.

  • Use a negative control: If available, use a structurally similar but inactive analog of this compound.

  • Employ orthogonal methods: Use techniques like siRNA or CRISPR to knockdown the putative target of this compound and see if the phenotype is replicated.

Q5: Can this compound affect signaling pathways other than calcium signaling?

A5: While the primary described mechanism of this compound is related to intracellular calcium, its modulation of calcium signaling can indirectly affect other pathways. For instance, calcium is a crucial second messenger that can influence numerous signaling cascades, including the PI3K/Akt pathway. Therefore, it is plausible that this compound could have downstream effects on other signaling networks.

Data Summary

Table 1: Effective Concentrations of this compound in Preclinical Studies

Cell/Tissue Type Assay Effective Concentration Range Reference
Canine Femoral ArteryNorepinephrine-induced Contraction10 - 100 µM[1]
Canine Femoral ArteryInositol Monophosphate Accumulation10 - 100 µM[1]

Key Experimental Protocols

Protocol 1: Measurement of Intracellular Calcium using Fura-2 AM

This protocol provides a general guideline for measuring changes in intracellular calcium concentration in response to this compound treatment.

Materials:

  • Cells of interest

  • This compound

  • Fura-2 AM

  • Pluronic F-127 (optional)

  • Probenecid (B1678239) (optional)

  • HEPES-buffered Hank's Balanced Salt Solution (HBSS)

  • Ionomycin (positive control)

  • DMSO (vehicle control)

  • Fluorescence plate reader or microscope with 340/380 nm excitation and 510 nm emission capabilities

Procedure:

  • Cell Preparation: Culture cells to 80-90% confluency in a 96-well black, clear-bottom plate.

  • Loading Solution Preparation: Prepare a fresh loading solution containing Fura-2 AM in HBSS. The final concentration of Fura-2 AM should be optimized for your cell type (typically 1-5 µM). Pluronic F-127 (at a final concentration of 0.02%) can be added to aid in dye solubilization.

  • Cell Loading: Remove the culture medium and wash the cells once with HBSS. Add the Fura-2 AM loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.

  • Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye.

  • De-esterification: Add HBSS (with or without probenecid to prevent dye leakage) to each well and incubate at room temperature for 30 minutes in the dark to allow for complete de-esterification of the dye.

  • Compound Addition: Prepare serial dilutions of this compound in HBSS. Add the desired concentrations of this compound, a vehicle control (DMSO), and a positive control (e.g., Ionomycin) to the respective wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an emission wavelength of 510 nm, alternating between excitation wavelengths of 340 nm and 380 nm.

  • Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380). An increase in this ratio indicates an increase in intracellular calcium concentration.

Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol describes how to assess the phosphorylation status of Akt, a key downstream effector of the PI3K pathway, following treatment with this compound.

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified time.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt or a housekeeping protein like GAPDH.

Visualizations

KT362_Signaling_Pathway cluster_cell Cell Membrane cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R Binds Ca_Channel Sarcolemmal Ca²⁺ Channel Ca_Channel->Ca_in Influx Ca_cytosol Cytosolic Ca²⁺ Ca_in->Ca_cytosol Ca_store Ca²⁺ Store IP3R->Ca_store Releases Ca²⁺ SR_Ca_Channel SR Ca²⁺ Release Channel SR_Ca_Channel->Ca_store Releases Ca²⁺ Ca_store->Ca_cytosol KT362 This compound KT362->PLC Inhibits KT362->Ca_Channel Inhibits KT362->SR_Ca_Channel Inhibits Downstream Downstream Cellular Responses Ca_cytosol->Downstream Activates Experimental_Workflow A 1. Cell Culture (Plate cells for experiment) B 2. This compound Preparation (Dissolve in DMSO, then dilute in media) C 3. Cell Treatment (Incubate cells with this compound) A->C B->C D 4. Assay Performance (e.g., Calcium imaging, Western blot) C->D E 5. Data Acquisition (Measure fluorescence, chemiluminescence, etc.) D->E F 6. Data Analysis (Normalize to controls, statistical analysis) E->F Troubleshooting_Logic Start Inconsistent Results? Check_Conc Is this compound concentration optimized? Start->Check_Conc Dose_Response Perform Dose-Response Experiment Check_Conc->Dose_Response No Check_Solubility Is this compound fully dissolved? Check_Conc->Check_Solubility Yes Fresh_Prep Prepare Fresh Stock and Dilutions Check_Solubility->Fresh_Prep No Check_Controls Are controls (positive/vehicle) behaving as expected? Check_Solubility->Check_Controls Yes Troubleshoot_Assay Troubleshoot Specific Assay Protocol Check_Controls->Troubleshoot_Assay No Consider_Off_Target Consider Off-Target Effects Check_Controls->Consider_Off_Target Yes

References

Technical Support Center: Improving the Stability of KT-362 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific degradation pathways and optimal storage conditions for KT-362 is not extensively available in public literature. Therefore, this technical support center provides a generalized framework for addressing the stability issues of this compound and similar small molecule compounds in solution, based on established principles of pharmaceutical science. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to have lost activity over a short period. What are the common causes of degradation for small molecules like this compound in solution?

A1: The loss of activity for a small molecule like this compound in solution can be attributed to several factors:

  • Hydrolysis: Molecules with ester, amide, or other labile functional groups can be susceptible to cleavage by water. The rate of hydrolysis is often dependent on the pH of the solution.

  • Oxidation: Compounds with electron-rich moieties can be sensitive to oxidation. Dissolved oxygen in the buffer, exposure to light, and the presence of metal ions can promote oxidative degradation.

  • Solubility Issues: this compound may have limited solubility in aqueous buffers, leading to precipitation over time. This can be mistaken for degradation, and the precipitated compound may also be more prone to degradation.

  • Adsorption: The compound may adsorb to the surface of storage containers, such as plastic tubes or microplates, which would reduce its effective concentration in the solution.

Q2: What are the initial steps to take when I suspect my this compound solution is unstable?

A2: If you suspect instability, a systematic approach is recommended. First, visually inspect the solution for any signs of precipitation or color change. Subsequently, it is advised to analytically confirm the degradation. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to check the purity of the solution and identify any potential degradation products. Comparing the chromatographic profile of the stored solution to that of a freshly prepared solution is a reliable method to confirm degradation.

Q3: How can I prepare a stock solution of this compound to maximize its stability?

A3: For preparing a stable stock solution, consider the following:

  • Solvent Selection: Initially, dissolve this compound in a high-quality, anhydrous organic solvent in which it is freely soluble, such as dimethyl sulfoxide (B87167) (DMSO).

  • Concentration: Prepare a concentrated stock solution to minimize the volume of organic solvent introduced into your aqueous experimental buffer.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Use vials with tight-fitting caps (B75204) to prevent solvent evaporation and moisture absorption.

  • Light Protection: Store the solution in amber-colored vials or wrap the vials in aluminum foil to protect it from light, which can cause photodegradation.

Troubleshooting Guide: Enhancing this compound Stability in Experimental Buffers

This guide provides solutions to common stability problems encountered during experiments.

Problem Potential Cause Suggested Solution(s)
Loss of compound activity in an aqueous assay buffer. - pH-dependent hydrolysis- Oxidation- Poor solubility leading to precipitation- pH Optimization: Empirically determine the optimal pH for this compound stability by performing a pH-stability study.- Use of Co-solvents: If compatible with your assay, a small percentage of an organic co-solvent (e.g., DMSO, ethanol) can improve solubility.[1]- Addition of Antioxidants: To prevent oxidation, consider adding antioxidants like ascorbic acid or dithiothreitol (B142953) (DTT) to your buffer.[1][2]
Precipitate forms in the working solution. - Poor aqueous solubility- Compound degradation to an insoluble product- Lower Concentration: Prepare a more dilute working solution.- Solubility Enhancers: Investigate the use of solubility-enhancing excipients such as cyclodextrins.[2][3]- Temperature Control: Assess if performing the experiment at a lower temperature improves stability and solubility.[1]
Inconsistent results between experiments. - Instability of the compound in solution- Adsorption to labware- Prepare Fresh Solutions: The most reliable method is to prepare fresh working solutions of this compound immediately before each experiment.[1]- Use of Low-Binding Labware: Employ low-protein-binding tubes and plates to minimize adsorption.- Inert Atmosphere: For highly oxygen-sensitive compounds, preparing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[1]

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in an Aqueous Buffer

This protocol outlines a method to quickly evaluate the stability of this compound under different conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., PBS, TRIS)

  • HPLC or LC-MS system

  • Incubators or water baths at various temperatures (e.g., 4°C, 25°C, 37°C)

  • Amber-colored microcentrifuge tubes

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Working Solution: Dilute the stock solution to a final concentration of 100 µM in the desired aqueous buffer.

  • Incubation: Aliquot the working solution into separate amber-colored tubes for each time point and condition. Incubate the tubes at the desired temperatures (e.g., 4°C, 25°C, 37°C).[1]

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one tube from each temperature condition.

  • Sample Analysis: Immediately analyze the samples by HPLC or LC-MS to determine the percentage of this compound remaining. The sample at time 0 serves as the 100% reference.

  • Data Analysis: Plot the percentage of this compound remaining against time for each condition to determine the stability profile.

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare 10 mM this compound stock in DMSO B Dilute to 100 µM in aqueous buffer A->B C Aliquot into tubes B->C D Incubate at different temperatures (4°C, 25°C, 37°C) C->D E Collect samples at various time points D->E F Analyze by HPLC/LC-MS E->F G Determine % remaining this compound F->G

Caption: Workflow for assessing the stability of this compound.

Hypothetical Signaling Pathway of this compound

Based on its known function as an intracellular calcium antagonist, this compound is thought to interfere with calcium-dependent signaling pathways.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Gq-Protein Coupled Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates IP3 Inositol (B14025) Trisphosphate (IP3) PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca Ca²⁺ ER->Ca Releases Downstream Downstream Ca²⁺-dependent signaling pathways Ca->Downstream Activates KT362 This compound KT362->Ca Inhibits release

Caption: Postulated mechanism of this compound action.[4]

References

Technical Support Center: Addressing Variability in KT-362 Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental outcomes with KT-362, a hypothetical PROTAC (Proteolysis Targeting Chimera).

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

This compound is a PROTAC designed to induce the degradation of a specific target protein. It functions as a bifunctional molecule, simultaneously binding to the target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Q2: What are the critical starting considerations before initiating experiments with this compound?

Before beginning experiments, it is crucial to understand the biology of your target protein and the experimental system. This includes the protein's natural expression levels, localization, turnover rate, and the expected phenotype upon degradation. Additionally, confirming the expression of the chosen E3 ligase in your specific cell line or tissue model is essential for successful degradation.[1]

Q3: What is the "hook effect" and how can it be mitigated?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC like this compound.[2] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[2] To mitigate this, it is recommended to perform a wide dose-response experiment to identify the optimal concentration range and observe the characteristic bell-shaped curve of the hook effect.[2][3] Testing lower concentrations, in the nanomolar to low micromolar range, can help identify the "sweet spot" for maximal degradation.[2]

Troubleshooting Guides

Problem 1: Inconsistent or No Target Protein Degradation
Possible Cause Troubleshooting Step Recommended Action
Poor Cell Permeability This compound may not be efficiently crossing the cell membrane. PROTACs are often large molecules that can have difficulty with cell entry.[2]- Optimize linker chemistry to improve physicochemical properties. - Consider prodrug strategies to mask polar groups.[2]
Inefficient Ternary Complex Formation The ternary complex (Target Protein-KT-362-E3 Ligase) may be unstable or not forming correctly. This is essential for ubiquitination.[3]- Confirm target and E3 ligase engagement using cellular thermal shift assay (CETSA) or NanoBRET.[2] - Use biophysical assays like TR-FRET, SPR, or ITC to measure ternary complex formation and stability.[2]
Suboptimal Linker Design The linker length and composition are critical for the proper orientation of the target protein and E3 ligase in the ternary complex.[3]- Synthesize and test a panel of this compound analogs with varying linker lengths and compositions to improve selectivity and degradation efficiency.[2]
Incorrect E3 Ligase or Ligand The chosen E3 ligase may not be expressed or active in the target cells.- Confirm the expression of the intended E3 ligase (e.g., VHL, CRBN) in your cell line using Western blot or qPCR.[3] - Consider testing alternative E3 ligase ligands if degradation remains low.[3]
Variable Cell Culture Conditions Cell passage number, confluency, or overall health can impact protein expression and the efficiency of the ubiquitin-proteasome system.- Standardize cell culture protocols. Use cells within a defined passage number range and maintain consistent seeding densities.[2]
Compound Instability This compound may be unstable in the cell culture medium over the course of the experiment.- Assess the stability of this compound in your experimental media over time using methods like LC-MS.[2]
Problem 2: Off-Target Effects Observed
Possible Cause Troubleshooting Step Recommended Action
Non-Specific Binding The warhead of this compound that binds the target protein may have affinity for other proteins.- Optimize the target-binding warhead to be more selective for your protein of interest.[2] - Perform unbiased whole-cell proteomics experiments to identify other proteins affected by this compound.[4]
Linker-Mediated Off-Targets The linker itself can influence the conformation of the ternary complex, leading to the ubiquitination of unintended proteins.- Systematically vary the linker length and composition to enhance selectivity.[2]
E3 Ligase-Dependent Off-Targets Different E3 ligases have distinct endogenous substrates, and the recruited E3 ligase may target other proteins for degradation.- If possible, test this compound variants that recruit different E3 ligases to identify a more specific degrader.[2]

Data Presentation

Table 1: General Concentration Ranges for PROTAC Experiments

ParameterConcentration RangeRationale
Initial Dose-Response 1 nM - 10 µMTo identify the optimal degradation concentration and observe a potential "hook effect".[2]
Optimal Degradation (DC50) Typically in the nM rangeThe concentration at which 50% of the target protein is degraded.
High Concentration (Hook Effect) > 1 µMConcentrations at which degradation efficiency may decrease due to binary complex formation.[2]

Table 2: Troubleshooting Experimental Variability

Experimental ParameterPotential Source of VariabilityRecommendation for Consistency
Cell Density Inconsistent cell numbers can lead to variable protein levels and drug responses.Use a consistent seeding density and ensure cells are in the logarithmic growth phase.[2]
Passage Number High passage numbers can lead to genetic drift and altered protein expression.Use cells within a validated, low passage number range for all experiments.[2]
Treatment Time Degradation kinetics can vary; some proteins degrade rapidly while others are slower.Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal treatment duration.[4]
Compound Solubility Poor solubility can lead to inaccurate dosing and inconsistent results.Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration is consistent across all treatments and does not affect cell viability.

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation
  • Cell Seeding: Plate cells at a consistent density in 6-well or 12-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the predetermined optimal time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye and visualize the protein bands using an appropriate detection system.

  • Quantification: Densitometry analysis of the bands can be used to quantify the extent of protein degradation relative to the vehicle control.

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding: Plate cells in a 96-well plate at a consistent density.

  • Compound Treatment: Treat cells with the same concentrations of this compound used in the degradation experiment.

  • Incubation: Incubate for the same duration as the degradation experiment.

  • Assay: Add the viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Measurement: Read the absorbance or luminescence on a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. This helps to ensure that observed protein degradation is not a result of general cytotoxicity.

Visualizations

PROTAC_Mechanism_of_Action cluster_0 Formation of Ternary Complex KT362 This compound TernaryComplex Ternary Complex (Target-KT-362-E3) KT362->TernaryComplex Mediates Target Target Protein Target->TernaryComplex Binds Proteasome Proteasome Target->Proteasome Targeted for Degradation E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds TernaryComplex->Target Ubiquitination Ub Ubiquitin Ub->TernaryComplex Degradation Degraded Peptides Proteasome->Degradation Results in

Caption: Mechanism of action for the PROTAC this compound.

Troubleshooting_Workflow Start No/Poor Degradation CheckPermeability Assess Cell Permeability Start->CheckPermeability CheckComplex Verify Ternary Complex Formation Start->CheckComplex CheckCells Standardize Cell Culture Conditions Start->CheckCells CheckCompound Evaluate Compound Stability Start->CheckCompound OptimizeLinker Optimize Linker Design CheckPermeability->OptimizeLinker CheckComplex->OptimizeLinker ChangeE3 Consider Alternative E3 Ligase CheckComplex->ChangeE3 Success Degradation Observed CheckCells->Success CheckCompound->Success OptimizeLinker->Success ChangeE3->Success

Caption: Troubleshooting workflow for lack of this compound activity.

Hook_Effect cluster_low Low [this compound] cluster_optimal Optimal [this compound] cluster_high High [this compound] Ternary_Low Ternary Complex (Productive) Degradation Target Degradation Ternary_Low->Degradation Low Ternary_Optimal Maximal Ternary Complex Formation Ternary_Optimal->Degradation High Binary_Target Binary Complex (Target-KT-362) Binary_Target->Degradation Inhibited Binary_E3 Binary Complex (E3-KT-362) Binary_E3->Degradation Inhibited

Caption: The "Hook Effect" in PROTAC experiments.

References

Best practices for handling and storing KT-362.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for KT-362. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling, storing, and utilizing this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an intracellular calcium antagonist. It functions by inhibiting the influx of calcium ions within cells, which can modulate various cellular processes.[1][2][3][4][5] In research, it is often used to study the effects of intracellular calcium signaling on specific pathways or physiological responses, such as norepinephrine-induced contractions.[1]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the stability and efficacy of this compound. For specific storage temperatures and conditions, it is imperative to consult the Certificate of Analysis provided by the supplier. Generally, it is advisable to store the compound in a cool, dry place, away from direct sunlight and moisture.

Q3: How should I handle this compound in the laboratory?

A3: this compound should be handled in accordance with standard laboratory safety protocols for chemical reagents. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure. Avoid direct contact with skin and eyes.

Q4: Is a Safety Data Sheet (SDS) available for this compound?

A4: Yes, a Safety Data Sheet (SDS) for this compound is available from suppliers such as MedChemExpress and Cambridge Bioscience.[1][2][3][4][5] It is strongly recommended to obtain and review the SDS before handling the compound. The SDS provides detailed information on physical and chemical properties, potential hazards, first-aid measures, and safe handling and storage procedures.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

Issue Potential Cause Recommended Solution
Inconsistent or unexpected experimental results Compound Degradation: Improper storage or handling may have led to the degradation of this compound.1. Verify that the compound has been stored according to the supplier's recommendations on the Certificate of Analysis. 2. Prepare fresh stock solutions for each experiment. 3. Protect the compound and its solutions from light and excessive heat.
Incorrect Concentration: Errors in calculating or preparing the working solution concentration.1. Double-check all calculations for dilutions. 2. Calibrate pipettes and other measurement instruments regularly. 3. Prepare a new stock solution and repeat the experiment.
Solvent Incompatibility: The solvent used to dissolve this compound may be interfering with the experimental system.1. Consult the product datasheet for recommended solvents. 2. If possible, test the effect of the solvent alone on your experimental model (vehicle control). 3. Consider using a different, compatible solvent.
Difficulty dissolving the compound Low Solubility: this compound may have limited solubility in the chosen solvent.1. Refer to the product datasheet for solubility information. 2. Gentle warming or sonication may aid in dissolution, but be cautious as this may degrade the compound. 3. Consider using an alternative solvent with higher solubility for this compound.
Cellular toxicity observed at expected effective concentrations Off-target Effects: The observed toxicity may be an off-target effect of the compound at the concentration used.1. Perform a dose-response curve to determine the optimal non-toxic concentration. 2. Reduce the incubation time with the compound. 3. Ensure the final concentration of the solvent (e.g., DMSO) is not causing toxicity.
Precipitation of the compound in cell culture media Poor Solubility in Aqueous Solutions: The compound may be precipitating out of the aqueous culture medium.1. Ensure the final concentration of the organic solvent used to dissolve the compound is low (typically <0.5%). 2. Prepare the final dilution in pre-warmed media and mix thoroughly. 3. Visually inspect the media for any signs of precipitation before adding it to the cells.

Experimental Protocols

Below are generalized methodologies for key experiments involving intracellular calcium antagonists like this compound. Researchers should adapt these protocols to their specific experimental needs.

In Vitro Calcium Influx Assay

This experiment measures the effect of this compound on intracellular calcium levels.

Methodology:

  • Cell Culture: Plate cells at an appropriate density in a multi-well plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Wash the cells and incubate with varying concentrations of this compound (and appropriate vehicle controls) for a predetermined time.

  • Stimulation: Induce calcium influx using a known agonist (e.g., a neurotransmitter or ionophore).

  • Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader or microscope. The fluorescence signal is proportional to the intracellular calcium concentration.

  • Data Analysis: Calculate the percentage of inhibition of the agonist-induced calcium influx by this compound.

Experimental Workflow for Calcium Influx Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Data Analysis cell_culture Plate cells dye_loading Load cells with calcium indicator dye cell_culture->dye_loading compound_incubation Incubate with this compound dye_loading->compound_incubation stimulation Stimulate calcium influx compound_incubation->stimulation measurement Measure fluorescence stimulation->measurement data_analysis Calculate inhibition measurement->data_analysis

Caption: Workflow for an in vitro calcium influx experiment.

Signaling Pathway

Simplified Signaling Pathway of an Intracellular Calcium Antagonist

The following diagram illustrates the general mechanism by which an intracellular calcium antagonist like this compound can modulate cellular responses.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular agonist Agonist (e.g., Norepinephrine) receptor Receptor agonist->receptor ca_channel Calcium Channel receptor->ca_channel activates ca_influx Ca²⁺ Influx ca_channel->ca_influx kt362 This compound kt362->ca_influx inhibits cellular_response Cellular Response (e.g., Contraction) ca_influx->cellular_response leads to

Caption: General mechanism of an intracellular calcium antagonist.

References

Technical Support Center: Mitigating Potential Cytotoxicity of KT-362

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating potential cytotoxicity associated with KT-362. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

This compound is described as an intracellular calcium antagonist.[1][2][3][4] Its mechanism involves the inhibition of norepinephrine-induced vasoconstriction by decreasing inositol (B14025) phospholipid hydrolysis.[1] It has also been shown to have depressant effects on both sarcolemmal Ca2+ channels and potentially on the Ca2+ release channels of the sarcoplasmic reticulum.[3] These actions contribute to its effects as a vasodilator and antiarrhythmic agent with cardioprotective properties.[4]

Q2: What are the potential mechanisms of cytotoxicity for a compound like this compound?

While specific data on this compound's cytotoxicity is not extensively available in the public domain, compounds that modulate intracellular calcium and phospholipid signaling can potentially induce cytotoxicity through several mechanisms:

  • Disruption of Calcium Homeostasis: Prolonged elevation or dysregulation of intracellular calcium can trigger apoptotic pathways, mitochondrial dysfunction, and the activation of cytotoxic enzymes.

  • Mitochondrial Dysfunction: Impaired mitochondrial function due to calcium overload can lead to a decrease in cellular energy production and the release of pro-apoptotic factors.

  • Oxidative Stress: Alterations in cellular signaling can lead to the overproduction of reactive oxygen species (ROS), causing damage to lipids, proteins, and DNA.[5]

  • Off-Target Effects: Like many small molecules, this compound could potentially interact with other cellular targets, leading to unintended and adverse effects.[6]

Q3: What initial steps should be taken to assess the cytotoxicity of this compound in our cell model?

A multi-parametric approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic potential.[7] This involves:

  • Dose-Response and Time-Course Studies: Expose your cells to a range of this compound concentrations over different time points (e.g., 24, 48, 72 hours).[5]

  • Multiple Viability Assays: Utilize at least two different methods to assess cell viability and cytotoxicity. For example, combine a metabolic assay (like MTT or resazurin) with a membrane integrity assay (like LDH release or a dye exclusion assay).[7][8] This helps to distinguish between cytostatic (inhibition of proliferation) and cytotoxic (cell death) effects.[9]

  • Appropriate Controls: Include untreated cells, vehicle-treated cells (to control for solvent effects), and a positive control (a compound known to be toxic to your cells).[9]

Troubleshooting Guide: Unexpected Cytotoxicity

This guide provides solutions to common problems encountered during in vitro cytotoxicity assays.

Problem Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, edge effects in the plate, or presence of air bubbles.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate, which are more prone to evaporation.[9] Check for and remove any bubbles in the wells.[10]
High background signal in control wells High spontaneous cell death, contamination (e.g., mycoplasma), or issues with assay reagents.Optimize cell seeding density to avoid overgrowth.[10] Regularly test cell cultures for mycoplasma. Use fresh assay reagents and ensure proper storage.
Discrepancy between different cytotoxicity assays The compound may be interfering with the assay chemistry or affecting a specific cellular pathway measured by one assay but not another. For example, a compound affecting mitochondrial respiration will impact MTT assay results.[8]Use assays based on different principles (e.g., metabolic activity vs. membrane integrity).[7] Check for direct chemical interference of this compound with the assay reagents in a cell-free system.
Unexpectedly high cytotoxicity at low concentrations The chosen cell line may be particularly sensitive to the compound's mechanism of action. The compound may be unstable in the culture medium, leading to toxic degradation products.Test the compound in multiple cell lines to assess specificity. Evaluate the stability of this compound in your culture medium over the time course of the experiment.

Experimental Protocols

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This protocol provides a framework for assessing cell viability based on metabolic activity.[11]

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at a pre-determined optimal density.

    • Incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound.

    • Include untreated and vehicle-treated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.[5]

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]

    • Use a reference wavelength of 630 nm to subtract background absorbance.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.[5]

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This protocol measures cytotoxicity by quantifying the release of LDH from cells with damaged membranes.

  • Plate Setup:

    • Prepare a 96-well plate with cells and compound treatment as described in the MTT assay protocol.

    • Include control wells for: no treatment (spontaneous LDH release), maximum LDH release (cells lysed with a detergent), and medium background.[9]

  • Sample Collection:

    • After the incubation period, centrifuge the plate if cells are in suspension.

    • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate for the recommended time at room temperature, protected from light.

  • Data Acquisition:

    • Measure the absorbance at the wavelength specified by the assay kit manufacturer.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity for each treatment group using the spontaneous and maximum release controls.

Visualizations

G Hypothetical Signaling Pathway for this compound Induced Cytotoxicity cluster_0 This compound This compound Ca2+ Channels Ca2+ Channels This compound->Ca2+ Channels Inhibits Inositol Phospholipid Hydrolysis Inositol Phospholipid Hydrolysis This compound->Inositol Phospholipid Hydrolysis Inhibits Intracellular Ca2+ Intracellular Ca2+ Ca2+ Channels->Intracellular Ca2+ Inositol Phospholipid Hydrolysis->Intracellular Ca2+ Mitochondrial Dysfunction Mitochondrial Dysfunction Intracellular Ca2+->Mitochondrial Dysfunction Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity

Caption: Hypothetical pathway of this compound induced cytotoxicity.

G General Workflow for In Vitro Cytotoxicity Assessment cluster_1 Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Viability Assay Viability Assay Incubation->Viability Assay Cytotoxicity Assay Cytotoxicity Assay Incubation->Cytotoxicity Assay Data Analysis Data Analysis Viability Assay->Data Analysis Cytotoxicity Assay->Data Analysis

Caption: Workflow for in vitro cytotoxicity assessment.

G Troubleshooting Decision Tree for Unexpected Cytotoxicity cluster_2 Unexpected Cytotoxicity Unexpected Cytotoxicity High Variance? High Variance? Unexpected Cytotoxicity->High Variance? Optimize Seeding Optimize Seeding High Variance?->Optimize Seeding Yes Check for Contamination Check for Contamination High Variance?->Check for Contamination Yes Assay Interference? Assay Interference? High Variance?->Assay Interference? No Use Orthogonal Assay Use Orthogonal Assay Assay Interference?->Use Orthogonal Assay Yes Cell Line Sensitivity? Cell Line Sensitivity? Assay Interference?->Cell Line Sensitivity? No Test Other Cell Lines Test Other Cell Lines Cell Line Sensitivity?->Test Other Cell Lines Yes Compound Stability? Compound Stability? Cell Line Sensitivity?->Compound Stability? No Assess Stability Assess Stability Compound Stability?->Assess Stability Yes

Caption: Troubleshooting decision tree for cytotoxicity.

References

Validation & Comparative

A Comparative Analysis of the Cardiac Effects of KT-362 and Verapamil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardiac effects of KT-362, a putative intracellular calcium antagonist, and verapamil (B1683045), a well-established L-type calcium channel blocker. The information presented is supported by experimental data to assist researchers in understanding the distinct pharmacological profiles of these two compounds.

Executive Summary

Both this compound and verapamil exert negative chronotropic, dromotropic, and inotropic effects on the heart. However, verapamil is significantly more potent in its cardiac depressant actions. A key distinguishing feature is their differential impact on coronary blood flow, with verapamil inducing vasodilation and this compound showing no significant effect. Their mechanisms of action, while both ultimately modulating calcium signaling, are distinct. Verapamil directly blocks extracellular calcium influx through L-type calcium channels, whereas this compound is suggested to primarily inhibit intracellular calcium mobilization, potentially through the inhibition of inositol (B14025) phospholipid hydrolysis.

Comparative Data on Cardiac Function

The following table summarizes the quantitative effects of this compound and verapamil on key cardiac parameters as determined in isolated guinea pig heart preparations.

Cardiac ParameterEffect of this compoundEffect of VerapamilComparative Potency
Contractility DecreasedDecreasedVerapamil is ~25-30 times more potent in depressing Left Ventricular Pressure (LVP)[1]
Atrial Rate DecreasedDecreasedVerapamil is ~3 times more potent[1]
Atrioventricular Conduction Increased Atrioventricular Conduction Time (AVCT)Increased Atrioventricular Conduction Time (AVCT)Verapamil is ~2.5-4 times more potent[1]
Myocardial Oxygen Consumption (MVO2) DecreasedDecreasedBoth decrease MVO2 concentration-dependently[1]
Coronary Flow No significant changeSignificantly increasedVerapamil is a coronary vasodilator, this compound is not[1]
Peak Ca2+ Channel Current Decreased by 28.6 +/- 6% (at 7 µM)Decreased by 38.1 +/- 8% (at 0.3 µM)Verapamil is more potent[1]

Signaling Pathways and Mechanisms of Action

The distinct effects of this compound and verapamil on cardiac function stem from their different molecular targets within the cardiomyocyte calcium signaling cascade.

Verapamil's Mechanism of Action

Verapamil, a phenylalkylamine, directly blocks L-type voltage-gated calcium channels on the surface membrane of cardiomyocytes.[1] This inhibition reduces the influx of extracellular calcium during phase 2 of the cardiac action potential, leading to a cascade of downstream effects including reduced cardiac contractility and slowed conduction through the sinoatrial (SA) and atrioventricular (AV) nodes.

verapamil_pathway cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_channel L-type Ca²⁺ Channel Ca_ext->L_type_channel Influx Ca_int Ca²⁺ L_type_channel->Ca_int SR Sarcoplasmic Reticulum (SR) Ca_int->SR Ca²⁺-induced Ca²⁺ release Contraction Myofilament Contraction SR->Contraction Verapamil Verapamil Verapamil->L_type_channel Blocks

Verapamil's mechanism of action.
This compound's Proposed Mechanism of Action

This compound is characterized as a putative intracellular calcium antagonist.[2] Its mechanism is thought to involve the inhibition of norepinephrine-induced vasoconstriction by decreasing inositol phospholipid hydrolysis.[2] This suggests that this compound interferes with the production of inositol trisphosphate (IP3), a second messenger that mobilizes calcium from intracellular stores like the sarcoplasmic reticulum. This would lead to a reduction in intracellular calcium availability for muscle contraction, independent of direct L-type calcium channel blockade.

kt362_pathway cluster_receptor Receptor Activation cluster_intracellular_signaling Intracellular Signaling Receptor Gq-protein coupled receptor (e.g., α1-adrenergic) PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates Ca²⁺ release Ca_int Ca²⁺ SR->Ca_int Contraction Myofilament Contraction Ca_int->Contraction KT362 This compound KT362->PLC Inhibits

Proposed mechanism of action for this compound.

Experimental Protocols

The comparative data presented in this guide were primarily derived from studies on isolated perfused hearts and isolated cardiac cells. The following are detailed methodologies representative of those used in such experiments.

Isolated Langendorff-Perfused Guinea Pig Heart

This ex vivo model allows for the study of cardiac function independent of systemic neural and hormonal influences.

  • Animal Preparation: Guinea pigs are anesthetized, and their hearts are rapidly excised.

  • Perfusion: The aorta is cannulated and retrogradely perfused with a Krebs-Henseleit solution (containing NaCl, KCl, CaCl2, NaHCO3, KH2PO4, MgSO4, and glucose, bubbled with 95% O2 and 5% CO2) at a constant temperature (typically 37°C) and pressure.

  • Measurement of Cardiac Parameters:

    • Isovolumetric Left Ventricular Pressure (LVP): A latex balloon connected to a pressure transducer is inserted into the left ventricle to measure pressure changes under isovolumetric conditions.

    • Atrial Rate: Recorded from epicardial electrocardiograms.

    • Atrioventricular Conduction Time (AVCT): Measured as the interval between the atrial and ventricular depolarizations on the electrocardiogram.

    • Coronary Flow: Measured using an ultrasonic flowmeter placed in the aortic cannula.

    • Myocardial Oxygen Consumption (MVO2): Calculated from the difference in oxygen content between the perfusate and the coronary effluent, multiplied by the coronary flow rate.

  • Drug Administration: this compound and verapamil are infused into the perfusion line at increasing concentrations to establish dose-response relationships.

langendorff_workflow cluster_prep Preparation cluster_perfusion Perfusion cluster_measurement Measurement animal Anesthetized Guinea Pig excision Heart Excision animal->excision cannulation Aortic Cannulation excision->cannulation langendorff Langendorff Apparatus cannulation->langendorff lvp LVP (Balloon in LV) langendorff->lvp ecg ECG (Atrial Rate, AVCT) langendorff->ecg flow Coronary Flow langendorff->flow mvo2 MVO2 langendorff->mvo2 perfusate Krebs-Henseleit Solution perfusate->langendorff drug_admin Drug Infusion (this compound or Verapamil) drug_admin->langendorff

Experimental workflow for isolated heart studies.
Voltage-Clamp Studies in Isolated Canine Purkinje Cells

This technique allows for the direct measurement of ion channel currents, providing insights into the molecular mechanisms of drug action.

  • Cell Isolation: Single Purkinje cells are isolated from canine hearts through enzymatic digestion.

  • Patch-Clamp Technique: The whole-cell patch-clamp configuration is used to control the membrane potential of a single Purkinje cell and record the resulting ionic currents.

  • Measurement of Calcium Channel Current:

    • The cell is held at a negative holding potential.

    • Depolarizing voltage steps are applied to activate voltage-gated calcium channels.

    • The resulting inward calcium current is measured.

  • Drug Application: this compound or verapamil is applied to the bath solution to determine their effects on the peak calcium channel current.

Conclusion

This compound and verapamil both demonstrate significant effects on cardiac function, but through distinct mechanisms and with different potencies. Verapamil is a potent, direct blocker of L-type calcium channels, leading to pronounced cardiac depression and coronary vasodilation. This compound, while also having cardiac depressant effects, is less potent and appears to act primarily by modulating intracellular calcium release, without a significant effect on coronary flow. These differences highlight the potential for developing cardiac-acting drugs with more selective mechanisms of action. Further research into the precise molecular targets of this compound could provide valuable insights into the regulation of intracellular calcium signaling in the heart.

References

A Comparative Guide: KT-362 versus Diltiazem in Inhibiting Norepinephrine Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of KT-362 and diltiazem (B1670644) in their ability to inhibit physiological responses to norepinephrine (B1679862). The information presented is based on available experimental data, focusing on their mechanisms of action, comparative efficacy, and the experimental protocols used to evaluate them.

At a Glance: Key Differences

FeatureThis compoundDiltiazem
Primary Mechanism Intracellular Calcium AntagonistExtracellular Calcium Influx Blocker (L-type channels)
Effect on IP3 Pathway Inhibits Norepinephrine-induced Inositol (B14025) Monophosphate (IP) AccumulationNo significant effect on Norepinephrine-induced Inositol Monophosphate (IP) Accumulation
Efficacy in Zero Calcium Effective in inhibiting Norepinephrine-induced contractionsIneffective in inhibiting Norepinephrine-induced contractions
Target Site Intracellular calcium release mechanismsSarcolemmal L-type calcium channels

Data Presentation: Quantitative Comparison

The following table summarizes the available quantitative data on the inhibitory effects of this compound and diltiazem on norepinephrine-induced responses. It is important to note that a direct head-to-head study comparing the IC50 values for norepinephrine-induced vasoconstriction under identical conditions was not available in the reviewed literature. The data presented is compiled from separate studies.

ParameterThis compoundDiltiazemSource
Inhibition of Norepinephrine-Induced Vasoconstriction "Greatly inhibited" at 10-100 µMDose-dependent inhibition; IC50 of 5 x 10⁻⁷ M for K⁺/Ca²⁺-induced contraction[1]
Inhibition of Norepinephrine-Induced Inositol Monophosphate (IP) Accumulation "Greatly inhibited" at 10-100 µMNo significant effect at 40 µM[1]
Inhibition of Norepinephrine-Stimulated ⁴⁵Ca Uptake Not reportedInhibited at 2.2 x 10⁻⁷ M[2]

Signaling Pathways and Mechanisms of Action

The fundamental difference between this compound and diltiazem lies in their distinct mechanisms of inhibiting the downstream effects of norepinephrine, particularly in vascular smooth muscle.

Diltiazem is a well-characterized non-dihydropyridine calcium channel blocker.[3][4] It primarily acts by binding to the L-type voltage-gated calcium channels on the cell membrane (sarcolemma), preventing the influx of extracellular calcium into the cell. This reduction in intracellular calcium concentration leads to smooth muscle relaxation and vasodilation.

This compound , in contrast, is described as a putative intracellular calcium antagonist. Its mechanism does not primarily involve blocking extracellular calcium entry. Instead, it is suggested to interfere with the release of calcium from intracellular stores, such as the sarcoplasmic reticulum. One of the key mechanisms by which this compound exerts its effect is by inhibiting the norepinephrine-induced hydrolysis of inositol phospholipids, leading to a decrease in the production of inositol monophosphate (IP), a downstream product of inositol trisphosphate (IP3).[1] Since IP3 is a critical second messenger that triggers the release of calcium from the sarcoplasmic reticulum, the inhibitory action of this compound on this pathway directly curtails the rise in intracellular calcium initiated by norepinephrine.

The following diagrams illustrate the distinct signaling pathways affected by diltiazem and this compound in response to norepinephrine.

Diltiazem_Mechanism NE Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor NE->Alpha1_Receptor L_type_Channel L-type Ca²⁺ Channel Alpha1_Receptor->L_type_Channel Activates Ca_Influx Ca²⁺ Influx L_type_Channel->Ca_Influx Contraction Vasoconstriction Ca_Influx->Contraction Diltiazem Diltiazem Diltiazem->L_type_Channel Inhibits

Diltiazem's Mechanism of Action

KT362_Mechanism NE Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor NE->Alpha1_Receptor PLC Phospholipase C (PLC) Alpha1_Receptor->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates Ca_Release Ca²⁺ Release SR->Ca_Release Contraction Vasoconstriction Ca_Release->Contraction KT362 This compound KT362->PLC Inhibits

This compound's Mechanism of Action

Experimental Protocols

This section details the generalized methodologies for the key experiments cited in the comparison of this compound and diltiazem.

Norepinephrine-Induced Vasoconstriction Assay

This in vitro experiment measures the contractile response of isolated blood vessels to norepinephrine and the inhibitory effect of test compounds.

Vasoconstriction_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Setup cluster_protocol Protocol cluster_analysis Data Analysis Vessel_Isolation Isolate Arterial Segment (e.g., canine femoral artery) Ring_Preparation Cut into Rings (2-3 mm) Vessel_Isolation->Ring_Preparation Mounting Mount Rings in Organ Bath (Myograph) Ring_Preparation->Mounting Buffer Submerge in Physiological Salt Solution (PSS) Mounting->Buffer Equilibration Equilibrate under Tension Buffer->Equilibration Preincubation Pre-incubate with This compound or Diltiazem Equilibration->Preincubation NE_Addition Cumulative Addition of Norepinephrine Preincubation->NE_Addition Measurement Record Isometric Tension NE_Addition->Measurement Dose_Response Construct Dose-Response Curves Measurement->Dose_Response IC50 Calculate IC₅₀ Values Dose_Response->IC50

Workflow for Vasoconstriction Assay

Detailed Steps:

  • Tissue Preparation:

    • Arterial segments (e.g., canine femoral artery, rabbit aorta) are carefully excised and placed in a cold, oxygenated physiological salt solution (PSS).

    • The artery is cleaned of adherent connective tissue and cut into rings of approximately 2-3 mm in width.

  • Experimental Setup:

    • The arterial rings are mounted between two stainless steel hooks in an organ bath (myograph) filled with PSS, maintained at 37°C, and continuously bubbled with 95% O₂ and 5% CO₂.

    • One hook is fixed, and the other is connected to a force transducer to record isometric tension.

    • The rings are gradually stretched to an optimal resting tension and allowed to equilibrate for a period of 60-90 minutes.

  • Experimental Protocol:

    • After equilibration, the rings are pre-incubated with either this compound, diltiazem, or a vehicle control for a specified period.

    • A cumulative concentration-response curve to norepinephrine is then generated by adding increasing concentrations of norepinephrine to the organ bath.

    • The isometric tension is continuously recorded.

  • Data Analysis:

    • The contractile responses are expressed as a percentage of the maximum contraction induced by a standard agonist (e.g., potassium chloride).

    • Dose-response curves are plotted, and the IC50 values (the concentration of the inhibitor that produces 50% of the maximal inhibition) are calculated to compare the potency of the compounds.

Inositol Monophosphate (IP) Accumulation Assay

This biochemical assay is used to measure the activity of Gq-protein coupled receptors, such as the α1-adrenergic receptor, by quantifying the accumulation of a downstream second messenger.

Detailed Steps:

  • Tissue Preparation and Labeling:

    • Arterial tissue is dissected and cut into small pieces.

    • The tissue is pre-incubated in a buffer containing [³H]myo-inositol for several hours to allow for its incorporation into membrane phosphoinositides.

  • Experimental Treatment:

    • After the labeling period, the tissue is washed to remove unincorporated [³H]myo-inositol.

    • The tissue is then pre-incubated with lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate.

    • The tissue is subsequently incubated with norepinephrine in the presence or absence of the test compounds (this compound or diltiazem).

  • Extraction and Separation of Inositol Phosphates:

    • The incubation is terminated by the addition of an acid (e.g., trichloroacetic acid).

    • The aqueous phase, containing the inositol phosphates, is separated.

    • The different inositol phosphates are separated using anion-exchange chromatography.

  • Quantification:

    • The amount of [³H]inositol monophosphate is quantified by liquid scintillation counting.

    • The results are typically expressed as a percentage of the total [³H]inositol incorporated into the tissue.

Conclusion

This compound and diltiazem represent two distinct pharmacological approaches to inhibiting norepinephrine-induced responses. Diltiazem acts as a classical calcium channel blocker, targeting the influx of extracellular calcium. In contrast, this compound functions as an intracellular calcium antagonist, uniquely inhibiting the IP3 signaling pathway, a mechanism that diltiazem does not share. This fundamental difference in their mechanism of action is highlighted by the ability of this compound, but not diltiazem, to inhibit norepinephrine-induced contractions in the absence of extracellular calcium.[1] While direct comparative potency data is limited, the available evidence suggests that this compound offers a different and potentially more targeted approach to modulating norepinephrine-mediated vasoconstriction by acting on intracellular signaling cascades. This distinction is crucial for researchers and drug development professionals exploring novel therapeutic strategies for conditions involving excessive adrenergic stimulation.

References

A Comparative Guide to the Mechanisms of Action: KT-362 vs. Nifedipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of two cardiovascular agents: KT-362 and the well-established drug, nifedipine (B1678770). The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the distinct pharmacological profiles of these compounds.

Overview of this compound and Nifedipine

Nifedipine is a first-generation dihydropyridine (B1217469) calcium channel blocker widely used in the management of hypertension and angina pectoris.[1][2] Its primary mechanism involves the blockade of L-type calcium channels in vascular smooth muscle and myocardial cells, leading to vasodilation and a reduction in blood pressure.[2][3][4]

This compound , identified as 5-[3-([2-(3,4-dimethoxyphenyl)-ethyl]amino)-1-oxopropyl]-2,3,4,5,-tetrahydro-1,5-benzothiazepine fumarate, is a novel investigational antiarrhythmic agent that also exhibits significant vasodilating properties.[1][2] Unlike nifedipine, this compound possesses a multifaceted mechanism of action that extends beyond cell surface calcium channel blockade to the modulation of intracellular calcium release.[1][3]

Comparative Mechanism of Action

The fundamental difference between this compound and nifedipine lies in their primary targets and the breadth of their effects on calcium homeostasis. While nifedipine's action is predominantly focused on the influx of extracellular calcium, this compound exerts its effects on both calcium influx and the release of calcium from intracellular stores.

Nifedipine: A Specific L-type Calcium Channel Blocker

Nifedipine's therapeutic effects are primarily attributed to its potent and selective inhibition of L-type voltage-gated calcium channels.[2][3] By binding to the alpha-1 subunit of these channels, it prevents the influx of extracellular calcium into vascular smooth muscle cells and cardiomyocytes.[5] This reduction in intracellular calcium concentration leads to:

  • Vasodilation: Relaxation of arterial smooth muscle, resulting in decreased peripheral vascular resistance and lower blood pressure.[2][4]

  • Negative Inotropic Effect: Reduced contractility of the heart muscle.[5]

  • Coronary Artery Dilation: Increased blood flow to the myocardium.[2]

While highly selective for L-type calcium channels, some studies suggest nifedipine may have minor effects on other calcium channels at higher concentrations.[1]

This compound: A Multi-Target Cardiovascular Agent

This compound demonstrates a more complex mechanism of action, targeting multiple points in the calcium signaling cascade.[1][4] Its effects can be categorized as follows:

  • Inhibition of Intracellular Calcium Release:

    • IP3 Pathway Inhibition: this compound reduces the production of inositol (B14025) 1,4,5-trisphosphate (IP3), a key second messenger responsible for releasing calcium from the sarcoplasmic reticulum.[1]

    • Ryanodine-like Effect: It exhibits an effect similar to ryanodine (B192298), which further limits the release of calcium from intracellular stores.[1][3] This dual action on intracellular calcium release constitutes its primary "intracellular calcium antagonist" property.[1]

  • Inhibition of Calcium Influx:

    • This compound also inhibits calcium entry through both potential-gated (voltage-operated) and receptor-linked (receptor-operated) calcium channels, though this is considered a secondary mechanism.[1]

  • Sodium Channel Blockade:

    • In addition to its effects on calcium, this compound acts as a use-dependent blocker of the "fast" sodium channels, particularly in their activated state.[1] This action contributes to its antiarrhythmic properties.

Signaling Pathway Diagrams

Nifedipine_Mechanism cluster_membrane Cell Membrane Extracellular Extracellular Space Ca_Influx Ca2+ Influx Extracellular->Ca_Influx Ca2+ Intracellular Intracellular Space Nifedipine Nifedipine L_type_Ca_Channel L-type Ca2+ Channel Nifedipine->L_type_Ca_Channel Blocks L_type_Ca_Channel->Ca_Influx Mediates Intracellular_Ca ↑ Intracellular [Ca2+] Vasodilation Vasodilation Intracellular_Ca->Vasodilation Leads to

Caption: Nifedipine's primary mechanism of action.

KT362_Mechanism cluster_membrane Cell Membrane cluster_SR Sarcoplasmic Reticulum KT362 This compound Voltage_Gated_Ca_Channel Potential-gated Ca2+ Channel KT362->Voltage_Gated_Ca_Channel Inhibits Receptor_Linked_Ca_Channel Receptor-linked Ca2+ Channel KT362->Receptor_Linked_Ca_Channel Inhibits Na_Channel Fast Na+ Channel KT362->Na_Channel Blocks Ryanodine_Receptor Ryanodine Receptor KT362->Ryanodine_Receptor Ryanodine-like effect IP3_Production IP3 Production KT362->IP3_Production Inhibits Antiarrhythmic_Effect Antiarrhythmic Effect KT362->Antiarrhythmic_Effect IP3_Receptor IP3 Receptor Ca_Release Ca2+ Release IP3_Receptor->Ca_Release Ryanodine_Receptor->Ca_Release IP3_Production->IP3_Receptor Activates Intracellular_Ca ↓ Intracellular [Ca2+] Vasodilation Vasodilation Intracellular_Ca->Vasodilation

References

A Comparative Analysis of KT-362 and Gallopamil on Myocardial Calcium Transients

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the effects of KT-362 and gallopamil (B102620) on intracellular calcium transients, supported by experimental data and methodologies.

This publication delves into the distinct mechanisms of action of two calcium-regulating compounds, this compound and gallopamil, and their differential impacts on calcium transients in cardiac cells. While both agents modulate intracellular calcium levels, their primary targets and overall effects on the calcium cycle present significant differences. Gallopamil, a well-established L-type calcium channel blocker, primarily inhibits the influx of calcium across the sarcolemma. In contrast, this compound exhibits a dual mechanism, acting as both a sarcolemmal calcium channel antagonist and an intracellular calcium release modulator.

A key study directly comparing these two compounds in cultured neonatal rat ventricular cells revealed that this compound's effects on calcium transients could be mimicked by the simultaneous application of gallopamil and ryanodine (B192298), a modulator of sarcoplasmic reticulum calcium release.[1] This highlights this compound's novel profile as a compound that influences both calcium entry and intracellular release.

Quantitative Comparison of Effects on Calcium Transients

The following table summarizes the key quantitative findings from a comparative study on cultured neonatal rat ventricular cells.[1]

ParameterThis compoundGallopamil
Systolic [Ca2+]i (sCa) Concentration- and frequency-dependent decreaseFrequency-dependent decrease
Diastolic [Ca2+]i (dCa) Concentration- and frequency-dependent decreaseFrequency-dependent decrease
Time to Peak of Ca2+ Transient Significantly prolonged at 30 µMNo change
Half-Life of Ca2+ Transient Prolonged at ≥ 10 µMNo change

Mechanism of Action

Gallopamil is a phenylalkylamine derivative that acts as a highly specific L-type calcium channel blocker.[2][3][4] Its primary mechanism involves the inhibition of transmembrane calcium influx into myocardial and vascular smooth muscle cells.[2][4][5] This reduction in calcium entry leads to decreased myocardial contractility, heart rate, and vasodilation.[2]

This compound , on the other hand, is a novel compound with a dual-action mechanism. It not only inhibits sarcolemmal Ca2+ channels but also modulates calcium release from the sarcoplasmic reticulum.[1][6] Its effects are attributed to a decrease in the production of inositol (B14025) 1,4,5-trisphosphate (IP3), a key second messenger for calcium release, and a ryanodine-like action that further diminishes calcium release from intracellular stores.[6] This multifaceted action makes this compound an "intracellular calcium antagonist".[6]

Signaling Pathway Diagrams

Gallopamil_Mechanism cluster_membrane Extracellular Extracellular Space Ca_influx Intracellular Intracellular Space Contraction Myocardial Contraction Intracellular->Contraction Reduced Ca²⁺ Sarcolemma Sarcolemma Gallopamil Gallopamil L_type_Ca_Channel L-type Ca²⁺ Channel Gallopamil->L_type_Ca_Channel Inhibits L_type_Ca_Channel->Ca_influx Ca_influx->Intracellular Ca²⁺

Caption: Mechanism of action of Gallopamil.

KT362_Mechanism cluster_membrane cluster_SR Extracellular Extracellular Space Ca_influx Intracellular Intracellular Space Contraction Myocardial Contraction Intracellular->Contraction Reduced Ca²⁺ Sarcolemma Sarcolemma SR Sarcoplasmic Reticulum (SR) Ca_release SR->Ca_release Ca²⁺ KT362 This compound L_type_Ca_Channel L-type Ca²⁺ Channel KT362->L_type_Ca_Channel Inhibits Ryanodine_Receptor Ryanodine Receptor KT362->Ryanodine_Receptor Modulates IP3_Production IP₃ Production KT362->IP3_Production Decreases L_type_Ca_Channel->Ca_influx Ca_influx->Intracellular Ca²⁺ IP3_Receptor IP₃ Receptor IP3_Receptor->Ca_release Ryanodine_Receptor->Ca_release

Caption: Dual mechanism of action of this compound.

Experimental Protocols

The following is a summary of the experimental protocol used to compare the effects of this compound and gallopamil on calcium transients in cultured neonatal rat ventricular cells, as described in the cited literature.[1]

1. Cell Culture:

  • Ventricular cells were isolated from neonatal Wistar rats.

  • Cells were cultured to form synchronously beating aggregates.

2. Measurement of Intracellular Calcium ([Ca2+]i):

  • Microfluorometry was performed using the fluorescent Ca2+ indicator Fura-2.

  • Cell aggregates were loaded with Fura-2/AM.

  • The fluorescence ratio (340 nm / 380 nm excitation) was used to determine [Ca2+]i.

3. Experimental Conditions:

  • Cells were superfused with a standard Tyrode solution.

  • Electrical field stimulation was applied at varying frequencies (0.2, 0.5, and 1.0 Hz).

  • This compound was applied at concentrations of 1, 3, 10, and 30 µM.

  • Gallopamil was applied at a concentration of 1 µM.

  • Ryanodine (10 µM) was used as a comparative modulator of sarcoplasmic reticulum function.

4. Data Analysis:

  • Systolic [Ca2+]i (sCa) and diastolic [Ca2+]i (dCa) were measured.

  • The time to peak and the half-life of the Ca2+ transient were analyzed.

  • Statistical analysis was performed to determine the significance of the observed effects.

Experimental_Workflow start Start cell_culture Neonatal Rat Ventricular Cell Culture start->cell_culture fura2_loading Fura-2/AM Loading cell_culture->fura2_loading perfusion Superfusion with Tyrode Solution fura2_loading->perfusion stimulation Electrical Field Stimulation (0.2, 0.5, 1.0 Hz) perfusion->stimulation drug_application Application of This compound, Gallopamil, or Ryanodine stimulation->drug_application measurement Microfluorometry (Fura-2 Fluorescence) drug_application->measurement data_analysis Data Analysis: sCa, dCa, Time to Peak, Half-life measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for comparing drug effects.

References

Validating the Intracellular Target of KT-362: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of KT-362, a putative intracellular calcium antagonist, with alternative compounds targeting similar signaling pathways. The information presented is supported by available experimental data to aid in the validation of its intracellular target.

Introduction to this compound

This compound is a synthetic compound identified as an intracellular calcium antagonist with vasodilatory and antiarrhythmic properties. Early studies have suggested that its mechanism of action involves the inhibition of inositol (B14025) phospholipid hydrolysis, which leads to a decrease in the production of inositol 1,4,5-trisphosphate (IP3) and subsequent release of intracellular calcium.[1] This mode of action distinguishes it from other vasodilators that primarily target sarcolemmal calcium channels. The primary intracellular target of this compound is therefore hypothesized to be Phospholipase C (PLC) , the key enzyme responsible for the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and diacylglycerol (DAG).

Comparison with Alternative Phospholipase C Inhibitors

To validate the intracellular target of this compound, its performance can be compared against well-characterized inhibitors of Phospholipase C. This section provides a comparative overview of this compound and three such alternatives: U-73122, Manoalide (B158911), and D609.

Quantitative Data Summary

The following table summarizes the available quantitative data for the inhibitory activity of this compound and its alternatives against Phospholipase C. It is important to note that a precise IC50 or Ki value for this compound's direct inhibition of PLC has not been reported in the available literature. The effective concentration range is derived from functional assays measuring the inhibition of physiological responses, such as norepinephrine-induced vasoconstriction and inositol phosphate (B84403) accumulation.

CompoundTargetReported IC50 / KiEffective Concentration Range (Functional Assays)
This compound Putative Phospholipase CNot Reported10 - 100 µM[1]
U-73122 Phospholipase CIC50: 1 - 5 µM[1][2]0.2 - 10 µM[3]
Manoalide Phosphoinositide-specific PLC (PI-PLC)IC50: 3 - 6 µM[4]1.5 - 2 µM (for inhibition of IP formation and calcium transients)[4]
D609 Phosphatidylcholine-specific PLC (PC-PLC)Ki: 6.4 µM[5]IC50: ~375 µM (in cell-based arachidonic acid release assay)[6]

Experimental Protocols

This section details the methodologies for key experiments used to characterize and compare inhibitors of the Phospholipase C signaling pathway.

Inositol Phosphate Accumulation Assay

This assay directly measures the product of PLC activity and is a fundamental method for validating the inhibition of the inositol phospholipid signaling pathway.

Objective: To quantify the accumulation of inositol phosphates (IPs) in cells following agonist stimulation in the presence and absence of inhibitors.

Methodology:

  • Cell Culture and Labeling:

    • Culture cells of interest (e.g., smooth muscle cells, platelets) to an appropriate confluency.

    • Label the cells with myo-[³H]-inositol (20 µCi/ml) in an inositol-free medium for 5-6 hours to allow for its incorporation into membrane phosphoinositides.[7]

  • Inhibitor Pre-incubation:

    • Wash the cells to remove excess radiolabel.

    • Pre-incubate the cells with varying concentrations of the test inhibitor (e.g., this compound, U-73122) for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation:

    • Stimulate the cells with a suitable agonist (e.g., norepinephrine, bradykinin) to activate the Gq-PLC pathway.

    • Include a non-stimulated control and a vehicle control.

  • Extraction of Inositol Phosphates:

    • Terminate the reaction by adding ice-cold 3% perchloric acid (PCA) or trichloroacetic acid (TCA) to the cells.[7]

    • Incubate on ice for 20 minutes to precipitate proteins and lipids.

    • Centrifuge the samples and collect the supernatant containing the soluble inositol phosphates.

  • Separation and Quantification:

    • Separate the different inositol phosphate species (IP1, IP2, IP3) using anion-exchange chromatography.

    • Quantify the amount of radioactivity in each fraction using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of agonist-stimulated IP accumulation for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Phospholipase C (PLC) Activity Assay (In Vitro)

This assay measures the direct enzymatic activity of PLC on a substrate, providing a more direct assessment of inhibition.

Objective: To determine the in vitro activity of purified or partially purified PLC in the presence of inhibitors.

Methodology:

  • Colorimetric Assay:

    • Principle: This assay utilizes a chromogenic substrate, p-Nitrophenylphosphorylcholine (NPPC), which upon hydrolysis by PC-PLC, releases p-nitrophenol. The amount of p-nitrophenol produced is measured colorimetrically at 405 nm and is proportional to the PLC activity.

    • Procedure:

      • Prepare a reaction mixture containing assay buffer, the test inhibitor at various concentrations, and the PLC enzyme.

      • Initiate the reaction by adding the NPPC substrate.

      • Incubate at 37°C and measure the absorbance at 405 nm in a kinetic mode for a set period (e.g., 60 minutes).

      • Calculate the rate of reaction and determine the inhibitory effect of the compound.

  • Titrimetric Assay:

    • Principle: This method measures the rate of hydrolysis of a lecithin (B1663433) emulsion by PLC by titrating the fatty acids released during the reaction.[8]

    • Procedure:

      • Prepare a reaction vessel with a soybean lecithin emulsion and calcium chloride at a constant pH (e.g., 7.4) and temperature (e.g., 25°C).[8]

      • Add the PLC enzyme and the test inhibitor.

      • Monitor the rate of addition of a standardized base (e.g., 0.01 N NaOH) required to maintain the constant pH. This rate is proportional to the enzyme activity.

Visualizations

Signaling Pathway of this compound's Proposed Mechanism

cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., Norepinephrine) GPCR Gq-Protein Coupled Receptor (GPCR) Agonist->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Contraction) PKC->Response Ca_Release Ca²⁺ Release Ca_Release->Response Leads to IP3R->Ca_Release Opens to cause KT362 This compound KT362->PLC Inhibits

Caption: Proposed signaling pathway for this compound's inhibitory action.

Experimental Workflow for Comparing PLC Inhibitors

Start Start: Cell Culture ([³H]-inositol labeling) Preincubation Pre-incubation with Inhibitors (this compound, U-73122, etc.) Start->Preincubation Stimulation Agonist Stimulation Preincubation->Stimulation Lysis Cell Lysis & IP Extraction Stimulation->Lysis Separation Anion-Exchange Chromatography Lysis->Separation Quantification Scintillation Counting Separation->Quantification Analysis Data Analysis (IC50 Determination) Quantification->Analysis End End: Comparative Efficacy Analysis->End

Caption: Workflow for inositol phosphate accumulation assay.

Logical Relationship of Inhibitor Validation

Hypothesis Hypothesis: This compound inhibits PLC KT362_Effect Observation: This compound inhibits agonist-induced Ca²⁺ release and IP accumulation Hypothesis->KT362_Effect Predicts Validation Conclusion: Intracellular target of this compound is likely PLC KT362_Effect->Validation Supports Known_Inhibitor_Effect Known PLC Inhibitors (e.g., U-73122) also inhibit these effects Direct_Assay Direct Enzymatic Assay: Test this compound on purified PLC Direct_Assay->Validation Confirms Known_Initor_Effect Known_Initor_Effect Known_Initor_Effect->Validation Corroborates

Caption: Logical flow for validating this compound's intracellular target.

References

A Comparative Guide to the Selectivity of STAT3 Degraders: KT-333 and SD-36

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted degradation of Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a promising therapeutic strategy for a variety of malignancies. This guide provides a detailed comparison of the cross-reactivity and selectivity profiles of two prominent STAT3-targeting PROTAC (Proteolysis Targeting Chimera) degraders: KT-333 and SD-36. The information presented herein is intended to assist researchers in making informed decisions when selecting a chemical probe or therapeutic candidate for their studies.

Introduction to STAT3 Degraders

STAT3 is a transcription factor that is frequently hyperactivated in a wide range of cancers, playing a critical role in tumor cell proliferation, survival, and immune evasion. Traditional small molecule inhibitors have faced challenges in effectively and selectively targeting STAT3. PROTACs offer an alternative approach by harnessing the cell's own ubiquitin-proteasome system to induce the degradation of the target protein.

KT-333 , developed by Kymera Therapeutics, is a first-in-class, potent, and highly selective heterobifunctional small molecule degrader of STAT3 currently in clinical development for hematologic malignancies and solid tumors.[1][2] It utilizes the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to tag STAT3 for degradation.

SD-36 is another potent and selective STAT3 degrader that has demonstrated robust anti-tumor activity in preclinical models of leukemia and lymphoma.[3][4][5][6][7][8][9] It recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce STAT3 degradation.

Selectivity and Cross-Reactivity Profiles

The selectivity of a PROTAC degrader is paramount to its safety and efficacy as a therapeutic agent. Off-target degradation can lead to unforeseen toxicities. Both KT-333 and SD-36 have been shown to be highly selective for STAT3.

Quantitative Proteomics Analysis

Global proteomics by mass spectrometry is the gold-standard for assessing the selectivity of protein degraders. This technique allows for the unbiased quantification of thousands of proteins in a cell lysate following treatment with a degrader.

KT-333: In preclinical studies, tandem mass tag discovery proteomics was performed on SU-DHL-1 cells treated with KT-333. These studies, analyzing over 8,000 proteins, demonstrated that STAT3 was the most significantly downregulated protein.[10] At 8 hours of treatment, only STAT3 showed significant depletion. This high degree of selectivity was further confirmed in human peripheral blood mononuclear cells (PBMCs), where KT-333 was shown to be selective for STAT3 over nearly 9000 other proteins, including other members of the STAT family.

SD-36: Similarly, proteomic analysis of three different cell lines treated with a high concentration of SD-36 (10 µM) revealed exceptional selectivity. Out of more than 5,500 proteins quantified in each cell line, STAT3 was the only protein whose levels were significantly decreased.[7] This demonstrates the high specificity of SD-36 for its intended target.

The following table summarizes the key selectivity data for KT-333 and SD-36.

CompoundE3 Ligase RecruitedNumber of Proteins ProfiledKey FindingReference
KT-333 VHL>8,000 (SU-DHL-1 cells)STAT3 was the most significantly downregulated protein.[10]
~9,000 (human PBMCs)Selective degradation of STAT3 over other proteins, including STAT family members.
SD-36 CRBN>5,500 (3 cell lines)STAT3 was the only protein significantly degraded at 10 µM.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to determine the selectivity of KT-333 and SD-36.

Global Proteomics by Mass Spectrometry (Representative Protocol)

This protocol provides a general workflow for assessing the proteome-wide selectivity of a PROTAC degrader.

  • Cell Culture and Treatment: Human cancer cell lines (e.g., SU-DHL-1 for KT-333, various leukemia/lymphoma lines for SD-36) are cultured under standard conditions. Cells are then treated with the PROTAC degrader at various concentrations and for different durations (e.g., 8, 24, 48 hours for KT-333). A vehicle control (e.g., DMSO) is run in parallel.

  • Cell Lysis and Protein Digestion: Following treatment, cells are harvested and lysed to extract total protein. The protein concentration is determined, and equal amounts of protein from each sample are subjected to in-solution trypsin digestion to generate peptides.

  • Tandem Mass Tag (TMT) Labeling: For quantitative comparison, peptides from each sample are labeled with a unique isobaric TMT reagent. After labeling, the samples are combined into a single mixture.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide mixture is analyzed by high-resolution LC-MS/MS. Peptides are separated by liquid chromatography and then ionized and fragmented in the mass spectrometer. The instrument acquires both the peptide sequence information (MS/MS) and the relative abundance of the TMT reporter ions for each peptide across all samples.

  • Data Analysis: The raw mass spectrometry data is processed using specialized software (e.g., Proteome Discoverer, MaxQuant). Peptides are identified by matching the MS/MS spectra to a protein sequence database. The TMT reporter ion intensities are used to calculate the relative abundance of each protein in the treated samples compared to the vehicle control. Statistical analysis is performed to identify proteins that are significantly up- or downregulated upon treatment with the degrader.

Western Blotting for Target Engagement and Selectivity

Western blotting is a standard technique used to confirm the degradation of the target protein and to check for effects on closely related off-target proteins.

  • Sample Preparation: Cell lysates are prepared as described for the proteomics protocol. Protein concentrations are determined, and equal amounts of protein are loaded onto an SDS-PAGE gel.

  • Electrophoresis and Transfer: Proteins are separated by size via gel electrophoresis and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the protein of interest (e.g., anti-STAT3). To assess selectivity, other membranes can be probed with antibodies against other STAT family members (e.g., STAT1, STAT5). A loading control antibody (e.g., anti-GAPDH, anti-β-actin) is used to ensure equal protein loading.

  • Detection: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is detected using a digital imager. The intensity of the bands corresponding to the proteins of interest is quantified.

Visualizing the Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of PROTACs and the experimental workflow for assessing their selectivity.

PROTAC_Mechanism cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC (e.g., KT-333) STAT3 Target Protein (STAT3) PROTAC->STAT3 Binds to Target E3_Ligase E3 Ubiquitin Ligase (VHL or CRBN) PROTAC->E3_Ligase Binds to E3 Ligase Ternary_Complex STAT3-PROTAC-E3 Ligase Ternary Complex Poly_Ub_STAT3 Poly-ubiquitinated STAT3 Ub Ubiquitin Ub->Ternary_Complex Ubiquitination Proteasome Proteasome Poly_Ub_STAT3->Proteasome Recognition Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation Proteomics_Workflow start Cell Culture treatment Treatment with STAT3 Degrader (e.g., KT-333 or SD-36) and Vehicle Control start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis digestion Trypsin Digestion lysis->digestion labeling TMT Labeling of Peptides digestion->labeling lcms LC-MS/MS Analysis labeling->lcms data_analysis Data Processing and Protein Quantification lcms->data_analysis result Identification of Selectively Degraded Proteins data_analysis->result

References

A Comparative Guide to KT-362: A Novel Intracellular Calcium Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of KT-362 with established L-type calcium channel blockers, offering insights into its unique mechanism of action and potential as an alternative therapeutic agent. The information presented is supported by available experimental data and detailed methodologies for key assays.

Introduction to this compound

This compound, with the chemical name 5-[3-[2-(3,4-Dimethoxyphenyl)ethyl]aminopropionyl]-2,3,4, 5-tetrahydro-1,5-benzothiazepine fumarate, is a novel compound identified as a putative intracellular calcium antagonist. Unlike traditional calcium channel blockers that primarily target L-type calcium channels on the cell membrane, this compound exhibits a distinct mechanism of action. It has been shown to inhibit norepinephrine-induced vasoconstriction and inositol (B14025) monophosphate (IP) accumulation, suggesting interference with the intracellular phosphoinositide signaling pathway.[1] Additionally, studies indicate that this compound also exerts effects on sarcolemmal Ca2+ channels and potentially the Ca2+ release channels of the sarcoplasmic reticulum.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound in comparison to the widely used L-type calcium channel blockers: verapamil, diltiazem, and nifedipine. It is important to note that the experimental conditions under which these values were obtained can influence the results.

DrugTarget/AssayIC50 ValueSpecies/TissueExperimental Conditions
This compound Inhibition of B1 contraction7.8 µMRabbit (left atria)Pretreated with 1 µM nifedipine
Verapamil L-type Ca2+ channel block (HERG current)143.0 nM--
KATP channel (Kir6.2/SUR2A) inhibition8.9 +/- 2.1 µM--
Diltiazem L-type Ca2+ channel block (CaVAb)41 µM-Resting state
Sodium-induced Ca2+ release inhibition4.5 µMRabbit (heart mitochondria)Induced by 10 mmol/L of sodium chloride
L-type Ca2+ channel current (IBa) inhibition20 µMHuman (mesenteric arterial myocytes)pHo 9.2, holding potential -60 mV
L-type Ca2+ channel current (IBa) inhibition51 µMHuman (mesenteric arterial myocytes)pHo 7.2, holding potential -60 mV
Nifedipine Cardiac Ca2+ channel block0.2 µMFrog (atrial fibers)-
VDCC currents in 2 mM [Ba2+]o1.85 ± 0.29 nMRat (cerebral artery myocytes)-
VDCC currents in 2 mM [Ca2+]o3.35 ± 0.34 nMRat (cerebral artery myocytes)-
T-type Ca2+ channels (Ca(v)3.2)5 µMXenopus oocytes or HEK-293 cells-
T-type Ca2+ channels (Ca(v)3.1)109 µMXenopus oocytes or HEK-293 cells-
T-type Ca2+ channels (Ca(v)3.3)243 µMXenopus oocytes or HEK-293 cells-

Mechanism of Action: Signaling Pathways

The distinct mechanisms of action of traditional L-type calcium channel blockers and this compound are illustrated in the following diagrams.

cluster_0 Cell Membrane cluster_1 Intracellular Space CCB Traditional CCB (Verapamil, Diltiazem, Nifedipine) L_type L-type Ca2+ Channel CCB->L_type Blockade Ca_in L_type->Ca_in Inhibition Contraction Muscle Contraction Ca_in->Contraction Reduced

Mechanism of Traditional Calcium Channel Blockers.

cluster_0 Cell Membrane cluster_1 Intracellular Space Receptor Gq-protein-coupled Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3R IP_accum Inositol Monophosphate Accumulation IP3->IP_accum Ca_release SR->Ca_release Stimulates Contraction Muscle Contraction Ca_release->Contraction KT362 This compound KT362->IP_accum Inhibits A Isolate Artery (e.g., Aorta, Femoral Artery) B Cut into Rings (2-4 mm) A->B C Mount in Organ Bath (Krebs-Henseleit solution, 37°C, 95% O2/5% CO2) B->C D Connect to Force Transducer C->D E Equilibrate and Test Viability (e.g., with KCl) D->E F Induce Contraction (e.g., Norepinephrine) E->F G Cumulative Addition of Test Compound (e.g., this compound) F->G H Record Changes in Isometric Tension G->H I Data Analysis (Concentration-Response Curve, IC50) H->I A Culture Cells on Coverslips B Load Cells with Fura-2 AM (e.g., 30-60 min at 37°C) A->B C Wash to Remove Extracellular Dye B->C D Mount Coverslip in Perfusion Chamber on Microscope C->D E Excite at 340 nm and 380 nm D->E F Measure Emission at ~510 nm E->F G Establish Baseline Fluorescence Ratio F->G H Apply Stimulus (e.g., Norepinephrine) G->H I Apply Test Compound (e.g., this compound) H->I J Continuously Record Fluorescence Ratio I->J K Calculate Intracellular Ca2+ Concentration J->K A Isolate Single Cardiac Myocytes B Position Myocyte in Recording Chamber A->B C Approach Cell with Micropipette (filled with internal solution) B->C D Form a High-Resistance Seal (Giga-seal) C->D E Rupture Cell Membrane to Achieve Whole-Cell Configuration D->E F Voltage-Clamp the Cell (Hold at a specific potential) E->F G Apply Depolarizing Voltage Steps F->G H Record Inward L-type Ca2+ Current G->H I Apply Test Compound (e.g., this compound) H->I J Measure Inhibition of the Current I->J K Data Analysis (Current-Voltage Relationship, IC50) J->K

References

A Comparative Analysis of KT-362 and Ryanodine on Intracellular Calcium Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and mechanisms of KT-362 and ryanodine (B192298) in modulating intracellular calcium release. The information presented is based on available experimental data to assist researchers in understanding the distinct pharmacological profiles of these two compounds.

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a multitude of cellular processes, from muscle contraction to gene transcription. The precise control of intracellular Ca²⁺ concentration is therefore critical for normal physiological function. Two compounds that significantly impact intracellular Ca²⁺ dynamics are this compound and ryanodine. While both interact with the machinery of intracellular Ca²⁺ release, they do so through different mechanisms and with distinct functional outcomes. This guide will compare their effects, drawing upon experimental evidence to highlight their respective efficacies and modes of action.

Mechanism of Action

This compound: A Dual-Action Intracellular Calcium Antagonist

This compound is a synthetic compound identified as a potent intracellular calcium antagonist.[1] Its mechanism of action is multifaceted, primarily targeting two key pathways involved in Ca²⁺ release from the sarcoplasmic/endoplasmic reticulum (SR/ER):

  • Inhibition of Inositol 1,4,5-Trisphosphate (IP₃) Production: this compound has been shown to decrease the production of IP₃, a critical second messenger that binds to IP₃ receptors on the SR/ER membrane to trigger Ca²⁺ release.[1] By reducing IP₃ levels, this compound effectively dampens this major pathway for intracellular Ca²⁺ mobilization.

  • Modulation of Ryanodine Receptors: this compound is also described as having a "ryanodine-like action" that contributes to the reduction of Ca²⁺ release.[1] This terminology, in the context of an inhibitory effect, likely refers to an interaction with the ryanodine receptor (RyR) that favors a closed or low-conductance state, thereby preventing Ca²⁺ efflux from the SR/ER.

The combined effect of these actions is a significant decrease in intracellular Ca²⁺ availability, leading to downstream physiological effects such as smooth muscle relaxation.[1]

Ryanodine: A Bimodal Modulator of Ryanodine Receptors

Ryanodine is a plant alkaloid that serves as a cornerstone tool for studying ryanodine receptors (RyRs), the primary Ca²⁺ release channels in muscle and other tissues. Its effect on RyRs is famously concentration-dependent:

  • Low Concentrations (nM to low µM): At these concentrations, ryanodine locks the RyR in a persistent sub-conductance or "half-open" state. This leads to a slow leak of Ca²⁺ from the SR/ER, which can ultimately deplete the intracellular stores.

  • High Concentrations (high µM): At higher concentrations, ryanodine acts as an inhibitor, forcing the RyR channel into a closed state and blocking Ca²⁺ release.

This bimodal action makes ryanodine a complex modulator of intracellular Ca²⁺, capable of either stimulating or inhibiting release depending on the experimental conditions.

Comparative Efficacy in Calcium Release

Direct comparative studies have highlighted the distinct effects of this compound and ryanodine on intracellular Ca²⁺ transients. A key study in cultured neonatal rat ventricular cells demonstrated that this compound at concentrations of 1, 3, 10, and 30 µM dose-dependently decreased both systolic and diastolic intracellular Ca²⁺ levels.[2] In contrast, 10 µM ryanodine also altered the kinetics of the Ca²⁺ transient, but its primary effect at this concentration is to modulate the open state of the RyR.[2]

The following tables summarize the available quantitative data on the efficacy of this compound and the characteristic effects of ryanodine.

Quantitative Data: this compound
ParameterValueCell TypeExperimental ConditionReference
Concentration Range (Inhibition of Ca²⁺ transient) 1 - 30 µMNeonatal Rat Ventricular CellsElectrically stimulated Ca²⁺ transients[2]
IC₅₀ (Inhibition of nifedipine-resistant contraction) 7.8 µMRabbit Left AtriaPost-rest potentiation of contraction
Qualitative and Concentration-Dependent Effects: Ryanodine
Concentration RangeEffect on Ryanodine ReceptorConsequence on Intracellular Ca²⁺
nM to < 10 µM Locks in a sub-conductance (half-open) stateSlow leak from SR/ER, leading to store depletion
~100 µM Inhibits channel openingBlocks Ca²⁺ release

Experimental Protocols

The following is a generalized protocol for measuring intracellular calcium concentration using Fura-2 AM, a common method in the cited studies.

Measurement of Intracellular Calcium with Fura-2 AM

This protocol outlines the key steps for assessing changes in intracellular Ca²⁺ concentration in cultured cells, such as cardiomyocytes, using the ratiometric fluorescent indicator Fura-2 AM.

  • Cell Preparation:

    • Culture cells (e.g., neonatal rat ventricular cells) on glass coverslips or in multi-well plates suitable for fluorescence microscopy.

    • Ensure cells are healthy and at an appropriate confluency before the experiment.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution in a suitable buffer (e.g., Tyrode's solution or HEPES-buffered saline). The final concentration of Fura-2 AM is typically in the range of 1-5 µM. A non-ionic surfactant like Pluronic F-127 is often included to aid in dye solubilization.

    • Wash the cells once with the buffer.

    • Incubate the cells with the Fura-2 AM loading solution for a specified period (e.g., 10-60 minutes) at room temperature or 37°C, protected from light.[3] This allows the dye to enter the cells.

  • De-esterification:

    • After loading, wash the cells twice with the buffer to remove extracellular Fura-2 AM.

    • Incubate the cells in fresh buffer for an additional period (e.g., 20-30 minutes) to allow intracellular esterases to cleave the AM ester group, trapping the active Fura-2 dye inside the cells.[4]

  • Calcium Imaging:

    • Mount the coverslip with the loaded cells onto a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging.

    • Excite the cells alternately with light at 340 nm and 380 nm, and collect the emission fluorescence at ~510 nm.

    • Record a baseline fluorescence ratio before applying any stimuli or compounds.

    • Introduce the test compounds (e.g., this compound, ryanodine, or control vehicle) via the perfusion system.

    • Record the changes in the 340/380 nm fluorescence ratio over time. An increase in this ratio corresponds to an increase in intracellular Ca²⁺ concentration.

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths is calculated for each time point.

    • The change in this ratio from baseline is used to determine the relative change in intracellular Ca²⁺ concentration.

    • For quantitative measurements, the system can be calibrated using solutions with known Ca²⁺ concentrations and ionophores like ionomycin.

Signaling Pathways and Experimental Workflow

Signaling Pathways of Intracellular Calcium Release

The following diagrams illustrate the key signaling pathways involved in intracellular Ca²⁺ release that are modulated by this compound and ryanodine.

G cluster_sarcoplasmic_reticulum Sarcoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes KT362_IP3 This compound (Inhibition) PLC->KT362_IP3 IP3 IP3 PIP2->IP3 IP3R IP3 Receptor Ca_SR Ca2+ Store IP3R->Ca_SR Releases Ca_Cytosol Cytosolic Ca2+ Ca_SR->Ca_Cytosol Agonist Agonist Agonist->GPCR Binds IP3->IP3R Binds & Activates

Caption: Inositol 1,4,5-Trisphosphate (IP₃) Signaling Pathway and the inhibitory action of this compound.

G cluster_sarcoplasmic_reticulum Sarcoplasmic Reticulum RyR Ryanodine Receptor (RyR) Ca_SR Ca2+ Store RyR->Ca_SR Releases Ryanodine_Low Ryanodine (Low Conc.) (Locks Open) RyR->Ryanodine_Low Ryanodine_High Ryanodine (High Conc.) (Inhibition) RyR->Ryanodine_High KT362_RyR This compound (Inhibition) RyR->KT362_RyR Ca_Cytosol_Released Released Cytosolic Ca2+ Ca_SR->Ca_Cytosol_Released Ca_Cytosol_Initial Initial Cytosolic Ca2+ Increase Ca_Cytosol_Initial->RyR Activates (CICR) G Start Start Cell_Culture Culture Cells (e.g., Cardiomyocytes) Start->Cell_Culture Fura2_Loading Load Cells with Fura-2 AM Cell_Culture->Fura2_Loading Baseline Record Baseline Fluorescence Ratio (340/380 nm) Fura2_Loading->Baseline Compound_Addition Add Compound Baseline->Compound_Addition KT362 This compound (Dose-Response) Compound_Addition->KT362 Ryanodine Ryanodine (Low and High Conc.) Compound_Addition->Ryanodine Vehicle Vehicle Control Compound_Addition->Vehicle Record_Response Record Fluorescence Ratio Change Over Time KT362->Record_Response Ryanodine->Record_Response Vehicle->Record_Response Data_Analysis Data Analysis: - Peak Amplitude - Time to Peak - Half-life Record_Response->Data_Analysis Comparison Compare Efficacy and Kinetics Data_Analysis->Comparison End End Comparison->End

References

Comparative Analysis of Off-Target Kinase Activity: Deucravacitinib vs. NDI-034858

Author: BenchChem Technical Support Team. Date: December 2025

As a large language model, I was unable to find any publicly available information specifically detailing the off-target kinase activity of a compound designated "KT-362."

Therefore, this guide provides a comparative analysis of the off-target kinase activity of two well-characterized, selective Tyrosine Kinase 2 (TYK2) inhibitors: Deucravacitinib (BMS-986165) and NDI-034858 . This comparison will serve as a valuable resource for researchers and drug development professionals interested in the selectivity profiles of molecules within this class of inhibitors.

Introduction

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3. These kinases are critical mediators of cytokine signaling pathways that are implicated in various autoimmune and inflammatory diseases.[1] While the therapeutic inhibition of TYK2 is a promising strategy, achieving selectivity over other highly homologous JAK family members is a significant challenge.[2] Off-target inhibition of JAK1, JAK2, or JAK3 can lead to undesirable side effects.[1][3] This guide compares the selectivity and off-target profiles of two distinct allosteric TYK2 inhibitors, Deucravacitinib and NDI-034858.

Quantitative Comparison of Kinase Inhibition

The following table summarizes the in vitro potency and selectivity of Deucravacitinib and NDI-034858 against TYK2 and other JAK family kinases.

Target/Parameter Deucravacitinib (BMS-986165) NDI-034858 Reference
TYK2 IC50 -8.4 nM[4]
TYK2 JH2 Kd -0.0038 nM[3][4]
Selectivity over JAK1 Minimal or no activityHigh[5]
Selectivity over JAK2 Minimal or no activityHigh[5]
Selectivity over JAK3 Minimal or no activityHigh[5]
Whole Blood IC50 (TYK2) Plasma concentrations exceed IC50 for a significant portion of the dosing interval-[5]
Whole Blood IC50 (JAK1/3) Cmax is >9- to 18-fold lower than IC50-[5]
Whole Blood IC50 (JAK2/2) Cmax is >52- to >109-fold lower than IC50-[5]

Experimental Protocols

Kinase Selectivity Profiling (General Methodology)

The assessment of kinase inhibitor selectivity is a critical step in drug discovery to understand potential off-target effects.[6][7] A common approach involves screening the compound against a large panel of kinases.

  • Objective: To determine the inhibitory activity of a test compound against a broad range of protein kinases.

  • Assay Principle: In vitro kinase assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor. The readout is often luminescence-based, detecting the amount of ATP remaining after the kinase reaction, or fluorescence-based, detecting the phosphorylated substrate.

  • Procedure:

    • A panel of purified, active protein kinases is assembled.

    • The test compound is serially diluted to create a range of concentrations.

    • The kinase, its specific substrate, and ATP are incubated with each concentration of the test compound.

    • The kinase reaction is allowed to proceed for a defined period.

    • The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified.

    • The half-maximal inhibitory concentration (IC50) is calculated by plotting the percent inhibition against the compound concentration.

  • Data Analysis: The IC50 values for the target kinase and the off-target kinases are compared to determine the selectivity profile. A higher IC50 value for an off-target kinase indicates greater selectivity.

Human Whole-Blood Assays

Cellular assays in a physiological context, such as whole blood, provide a more translational measure of inhibitor activity.

  • Objective: To measure the functional inhibition of specific cytokine signaling pathways in human whole blood.

  • Assay Principle: Whole blood is stimulated with a cytokine that signals through a specific JAK/TYK2 pathway (e.g., IFN-α for TYK2). The downstream signaling event, such as the production of a chemokine (e.g., CXCL10 or IP-10), is then measured.[8]

  • Procedure:

    • Fresh human whole blood is collected from healthy volunteers.

    • The blood is pre-incubated with various concentrations of the test compound.

    • A specific cytokine (e.g., IL-12, IFN-α) is added to stimulate the target pathway.

    • The blood is incubated to allow for the cellular response.

    • Plasma is separated, and the concentration of the downstream biomarker (e.g., pSTAT4, IP-10) is measured by ELISA or other immunoassay.

    • The IC50 value is determined by plotting the inhibition of biomarker production against the compound concentration.

Visualizations

experimental_workflow Experimental Workflow for Kinase Selectivity Profiling cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis compound Test Compound Dilution Series incubation Incubate Kinase, Substrate, ATP & Compound compound->incubation kinase_panel Panel of Purified Kinases kinase_panel->incubation reaction Kinase Reaction incubation->reaction detection Quantify Phosphorylation reaction->detection ic50 Calculate IC50 Values detection->ic50 selectivity Determine Selectivity Profile ic50->selectivity TYK2_signaling_pathway TYK2 Signaling and Potential Off-Target Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) receptor Cytokine Receptor cytokine->receptor TYK2 TYK2 receptor->TYK2 JAK1 JAK1 receptor->JAK1 JAK2 JAK2 receptor->JAK2 STAT STAT TYK2->STAT JAK1->STAT JAK2->STAT JAK3 JAK3 JAK3->STAT pSTAT pSTAT STAT->pSTAT nucleus Nucleus pSTAT->nucleus gene Gene Expression nucleus->gene inhibitor Allosteric TYK2 Inhibitor inhibitor->TYK2 off_target Potential Off-Target Inhibition off_target->JAK1 off_target->JAK2 off_target->JAK3

References

Safety Operating Guide

Essential Guide to the Proper Disposal of KT-362

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of potent chemical compounds like KT-362, a research-grade kinase inhibitor, are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the necessary procedures for the proper disposal of this compound, drawing upon established best practices for hazardous chemical waste management. Adherence to these protocols is essential for minimizing risks and maintaining compliance with regulatory standards.

I. General Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures in place. While a specific Safety Data Sheet (SDS) for this compound was not identified, the following precautions are based on guidelines for handling potent kinase inhibitors and other hazardous laboratory chemicals.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles that meet European Standard EN166 or 29 CFR 1910.133 regulations, and a lab coat to prevent skin and eye contact.[1]

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of any dust or aerosols.[1]

  • Avoid Contamination: Prevent direct contact with the compound.[1] Do not eat, drink, or smoke in areas where this compound is handled.[2] Wash hands thoroughly after handling.[2]

  • Storage: Store this compound in a tightly sealed container in a designated, secure location, such as a freezer, away from incompatible materials.[1]

II. Waste Characterization and Segregation

Proper disposal begins with the correct identification and segregation of waste streams. All materials that have come into contact with this compound must be treated as hazardous waste.

Waste StreamRecommended Disposal Method
Unused or Expired this compound Dispose of as hazardous chemical waste.[3] Do not discard in regular trash or down the drain.[3][4]
Contaminated Labware (e.g., pipette tips, vials, gloves, weighing paper)Place in a designated, sealed, and clearly labeled hazardous waste container.[3] Chemically contaminated sharps should be collected in a puncture-proof container.[5]
Solutions Containing this compound Collect in a sealed, properly labeled, and leak-proof hazardous waste container.[3] Segregate halogenated and non-halogenated solvent waste.[6] Aqueous waste should be collected separately from solvent waste.[6]
Contaminated Cleaning Materials (e.g., wipes, absorbents)Dispose of as hazardous chemical waste in a designated container.[3]

III. Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of this compound waste. This process should be conducted in accordance with your institution's specific Environmental Health and Safety (EHS) guidelines.

Step 1: Waste Collection and Containment

  • Designated Containers: Use only compatible, chemical-resistant containers for waste collection.[7] Containers should be in good condition, with no leaks or cracks.

  • Solid Waste: Place all solid waste contaminated with this compound, including unused compound and contaminated disposables, into a designated solid hazardous waste container.[3][4]

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof container with a secure screw-top cap.[8] Do not fill liquid waste containers beyond 80% capacity to allow for expansion.[8]

  • Container Sealing: Keep waste containers closed at all times, except when adding waste.[4]

Step 2: Labeling of Hazardous Waste

Proper labeling is crucial for safe handling and disposal.

  • Clear Identification: All waste containers must be clearly labeled with the words "Hazardous Waste".[3]

  • Chemical Name: The full chemical name, "this compound," must be written on the label.[3] Avoid using abbreviations or chemical formulas.[8]

  • Constituents and Concentrations: For mixtures, list all constituents and their approximate concentrations.[8]

Step 3: Storage of Chemical Waste

  • Satellite Accumulation Area (SAA): Store hazardous waste in a designated SAA at or near the point of generation.[4]

  • Secondary Containment: Place waste containers in a secondary containment bin to prevent spills.[4]

  • Segregation of Incompatibles: Ensure that incompatible waste types are segregated to prevent dangerous chemical reactions.[8]

Step 4: Arranging for Disposal

  • Institutional Procedures: Follow your institution's established procedures for hazardous waste pickup.[4] This typically involves contacting your EHS department.

  • Waste Pickup Request: Submit a request for waste pickup through your institution's EHS department or designated online system.[3]

  • Professional Disposal: Hazardous waste will be collected by trained personnel and transported to a licensed hazardous waste disposal facility for incineration or other appropriate treatment.[9]

IV. Decontamination Procedures

  • Surface Cleaning: Decontaminate any surfaces or equipment that may have come into contact with this compound. A common practice is to wipe surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.[3]

  • Disposal of Cleaning Materials: All materials used for decontamination, such as wipes and absorbents, must be disposed of as hazardous waste.[3]

V. This compound Disposal Workflow

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

KT362_Disposal_Workflow cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Handling this compound waste_gen Generate this compound Waste (Solid, Liquid, Sharps) start->waste_gen start->waste_gen segregate Segregate Waste Streams waste_gen->segregate waste_gen->segregate contain Place in Designated Hazardous Waste Containers segregate->contain segregate->contain label_waste Label Container: 'Hazardous Waste' 'this compound' Constituents & Date contain->label_waste contain->label_waste store Store in Secondary Containment in Satellite Accumulation Area (SAA) label_waste->store label_waste->store request_pickup Request Waste Pickup (via EHS) store->request_pickup store->request_pickup pickup EHS Collection request_pickup->pickup request_pickup->pickup end End: Professional Disposal pickup->end pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling KT-362

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for the handling of KT-362, a calcium channel blocker utilized in cardiovascular research. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper disposal.

Compound Information and Safety Precautions

This compound is identified as a calcium channel blocker with antihypertensive properties.[1] As a custom-made product, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, handling precautions should be based on the general properties of calcium channel blockers and standard laboratory safety protocols for handling custom-synthesized chemical compounds.

Personal Protective Equipment (PPE):

When handling this compound powder or solutions, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses or gogglesProtects eyes from splashes or airborne particles of the compound.
Hand Protection Nitrile glovesProvides a barrier against skin contact.
Body Protection A standard laboratory coatPrevents contamination of personal clothing.

Operational Plan: Handling and Storage

Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is clearly labeled with the compound name (this compound) and any available hazard information.

Preparation of Stock Solutions:

  • This compound is soluble in DMSO at a concentration of 50 mg/mL (124.83 mM); sonication is recommended to aid dissolution.[1]

  • All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

Storage:

  • Store the solid compound and stock solutions in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Containers should be tightly sealed to prevent contamination and degradation.

Disposal Plan

As this compound is not classified as an acutely hazardous substance, it can be disposed of as non-hazardous chemical waste, in accordance with institutional and local regulations.

Waste Segregation and Collection:

  • Solid Waste: Collect unused solid this compound in a designated, labeled waste container.

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a labeled container for non-hazardous aqueous waste.

  • Sharps: Any needles or syringes used to handle this compound solutions must be disposed of in a designated sharps container.

Decontamination:

  • Work surfaces and equipment should be decontaminated with a suitable solvent (e.g., 70% ethanol) after handling the compound.

  • Dispose of contaminated materials, such as pipette tips and wipes, in the appropriate solid waste stream.

Signaling Pathway of L-Type Calcium Channel Blockers

This compound functions as a calcium channel blocker, specifically targeting L-type calcium channels. These channels are crucial for regulating calcium influx into cells, which in turn triggers a variety of physiological processes including muscle contraction and neurotransmitter release.

L_Type_Calcium_Channel_Blockade cluster_membrane Cell Membrane Extracellular Extracellular Space Intracellular Intracellular Space Ca_Channel L-Type Calcium Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Depolarization Membrane Depolarization Depolarization->Ca_Channel Activates KT362 This compound KT362->Ca_Channel Blocks Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_Influx->Cellular_Response Triggers Calcium_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture Cells (e.g., Cardiomyocytes) Dye_Loading Load Cells with Calcium Indicator Dye Cell_Culture->Dye_Loading Baseline Record Baseline Fluorescence Dye_Loading->Baseline Stimulation Stimulate Cells to Induce Calcium Influx Baseline->Stimulation Treatment Apply this compound Stimulation->Treatment Post_Treatment Record Post-Treatment Fluorescence Treatment->Post_Treatment Quantification Quantify Fluorescence Changes Post_Treatment->Quantification Comparison Compare Pre- and Post-Treatment Data Quantification->Comparison

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.